(S)-Ethyl 4-bromo-3-hydroxybutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3S)-4-bromo-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZRKZQHJNWBEI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369976 | |
| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95537-36-3 | |
| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95537-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-bromo-3-hydroxy-, ethyl ester, (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Ethyl 4-bromo-3-hydroxybutanoate: A Cornerstone Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 4-bromo-3-hydroxybutanoate is a versatile and highly valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its stereodefined structure, featuring both a hydroxyl and a bromo functional group, allows for a diverse range of chemical transformations, making it an essential precursor for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its pivotal role in the production of blockbuster drugs such as Atorvastatin.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical processes.
Key Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁BrO₃ | [1] |
| Molecular Weight | 211.05 g/mol | [1] |
| CAS Number | 95537-36-3 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.468 g/mL at 25 °C | |
| Boiling Point | 94-96 °C at 2 mmHg | |
| Refractive Index (n²⁰/D) | 1.476 | |
| Optical Activity ([α]²⁰/D) | +10° (neat) |
IUPAC and Common Names
-
IUPAC Name: ethyl (3S)-4-bromo-3-hydroxybutanoate[1]
-
Common Synonyms: (S)-Ethyl 4-bromo-3-hydroxybutyrate, Ethyl (S)-(-)-4-bromo-3-hydroxybutyrate[1]
Spectroscopic Data for Structural Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), the diastereotopic protons of the methylene group adjacent to the carbonyl, the methine proton attached to the hydroxyl-bearing carbon, and the methylene protons adjacent to the bromine atom. The coupling patterns and chemical shifts of these protons provide definitive structural information.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon bearing the hydroxyl group, and the carbons of the methylene groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹), a broad O-H stretching band from the hydroxyl group (around 3400 cm⁻¹), and C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the bromine atom, which can be used to confirm the molecular weight and aspects of the structure.
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction and purification protocols. While detailed quantitative data is sparse in the public domain, it is generally soluble in common organic solvents such as:
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Dichloromethane
-
Tetrahydrofuran (THF)
Its solubility in water is expected to be limited due to the presence of the bromoalkane and ester functionalities.
Synthesis of this compound
The enantioselective synthesis of this compound is a key challenge and an area of significant research interest. One notable approach involves the use of a chiral precursor, D-erythronolactone.
Synthetic Strategy from D-Erythronolactone
A patented process outlines an efficient synthesis of enantiomerically pure alkyl (S)-4-bromo-3-hydroxybutanoate starting from D-erythronolactone. This strategy involves the conversion of D-erythronolactone to an alkyl 2,4-dibromo-3-hydroxybutanoate intermediate, followed by a selective debromination at the C-2 position to yield the desired product. This method is advantageous as it starts from a readily available and inexpensive chiral pool material.
Caption: Synthetic pathway from D-Erythronolactone.
Experimental Protocol: A Conceptual Outline
While a detailed, publicly available experimental protocol for the D-erythronolactone route is limited, a general procedure would involve:
-
Ring Opening and Bromination: Treatment of D-erythronolactone with a bromine source and an alcohol (in this case, ethanol) under acidic conditions to facilitate ring opening, esterification, and bromination.
-
Selective Debromination: The resulting 2,4-dibromo intermediate is then subjected to a selective reduction to remove the bromine atom at the C-2 position. This can often be achieved using a mild reducing agent that chemoselectively reduces the more reactive C-2 bromide.
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography or distillation under reduced pressure to obtain the enantiomerically pure this compound.
Applications in Drug Development
This compound is a linchpin in the synthesis of a number of chiral pharmaceuticals. Its most prominent application is in the synthesis of the side chain of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins, which are used to lower cholesterol levels.
Role in the Synthesis of Atorvastatin (Lipitor)
Atorvastatin, one of the best-selling drugs of all time, features a chiral dihydroxy acid side chain that is crucial for its biological activity. This compound serves as a key precursor for the construction of this side chain.
The synthesis of the atorvastatin side chain often involves the conversion of this compound to (R)-ethyl 4-cyano-3-hydroxybutanoate. This transformation is a critical step that introduces a nitrile group, which can be further elaborated to the final carboxylic acid functionality of atorvastatin. This conversion highlights the utility of the bromo- and hydroxy- functionalities of the starting material.
Caption: Role in Atorvastatin synthesis.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its three main functional groups: the ester, the secondary alcohol, and the primary bromide.
-
Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be transesterified in the presence of other alcohols.
-
Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be protected with various protecting groups to prevent unwanted reactions in subsequent synthetic steps. It can also act as a nucleophile.
-
Bromo Group: The primary bromide is a good leaving group and is susceptible to nucleophilic substitution reactions. This is the key to its utility in introducing new functional groups, as seen in the cyanation step for the atorvastatin synthesis.
As a halohydrin ester, it is important to consider its stability. Under basic conditions, intramolecular cyclization can occur to form a glycidic ester (an epoxide). It should be stored in a cool, dry place, away from strong bases and oxidizing agents.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. In case of contact, the affected area should be washed immediately with plenty of water.
Conclusion
This compound is a chiral building block of immense importance in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the asymmetric synthesis of complex drug molecules. A thorough understanding of its physical properties, synthesis, and reactivity is essential for any researcher or drug development professional working in the field of medicinal chemistry and process development. The continued demand for enantiomerically pure pharmaceuticals ensures that this compound will remain a key player in the synthesis of life-saving medicines.
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PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Formation of Halohydrins. Retrieved from [Link]
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Wikipedia. (2023). Darzens reaction. Retrieved from [Link]
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Research Scientific. ETHYL (S)-(-)-4-BROMO-3-HYDROXYBUTYRATE. Retrieved from [Link]
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Introduction: The Strategic Value of a C4 Chiral Building Block
An In-Depth Technical Guide to (S)-Ethyl 4-bromo-3-hydroxybutanoate (CAS: 95537-36-3): Synthesis, Characterization, and Application as a Core Chiral Synthon
This compound, identified by CAS number 95537-36-3, is a versatile and highly valuable chiral intermediate in modern synthetic organic chemistry. Its structure, featuring a stereodefined hydroxyl group and two reactive functional handles—an ester and a primary bromide—makes it a powerful synthon for the construction of complex, stereochemically rich target molecules. For researchers and professionals in drug development, this molecule is not merely a reagent but a strategic component, particularly recognized for its role in synthesizing the critical side chains of blockbuster drugs, most notably HMG-CoA reductase inhibitors like Atorvastatin.[1][2]
This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of properties. It aims to provide a deep, mechanistic understanding of its synthesis, the rationale behind process choices, and its practical application, empowering scientists to leverage this key intermediate with precision and confidence.
Physicochemical Properties and Analytical Characterization
The reliable use of any synthetic intermediate begins with a thorough understanding of its physical properties and the analytical methods required to confirm its identity and purity.
Core Properties Summary
All quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 95537-36-3 | [3][4] |
| Molecular Formula | C₆H₁₁BrO₃ | [3] |
| Molecular Weight | 211.06 g/mol | [4] |
| IUPAC Name | ethyl (3S)-4-bromo-3-hydroxybutanoate | [3] |
| Appearance | Colorless to brown liquid | [5] |
| Boiling Point | 94-96 °C @ 2 mmHg | [5][6] |
| Density | 1.468 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.474 | [5][6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4][5][7] |
Analytical Validation: Ensuring Stereochemical Integrity
The primary value of this compound lies in its chirality. Therefore, analytical validation must rigorously confirm not only its chemical structure but also its enantiomeric purity.
-
Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the molecular structure.
-
Enantiomeric Excess (e.e.) Determination: This is the most critical quality control parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is the industry-standard method for separating and quantifying the (S) and (R) enantiomers, thereby determining the enantiomeric excess.
Synthesis Strategies: Mastering Asymmetric Reduction
The synthesis of this compound is a classic case study in asymmetric synthesis, where creating the single, desired stereocenter is the paramount challenge. The most effective and widely adopted strategy is the stereoselective reduction of the prochiral ketone precursor, ethyl 4-bromo-3-oxobutanoate.[8]
The Precursor: Ethyl 4-bromo-3-oxobutanoate
This starting material is commercially available and serves as the substrate for the key stereodetermining step. Its synthesis involves the bromination of ethyl acetoacetate.
Biocatalysis: The Superior Path to Enantiopurity
While traditional chemical reducing agents like sodium borohydride (NaBH₄) can reduce the ketone, they are achiral and will produce an undesirable racemic mixture (a 50:50 mix of the R and S enantiomers), necessitating a difficult and costly chiral resolution step.[9]
Biocatalytic reduction, using whole-cell systems or isolated enzymes, has become the definitive method for producing the (S)-enantiomer with high stereoselectivity.[10]
Causality: Why Biocatalysis Excels
-
Exquisite Stereoselectivity: The active site of a reductase enzyme is a complex, three-dimensional chiral environment. It binds the substrate in a highly specific orientation, forcing the delivery of a hydride (from a cofactor like NADH or NADPH) to only one face of the planar ketone, leading to the formation of predominantly one enantiomer.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which prevents degradation of the often-unstable β-ketoester substrate.[11][12]
-
Environmental Sustainability: This approach avoids the use of heavy metal catalysts or harsh chemical reagents, aligning with green chemistry principles.
Experimental Protocol 1: Asymmetric Reduction with Baker's Yeast (Saccharomyces cerevisiae)
This protocol describes a foundational, highly accessible whole-cell biocatalytic method. Baker's yeast contains a variety of reductase enzymes that can effectively catalyze the desired transformation.[13][14]
Self-Validating System: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of the product via TLC or GC, and critically, by confirming the high enantiomeric excess of the final product using chiral HPLC.
Step-by-Step Methodology:
-
Yeast Activation: In a fermenter or a large flask equipped with a mechanical stirrer, dissolve 150 g of sucrose in 800 mL of tap water. Add 100 g of active dry baker's yeast. Stir the mixture for 30-60 minutes at approximately 30°C to activate the yeast.
-
Substrate Addition: Dissolve 10.0 g of ethyl 4-bromo-3-oxobutanoate in 50 mL of ethanol. Add this solution slowly to the fermenting yeast mixture over 30 minutes.
-
Reaction: Maintain stirring at room temperature (25-30°C) for 24-48 hours. The progress of the reduction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Work-up - Cell Removal: Add 50 g of Celite (diatomaceous earth) to the reaction mixture to act as a filter aid. Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with 100 mL of water.
-
Extraction: Transfer the aqueous filtrate to a separatory funnel. Saturate the aqueous phase with sodium chloride to reduce the solubility of the product. Extract the product with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Validation: Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure. Analyze the final product by chiral HPLC to determine the enantiomeric excess, which is typically >85% for this method.[13]
Advanced Biocatalysis: Recombinant Reductases and Cofactor Regeneration
For industrial-scale production, moving from whole yeast cells to recombinant E. coli strains that overexpress a specific, highly active carbonyl reductase offers significant advantages.[15][16]
Causality: Why Recombinant Systems are Superior
-
Higher Activity: Overexpression leads to much higher concentrations of the desired enzyme, dramatically increasing reaction rates and throughput.
-
Improved Selectivity: By selecting a specific reductase (e.g., from Candida magnoliae or Sporobolomyces salmonicolor), enantiomeric excess can often be pushed to >99%.[12][15]
-
Process Control: Eliminates competing side reactions from other enzymes present in wild-type yeast.
A critical component of these systems is cofactor regeneration. Reductases require an expensive hydride source, NADPH or NADH. To make the process economically viable, a secondary enzyme system, such as glucose dehydrogenase (GDH), is used to continuously regenerate the active cofactor using a cheap sacrificial substrate like glucose.[11][17]
Caption: Biocatalytic cycle for the synthesis of this compound.
Application in Pharmaceutical Synthesis: The Atorvastatin Case Study
The primary application driving the demand for this compound and its close chemical relatives (like the chloro and cyano analogues) is the construction of the (3R, 5R)-dihydroxyheptanoate side chain, which is the pharmacophore of statin drugs.[1][18]
The (S)-configuration at the C3 position of the butanoate directly translates to the correct (R)-configuration at the C5 position of the final atorvastatin side chain. The bromide serves as a good leaving group for subsequent carbon-carbon bond-forming reactions to extend the chain.
Synthetic Workflow: From Chiral Synthon to Statin Side Chain
The following diagram illustrates a generalized synthetic pathway, demonstrating how the C4 chiral synthon is elaborated into a key intermediate for atorvastatin synthesis.
Caption: Elaboration of the C4 synthon to a key atorvastatin side-chain intermediate.
Handling, Storage, and Safety
As a reactive intermediate, proper handling and storage are crucial to maintain the quality and ensure the safety of laboratory personnel.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5][7] It should be kept away from moisture and strong oxidizing agents or bases.[19]
-
Safety: Users should wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a bromoalkane, it may be an irritant and lachrymator. Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[19]
Conclusion
This compound is more than a chemical commodity; it is a key enabling technology for asymmetric synthesis. Its value is intrinsically linked to the high enantiopurity achievable through sophisticated biocatalytic reduction methods. For scientists in the pharmaceutical industry, mastering the synthesis and application of this synthon provides a direct and efficient route to the chiral architecture at the heart of many life-saving drugs. Understanding the causality behind the choice of biocatalysis over traditional chemistry is fundamental to leveraging this molecule to its full potential, ensuring both efficiency and stereochemical fidelity in complex drug development programs.
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ResearchGate. Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of... [Link]
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Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]
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Li, J. J., et al. (2021). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. [Link]
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Wei, D., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-25. [Link]
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He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 274-81. [Link]
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Organic Syntheses. (1988). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Org. Synth., 67, 1. [Link]
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Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. Applied Microbiology and Biotechnology, 48(6), 699-703. [Link]
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Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. [Link]
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Wang, G. J., & Wang, Z. (2012). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 94(4), 889-97. [Link]
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StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [Link]
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ResearchGate. Asymmetric reduction of ethyl 4‐chloro‐3‐oxo‐butanoate to ethyl S‐4‐chloro‐3‐hydroxybutanoate... [Link]
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Nishi, K., et al. (2003). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 67(6), 1362-1365. [Link]
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(S)-Ethyl 4-bromo-3-hydroxybutanoate molecular weight and formula
An In-Depth Technical Guide to (S)-Ethyl 4-bromo-3-hydroxybutanoate: Synthesis, Properties, and Applications in Drug Development
Authored by a Senior Application Scientist
Introduction
This compound is a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Its importance lies in its stereodefined structure, featuring multiple functional groups—a carboxylic ester, a secondary alcohol, and a primary alkyl bromide. This trifunctional arrangement allows for a wide range of selective chemical transformations, making it a valuable synthon for the construction of complex, optically active molecules. The precise spatial orientation of the hydroxyl group in the (S)-configuration is crucial for establishing stereocenters in target molecules, particularly in the synthesis of pharmacologically active compounds where enantiomeric purity is paramount for efficacy and safety. This guide provides an in-depth analysis of its chemical properties, synthesis strategies, and applications, with a focus on practical insights for laboratory and process development.
Core Molecular and Physicochemical Properties
The utility of this compound in synthetic chemistry is dictated by its physical and chemical properties. A comprehensive summary of these characteristics is essential for designing experimental protocols and for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁BrO₃ | [1][2][3][4] |
| Molecular Weight | 211.05 g/mol | [2][3][5] |
| CAS Number | 95537-36-3 | [1][2][3] |
| IUPAC Name | ethyl (3S)-4-bromo-3-hydroxybutanoate | [3] |
| Synonyms | Ethyl (S)-4-bromo-3-hydroxybutyrate, (-)-Ethyl 4-bromo-3-hydroxybutyrate | [1][3] |
| Appearance | Not explicitly stated, likely a liquid at room temperature | |
| Density | 1.468 g/mL at 25 °C (for the (R)-enantiomer) | |
| Boiling Point | 94-96 °C at 2 mmHg (for the (R)-enantiomer) | |
| Refractive Index | n20/D 1.476 (for the (R)-enantiomer) | |
| Storage | 2-8°C, sealed in a dry environment | [1][2] |
| SMILES | CCOC(=O)CO | [3] |
| InChIKey | AIZRKZQHJNWBEI-YFKPBYRVSA-N | [3] |
Note: Some physical properties are reported for the (R)-enantiomer but are expected to be identical for the (S)-enantiomer, with the exception of the sign of optical rotation.
Synthesis and Stereocontrol: The Challenge of Asymmetry
The synthesis of enantiomerically pure this compound is a critical challenge, as its utility is directly tied to its stereochemical integrity. The primary goal is to control the formation of the stereocenter at the C3 position. Biocatalysis and chiral pool synthesis are common strategies to achieve high enantiomeric excess (e.e.).
One of the most effective methods for establishing the (S)-hydroxyl stereocenter is through the asymmetric reduction of a prochiral ketone, such as ethyl 4-bromoacetoacetate. This transformation is often accomplished using biocatalytic systems, such as baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes.
Causality in Biocatalytic Reduction: The choice of a biological system is deliberate. Enzymes operate in a chiral environment and can differentiate between the two faces of the prochiral ketone. This facial selectivity, governed by the three-dimensional structure of the enzyme's active site, leads to the preferential formation of one enantiomer. For instance, many yeast-based reductions of β-keto esters follow Prelog's rule, which predicts the formation of the (S)-alcohol. This approach is favored for its high stereoselectivity, mild reaction conditions (room temperature, aqueous media), and environmental compatibility compared to many traditional chemical reductants.
Caption: Workflow for the biocatalytic synthesis of this compound.
Key Reactions and Applications in Drug Development
The synthetic versatility of this compound stems from its three distinct functional groups. The ability to selectively address each site is fundamental to its role as a chiral building block.
-
Displacement of the Bromide: The primary bromide is an excellent leaving group, readily participating in Sₙ2 reactions with a variety of nucleophiles (e.g., azides, cyanides, amines, thiolates) to introduce new functionalities at the C4 position.
-
Modification of the Hydroxyl Group: The secondary alcohol can be protected (e.g., as a silyl ether or benzyl ether) to prevent its interference in subsequent steps, or it can be oxidized to a ketone or inverted to the (R)-configuration if needed.
-
Transformation of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing further avenues for molecular elaboration.
This multi-functionality makes it a key intermediate in the synthesis of HMG-CoA reductase inhibitors (statins), a class of cholesterol-lowering drugs.[6] For example, the chiral side chain of several statins can be constructed from this synthon.
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A Comprehensive Guide to the Spectroscopic Characterization of (S)-Ethyl 4-bromo-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 4-bromo-3-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it a versatile intermediate for introducing specific structural motifs in drug candidates. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and regulatory compliance. This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices and provides field-proven insights for acquiring and interpreting high-quality spectroscopic data.
Chemical Structure and Key Properties
This compound is a chiral molecule with the following key properties[1]:
-
Molecular Formula: C₆H₁₁BrO₃
-
Molecular Weight: 211.05 g/mol [1]
-
CAS Number: 95537-36-3[1]
-
Appearance: Typically a colorless to pale yellow liquid.
The structure, presented below, contains a stereocenter at the C3 position, an ester functional group, a primary bromide, and a secondary alcohol. These features give rise to a unique spectroscopic fingerprint.
Caption: Workflow for ¹H NMR Spectroscopy
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR spectral data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C =O (Ester) |
| ~68 | -C H(OH)- |
| ~61 | -OC H₂CH₃ |
| ~42 | -COC H₂CH- |
| ~38 | -C H₂Br |
| ~14 | -OCH₂C H₃ |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The signal at the lowest field, around 171 ppm, is characteristic of the ester carbonyl carbon.
-
Carbon Bearing the Hydroxyl Group: The carbon attached to the hydroxyl group (-C H(OH)-) is expected to resonate at approximately 68 ppm.
-
Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OC H₂CH₃) is predicted to appear around 61 ppm, while the methyl carbon (-OCH₂C H₃) will be at a much higher field, around 14 ppm.
-
Methylene Carbon adjacent to the Carbonyl: The carbon atom in the methylene group adjacent to the carbonyl (-COC H₂CH-) is expected at about 42 ppm.
-
Carbon Bearing the Bromine Atom: The carbon atom bonded to the electronegative bromine atom (-C H₂Br) is predicted to have a chemical shift of around 38 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the pulse program used for data acquisition. A proton-decoupled sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The following table lists the predicted major absorption bands in the IR spectrum of this compound. An Attenuated Total Reflectance (ATR) sampling technique is commonly used for liquid samples.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H stretch (alcohol) |
| ~2980 | Medium | C-H stretch (sp³ C-H) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-O stretch (alcohol) |
| ~650 | Medium | C-Br stretch |
Interpretation of the IR Spectrum
-
O-H Stretch: A broad absorption band around 3450 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch: The absorption at approximately 2980 cm⁻¹ corresponds to the stretching vibrations of the sp³ hybridized C-H bonds in the molecule.
-
C=O Stretch: A strong, sharp peak at around 1735 cm⁻¹ is a characteristic absorption for the carbonyl group of the ester.
-
C-O Stretches: The strong band at about 1180 cm⁻¹ is attributed to the C-O stretching of the ester linkage, while the medium band around 1050 cm⁻¹ is from the C-O stretching of the alcohol.
-
C-Br Stretch: The absorption in the fingerprint region, at approximately 650 cm⁻¹, is assigned to the C-Br stretching vibration.
Experimental Protocol for ATR-IR Spectroscopy
Caption: Workflow for ATR-IR Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 210 and 212 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Major Fragment Ions:
-
m/z = 183/185: Loss of the ethyl group (-CH₂CH₃).
-
m/z = 165/167: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z = 131: Loss of the bromine atom.
-
m/z = 103: Cleavage between C2 and C3, resulting in the [CH₂(OH)CH₂Br]⁺ fragment.
-
m/z = 88: McLafferty rearrangement, a common fragmentation pathway for esters, leading to the [CH₂=C(OH)OCH₂CH₃]⁺ fragment.
-
m/z = 45: The [OCH₂CH₃]⁺ fragment.
-
Interpretation of the Mass Spectrum
The presence of the isotopic pattern for bromine in the molecular ion and in bromine-containing fragments is a key diagnostic feature. The fragmentation pattern provides valuable information for confirming the connectivity of the atoms within the molecule. The McLafferty rearrangement is a particularly useful fragmentation for identifying the ester functionality.
Experimental Protocol for Mass Spectrometry
A common method for analyzing liquid samples is Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for GC-MS Analysis
Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and complementary set of data for the structural elucidation and characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers and drug development professionals can confidently identify and assess the purity of this important chiral intermediate. The protocols and interpretations provided in this guide serve as a valuable resource for obtaining and analyzing high-quality spectroscopic data, ultimately ensuring the integrity and success of synthetic and developmental endeavors.
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(S)-Ethyl 4-bromo-3-hydroxybutanoate: A Comprehensive Technical Guide for Drug Discovery and Development
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Foreword: The Quintessential Chiral Synthon
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is insatiable, driven by the stringent requirements of the pharmaceutical industry. Among the myriad of chiral building blocks available, (S)-Ethyl 4-bromo-3-hydroxybutanoate has emerged as a cornerstone synthon, prized for its versatility and strategic utility in the asymmetric synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of this critical reagent, from its fundamental properties and synthesis to its nuanced applications in complex molecule construction, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound, with the chemical formula C6H11BrO3, is a chiral ester that possesses two key reactive centers: a secondary hydroxyl group and a primary bromide.[1][2] This dual functionality, coupled with the defined stereochemistry at the C3 position, is the very essence of its synthetic power.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 211.05 g/mol | [1] |
| IUPAC Name | ethyl (3S)-4-bromo-3-hydroxybutanoate | [1] |
| CAS Number | 95537-36-3 | [1][3] |
| Boiling Point | 94-96 °C at 2 mm Hg | [4] |
| Density | 1.468 g/mL at 25 °C | [4] |
| Refractive Index | 1.474 | [4] |
| Storage | 2-8°C, Sealed in dry conditions | [3] |
The molecule's structure, featuring a stereogenic center bearing a hydroxyl group and an adjacent carbon with a bromine atom, allows for a diverse range of chemical transformations. The hydroxyl group can be protected, oxidized, or used as a handle for further functionalization, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions. This inherent reactivity profile is the foundation of its utility as a chiral building block.
The Art of Synthesis: Achieving Enantiopurity
The cornerstone of this compound's value lies in its high enantiomeric purity. The most prevalent and industrially scalable methods for its synthesis rely on the stereoselective reduction of the corresponding prochiral ketone, ethyl 4-bromo-3-oxobutanoate.
Biocatalytic Asymmetric Reduction: The Green Chemistry Approach
Enzyme-catalyzed reductions have become the gold standard for producing enantiomerically pure alcohols, offering high selectivity, mild reaction conditions, and a favorable environmental profile. A variety of microorganisms and isolated enzymes have been successfully employed for this transformation.
Carbonyl reductases from yeasts such as Candida magnoliae and Saccharomyces cerevisiae have demonstrated exceptional (S)-selectivity in the reduction of ethyl 4-halo-3-oxobutanoates.[5][6] These enzymatic systems often utilize a cofactor, such as NADPH or NADH, which necessitates a regeneration system for catalytic efficiency. A common and effective strategy involves co-expressing the carbonyl reductase with a glucose dehydrogenase, which recycles the cofactor in situ.[5][6] This whole-cell biocatalytic approach is highly efficient, often achieving high yields (>90%) and excellent enantiomeric excess (>99% ee).[5]
Workflow: Biocatalytic Synthesis of this compound
Caption: Workflow for the biocatalytic synthesis of this compound.
Protocol: Representative Biocatalytic Reduction
-
Inoculum Preparation: A seed culture of recombinant E. coli cells co-expressing a suitable (S)-selective carbonyl reductase and glucose dehydrogenase is grown overnight in a suitable medium (e.g., LB broth with appropriate antibiotics).
-
Bioreactor Setup: A sterilized bioreactor is charged with a production medium containing a carbon source (e.g., glucose), nitrogen source, and essential minerals. The seed culture is then used to inoculate the bioreactor.
-
Induction and Growth: The culture is grown under controlled temperature and aeration. Protein expression is induced at the appropriate cell density by adding an inducer (e.g., IPTG).
-
Biotransformation: Once the desired cell density and enzyme activity are reached, the substrate, ethyl 4-bromo-3-oxobutanoate, is added to the bioreactor. The pH is maintained at a neutral level (e.g., 7.0) by the controlled addition of a base.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Work-up and Purification: Upon completion of the reaction, the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Synthetic Applications: A Gateway to Complex Molecules
The strategic value of this compound lies in its ability to serve as a versatile four-carbon chiral building block. The hydroxyl and bromo functionalities can be manipulated in a sequential and stereocontrolled manner to construct a wide range of complex molecular architectures.
Synthesis of Chiral Lactones
One of the most common transformations of this compound is its conversion to the corresponding chiral lactone, (S)-4-(bromomethyl)-β-lactone. This is typically achieved through an intramolecular cyclization reaction, often promoted by a base. This lactone is a valuable intermediate in its own right, susceptible to ring-opening reactions with various nucleophiles to generate a range of functionalized chiral molecules.
Precursor to L-Carnitine and Analogs
This compound is a key precursor in the synthesis of L-carnitine, a vital compound involved in fatty acid metabolism. The synthesis typically involves the displacement of the bromide with a protected amino group, followed by hydrolysis of the ester and deprotection to yield the final product. The inherent chirality of the starting material ensures the correct stereochemistry in the final L-carnitine molecule.
Role in the Synthesis of HMG-CoA Reductase Inhibitors (Statins)
Several blockbuster statin drugs, such as atorvastatin and rosuvastatin, contain a chiral dihydroxy acid side chain. This compound and its chloro-analogue are pivotal starting materials for constructing this key chiral fragment. The synthetic strategies often involve the elaboration of the four-carbon backbone of the synthon to build the characteristic side chain of the statin molecule. For instance, the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate is a critical step in many industrial syntheses of these drugs.[5][6][7][8][9][10]
Reaction Pathway: From Chiral Synthon to Key Intermediates
Caption: Key synthetic transformations of this compound.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage of this compound are crucial for maintaining its quality and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at temperatures between 2-8°C.[3][4] This prevents degradation and maintains its enantiomeric purity.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Toxicity: While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Conclusion and Future Outlook
This compound has firmly established itself as an indispensable chiral synthon in the arsenal of the synthetic organic chemist. Its ready availability through efficient biocatalytic routes, combined with its versatile reactivity, makes it a powerful tool for the construction of complex, enantiomerically pure molecules. As the quest for new and more effective pharmaceuticals continues, the demand for such versatile chiral building blocks will undoubtedly grow. Future research in this area will likely focus on the development of even more efficient and sustainable methods for its synthesis, as well as the exploration of novel applications in the synthesis of next-generation therapeutics. The continued ingenuity of chemists in harnessing the synthetic potential of molecules like this compound will be a driving force in the advancement of medicine and materials science.
References
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Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]
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ETHYL (S)-(-)-4-BROMO-3-HYDROXYBUTYRATE. (n.d.). Research Scientific. Retrieved January 17, 2026, from [Link]
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Seebach, D., & Züger, M. (1985). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
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He, Y. C., Chen, B., Zhang, X. P., Xu, J. H., & Ouyang, P. K. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 163, 199–205. [Link]
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Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]
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Lee, C. F., Lin, C. H., Lin, C. W., & Tsai, Y. C. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Journal of Molecular Catalysis B: Enzymatic, 67(1-2), 111–118. [Link]
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Biocatalytic, Enantioselective Preparations of (R)- and (S)-Ethyl 4-Chloro-3-Hydroxybutanoate, a Useful Chiral Synthon. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Ethyl (3s)-(-)-4-bromo-3-hydroxybutanoate. (n.d.). P&S Chemicals. Retrieved January 17, 2026, from [Link]
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Ni, Y., Li, C. X., Zhang, J., & Xu, J. H. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 83. [Link]
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Kita, K., Kataoka, M., & Shimizu, S. (2001). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 65(7), 1676–1679. [Link]
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Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Saratani, Y., Uheda, E., Yamamoto, H., Nishimura, A., & Yoshizako, F. (2001). Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. Bioscience, Biotechnology, and Biochemistry, 65(7), 1676–1679. [Link]
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A Senior Application Scientist's Guide to the Commercial Availability and Synthesis of Enantiomerically Pure β-Hydroxy Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure β-hydroxy esters are paramount chiral building blocks in the pharmaceutical industry. Their defined stereochemistry is crucial for the synthesis of a vast array of complex, biologically active molecules, including blockbuster drugs such as statins and carbapenem antibiotics. The precise orientation of the hydroxyl and ester groups serves as a versatile synthetic handle for constructing intricate molecular architectures with high stereocontrol. This guide provides an in-depth analysis of the procurement and synthesis of these vital compounds, offering a decision-making framework for researchers in both academic and industrial settings.
Part 1: The "Buy" Decision - Navigating the Commercial Landscape
For many research and early-phase development projects, direct procurement of enantiomerically pure β-hydroxy esters is the most efficient strategy. A robust market of fine chemical suppliers offers a wide range of these compounds, often with high enantiomeric purity (typically >99% e.e.).
Major suppliers in this space include, but are not limited to:
-
Sigma-Aldrich (Merck): Offers a comprehensive catalog of β-hydroxy esters and related chiral building blocks.
-
TCI (Tokyo Chemical Industry): Provides a diverse array of chiral compounds, including a variety of functionalized esters, suitable for research and development.[1]
-
Strem Chemicals: Specializes in high-purity chemicals, including chiral ligands and catalysts that are often used in the synthesis of these esters.[2][3]
-
BASF: A major player in the chemical industry, supplying a portfolio of building blocks for pharmaceutical synthesis.[4]
Table 1: Representative Commercially Available β-Hydroxy Esters
| Compound Name | Supplier Example | Purity (e.e.) | Typical Scale | Application Note |
| Ethyl (R)-3-hydroxybutanoate | Sigma-Aldrich | ≥99% | g - kg | Key precursor for statin side chains and various natural products. |
| Ethyl (S)-3-hydroxybutanoate | TCI America | >99.0% | g - kg | Enantiomer used for accessing alternative stereoisomers of target molecules. |
| Methyl (S)-4-chloro-3-hydroxybutanoate | Various | ≥98% | g - kg | Precursor for the cholesterol-lowering agent rosuvastatin.[5] |
| tert-Butyl (R)-3-hydroxybutanoate | MySkinRecipes | 97% | g | Bulky ester group can offer different reactivity and selectivity in subsequent steps.[6] |
Expert Insight: The Certificate of Analysis (CoA) is Non-Negotiable
When procuring a chiral building block, the Certificate of Analysis is your primary document of trust. Do not rely solely on the catalog description. A reliable CoA for a β-hydroxy ester must include:
-
Identity Verification: Typically confirmed by ¹H NMR and/or Mass Spectrometry.
-
Enantiomeric Excess (e.e.) Determination: This is the most critical parameter. The CoA should specify the analytical method used, most commonly Chiral HPLC or Chiral GC, and provide the chromatogram showing clear separation of the enantiomers and their respective peak areas. A supplier guaranteeing ≥99% e.e. demonstrates robust quality control.[7]
Part 2: The "Make" Decision - Strategic Synthesis and Asymmetric Control
When a desired β-hydroxy ester is not commercially available, is prohibitively expensive at the required scale, or when custom structural modifications are needed, in-house synthesis becomes the necessary path. The dominant strategy is the asymmetric reduction of a prochiral β-keto ester. Two powerful, reliable, and scalable methodologies are chemo-catalysis and biocatalysis.
Workflow: The Buy vs. Make Decision Pathway
The decision to purchase or synthesize is a critical project management choice, balancing time, cost, and internal capabilities.
Caption: Decision workflow for obtaining enantiopure β-hydroxy esters.
A. Chemo-catalysis: Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral metal catalysts is a cornerstone of modern organic synthesis. For the reduction of β-keto esters, catalysts based on Ruthenium-BINAP complexes, pioneered by Noyori, are exceptionally effective and well-documented.
Mechanism & Rationale: The catalyst, typically a complex like Ru(OAc)₂( (R)-BINAP ), creates a chiral environment. The β-keto ester coordinates to the ruthenium center in a specific orientation dictated by the C₂-symmetric BINAP ligand. Hydrogen gas then delivers two hydride equivalents, with one face of the ketone being sterically shielded by the ligand's phenyl groups, forcing the addition to occur on the exposed face. This results in the formation of one enantiomer of the β-hydroxy ester with high selectivity.
Caption: Principle of chemo-catalytic asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate
-
Catalyst Preparation: In an inert atmosphere (glovebox), a pressure-rated vessel is charged with the Ru-BINAP catalyst (e.g., 0.01 mol%).
-
Solvent & Substrate Addition: Anhydrous, degassed methanol is added, followed by the substrate, ethyl acetoacetate.
-
Pressurization: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50-100 atm).
-
Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for 12-24 hours. Reaction progress can be monitored by TLC or GC.
-
Work-up: After depressurization, the solvent is removed under reduced pressure. The residue is then purified, typically by silica gel chromatography, to yield the pure ethyl 3-hydroxybutanoate.
-
Validation: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
B. Biocatalysis: Enzymatic Reduction
Biocatalysis offers a green, highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that use a cofactor (NADH or NADPH) to reduce ketones to alcohols with exquisite stereoselectivity. Commercially available KRED screening kits allow for rapid identification of an optimal enzyme for a given substrate.
Mechanism & Rationale: The β-keto ester enters the enzyme's active site, which is itself chiral. The enzyme orients the substrate in a precise conformation relative to the nicotinamide cofactor (NAD(P)H). A hydride is then transferred from the cofactor to one specific face of the ketone carbonyl, yielding the corresponding chiral alcohol. The stereochemical outcome is often predictable by "Prelog's rule," which relates the substrate structure to the final product stereochemistry. The cofactor is continuously regenerated in situ, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase.
Protocol: KRED-Mediated Reduction of a β-Keto Ester
-
System Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), add NADP⁺, a glucose dehydrogenase (for cofactor regeneration), and glucose.
-
Enzyme Addition: Add the selected ketoreductase (KRED), either as a lyophilized powder or a whole-cell preparation.
-
Substrate Addition: Add the β-keto ester substrate. A co-solvent like DMSO may be used to improve substrate solubility.
-
Reaction: The mixture is gently agitated (e.g., orbital shaker) at a controlled temperature (e.g., 30 °C) for 24-48 hours. The pH may need to be monitored and adjusted.
-
Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.
-
Purification & Validation: The crude product is purified by column chromatography. The final product's enantiomeric excess is confirmed by chiral HPLC/GC. A key advantage of biocatalysis is that reactions often go to full conversion with extremely high e.e. (>99.5%), sometimes simplifying purification.[5]
Part 3: The Self-Validating System - QC for Enantiomeric Purity
Whether you buy or make your β-hydroxy ester, the final and most crucial step is to verify its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a chiral stationary phase (CSP) column known to resolve β-hydroxy esters. Polysaccharide-based columns (e.g., Daicel CHIRALCEL® series) are highly effective.
-
Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Prepare a dilute solution of the β-hydroxy ester in the mobile phase (e.g., ~1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
A protocol is considered "self-validating" when the analytical result from this QC step confirms that the synthetic method employed has successfully produced the target compound at the desired enantiopurity.
Conclusion
The decision to source enantiomerically pure β-hydroxy esters via commercial procurement or in-house synthesis is a strategic one, dictated by availability, scale, cost, and the specific structural requirements of the research program. Commercial suppliers offer speed and convenience for common building blocks, but robust verification of the CoA is essential. For novel structures or large-scale needs, chemo- and biocatalytic methods provide powerful, reliable, and scalable synthetic routes. In all cases, rigorous analytical quality control via chiral chromatography is the indispensable final step to ensure the scientific integrity of the work that follows.
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Chiral Technologies and Strem Chemicals Team Up To Offer High Purity Chiral Reagents . Chiral Technologies. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC . PubMed Central, National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Safe Handling and Application of (S)-Ethyl 4-bromo-3-hydroxybutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl 4-bromo-3-hydroxybutanoate is a valuable chiral building block in pharmaceutical synthesis, prized for its specific stereochemistry which is crucial for the efficacy of many modern drugs. However, its bifunctional nature, containing both a hydroxyl group and a reactive bromine atom, necessitates a robust understanding of its chemical properties to ensure safe handling. This guide provides an in-depth, experience-driven framework for its safe use, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Core Hazard Profile: Understanding the Reactivity
The primary hazards associated with this compound stem from its nature as an α-halo ester, a class of compounds known to be potent alkylating agents.[1] The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is the basis for its synthetic utility but also for its potential biological hazards.
Key concerns include:
-
Irritation and Corrosion: Direct contact can cause irritation to the skin and eyes.[2] Prolonged or extensive contact may lead to more severe chemical burns.
-
Inhalation Hazard: Vapors or aerosols may cause irritation to the respiratory tract.[2]
-
Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[2]
The toxicological properties have not been fully investigated, which underscores the importance of minimizing exposure through rigorous safety protocols.[3]
Data Summary: Physicochemical & Hazard Information
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₃ | PubChem[4] |
| Molecular Weight | 211.06 g/mol | PubChem[5] |
| Appearance | Clear colorless to light orange/yellow liquid | TCI Chemicals |
| Boiling Point | ~96 °C / 3 mmHg | TCI Chemicals |
| Flash Point | ~110 °C (230 °F) - closed cup | Sigma-Aldrich |
| Storage Temperature | Refrigerated (2-8°C) | PASL[5] |
| Primary Hazards | Combustible liquid, potential irritant | NOAA[2], Fisher Scientific[3] |
The Hierarchy of Controls: A Self-Validating System for Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
-
Engineering Controls (Primary Defense): All manipulations of this compound should be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical containment of vapors and protects the user from inhalation exposure and potential splashes.
-
Administrative Controls (Procedural Safeguards):
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for this compound must be written and reviewed by all personnel before work begins.
-
Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.
-
-
Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the sole line of defense.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
-
Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step reinforces safety.
1. Preparation and Pre-Handling:
- Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
- Assemble Materials: Gather all necessary equipment (glassware, syringes, spill kit) and place it within the fume hood before introducing the chemical.
- Don PPE: Put on all required PPE as outlined above.
2. Aliquoting and Transfer:
- Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket).
- Controlled Transfer: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Avoid pouring directly from the bottle when possible.
- Grounding: For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge, which could be an ignition source.[6]
3. Reaction and Monitoring:
- Temperature Control: Maintain strict control over the reaction temperature. The compound is heat-sensitive, and thermal decomposition can lead to the release of hazardous gases like hydrogen bromide.[3]
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can cause vigorous or hazardous reactions.[2][3]
4. Post-Handling and Storage:
- Secure Storage: Store the compound in a tightly closed container in a designated, cool, dry, and well-ventilated area, preferably in a refrigerator rated for chemical storage (2-8°C).[3][5][7]
- Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
- Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical.
Emergency Procedures: A Rapid Response Framework
In the event of an incident, a structured and immediate response is critical.
Emergency Response Quick Reference
| Incident | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3][8] | Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[3][6] | Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[3][6] | Call a poison center or doctor if you feel unwell.[6] |
| Minor Spill | Alert others in the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material in a sealed container for disposal.[2][6] | Decontaminate the area and report the incident. |
| Major Spill | Evacuate the immediate area. Alert laboratory personnel and contact your institution's emergency response team.[9] | Isolate the area and await the arrival of trained responders.[10] |
Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Do not mix with incompatible waste streams.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][6]
Conclusion
The safe and effective use of this compound in a research setting is predicated on a foundation of respect for its chemical reactivity. By understanding the rationale behind safety protocols—from the necessity of engineering controls to the specifics of emergency response—scientists can confidently leverage this important molecule while ensuring a secure laboratory environment for themselves and their colleagues.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733694, this compound. PubChem. Retrieved from [Link]
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PA SL. (n.d.). This compound. Retrieved from [Link]
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GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]
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ICL Group. (2016). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
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Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
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Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
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YouTube. (2024). Bromination safety. Retrieved from [Link]
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BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3432354, Ethyl 4-bromo-3-hydroxybutanoate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
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Reddit. (2024). Synthesis of alpha halo esters. r/OrganicChemistry. Retrieved from [Link]
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A Technical Guide to Starting Materials for the Asymmetric Synthesis of Chiral Alcohols
Introduction
Chiral alcohols are indispensable building blocks in modern organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3][4][5] The stereochemistry of these alcohols often dictates the biological activity and efficacy of the final product, making their enantioselective synthesis a paramount objective for researchers and drug development professionals. This guide provides an in-depth exploration of the primary starting materials and the sophisticated catalytic strategies employed to generate enantiomerically enriched or pure chiral alcohols. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to inform experimental design and optimization.
I. Prochiral Ketones: The Workhorse Starting Material
The asymmetric reduction of prochiral ketones stands as one of the most direct and powerful methods for synthesizing chiral secondary alcohols.[2][6][7] This approach hinges on the enantioselective addition of a hydride equivalent to one of the two prochiral faces of the carbonyl group.
A. Asymmetric Hydrogenation and Transfer Hydrogenation
Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient and atom-economical methods for the reduction of prochiral ketones.[1][3]
-
Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands.[1][8][9] The choice of ligand is critical for achieving high enantioselectivity.
-
Asymmetric Transfer Hydrogenation (ATH): ATH employs a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone, mediated by a chiral catalyst.[3][5][8] This technique obviates the need for high-pressure hydrogenation equipment, making it a more accessible alternative.[3]
Mechanism of Ru-Catalyzed Asymmetric Hydrogenation: A widely accepted mechanism for Ru-catalyzed hydrogenation involves the formation of a metal hydride species which then coordinates to the ketone. The chiral ligands create a sterically defined environment, directing the hydride transfer to a specific face of the carbonyl, thus establishing the stereocenter.
Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation of a ketone.
B. Asymmetric Hydrosilylation
Asymmetric hydrosilylation offers a mild and effective alternative for the reduction of prochiral ketones, proceeding under neutral conditions.[6][10] The reaction involves the addition of a silane to the carbonyl group, catalyzed by a chiral transition metal complex (e.g., Rh, Cu, Fe, Co), followed by hydrolysis to yield the chiral alcohol.[6][10][11][12][13]
Key Considerations:
-
Silane Choice: The nature of the silane can significantly impact reactivity and enantioselectivity.
-
Catalyst System: The combination of the metal precursor and the chiral ligand is crucial for high performance. Recent advancements have seen the development of highly active iron and copper-based catalysts.[11][12]
C. Biocatalytic Reductions
Enzymes, particularly oxidoreductases from various microorganisms and plants, have emerged as powerful catalysts for the asymmetric reduction of prochiral ketones.[14][15][16] These biocatalytic methods offer several advantages:
-
Exceptional Enantioselectivity: Often achieving >99% enantiomeric excess (ee).
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.[14]
-
Environmental Sustainability: Biocatalysis is considered a green chemistry approach.[15]
Whole-cell biocatalysis is often preferred as it circumvents the need for enzyme purification and cofactor regeneration.[16][17]
| Method | Catalyst | Reductant | Typical ee (%) |
| Asymmetric Hydrogenation | Ru/Rh/Ir with chiral ligands | H₂ | >95 |
| Asymmetric Transfer Hydrogenation | Ru/Rh/Ir with chiral ligands | Isopropanol, Formic Acid | >90 |
| Asymmetric Hydrosilylation | Rh/Cu/Fe/Co with chiral ligands | Silanes | 85-97 |
| Biocatalytic Reduction | Whole cells/Isolated enzymes | Co-substrates (e.g., glucose) | >99 |
II. Aldehydes: Precursors to a Broad Range of Chiral Alcohols
The enantioselective addition of organometallic reagents to aldehydes is a cornerstone of C-C bond formation, providing access to a diverse array of chiral secondary alcohols.
A. Enantioselective Alkylation and Arylation
The addition of organozinc, Grignard, or organolithium reagents to aldehydes in the presence of a chiral ligand or catalyst can afford chiral alcohols with high enantiopurity.[18][19]
-
Organozinc Reagents: Dialkylzinc reagents, in the presence of chiral amino alcohols or other ligands, are widely used for the enantioselective alkylation of aldehydes.
-
Grignard and Organolithium Reagents: The high reactivity of these reagents often necessitates the use of chiral ligands that can effectively chelate the metal center and create a chiral environment around the reacting species.[20][21][22]
Workflow for Asymmetric Addition to Aldehydes:
Caption: General workflow for the asymmetric addition of organometallic reagents to aldehydes.
III. Alkenes: Versatile Platforms for Chiral Diols and Epoxy Alcohols
Alkenes serve as readily available starting materials for the synthesis of chiral vicinal diols and epoxy alcohols, which are themselves valuable precursors to other chiral molecules.
A. Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a landmark reaction that converts alkenes to chiral vicinal diols with high enantioselectivity.[23][24][25] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand.[23][24] Commercially available "AD-mix" formulations simplify the experimental procedure.[24]
B. Asymmetric Epoxidation
The enantioselective epoxidation of alkenes, particularly allylic alcohols, provides access to chiral epoxy alcohols. The Sharpless-Katsuki epoxidation is a highly reliable method for the asymmetric epoxidation of primary and secondary allylic alcohols.[26] More recent developments have expanded the scope to include tertiary allylic and homoallylic alcohols using catalysts based on metals like vanadium and hafnium.[27][28][29][30]
IV. Racemic Alcohols: Resolution Strategies
When a racemic mixture of a chiral alcohol is the most accessible starting material, kinetic resolution or dynamic kinetic resolution can be employed to obtain one enantiomer in high purity.
A. Kinetic Resolution (KR)
Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent.[31] This can be achieved through various transformations, including enzymatic acylation or metal-catalyzed oxidation or hydrogenation.[32][33] A significant drawback of KR is that the maximum theoretical yield of a single enantiomer is 50%.
B. Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution overcomes the 50% yield limitation of KR by continuously racemizing the slower-reacting enantiomer in situ.[34][35] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[35] DKR is often achieved by combining an enantioselective reaction (e.g., enzymatic acylation) with a racemization catalyst (e.g., a ruthenium complex).[35][36][37][38]
Caption: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
V. Chiral Auxiliaries
An alternative strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate.[39] The auxiliary directs a subsequent diastereoselective transformation, after which it is cleaved to reveal the enantiomerically enriched alcohol.[39][40] Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries.[41][42]
Experimental Protocols
Representative Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)
-
Acetophenone (substrate)
-
Isopropanol (solvent and hydrogen source)
-
Potassium hydroxide (base)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Remove the toluene under vacuum.
-
To the catalyst residue, add a solution of acetophenone in isopropanol.
-
Add a solution of potassium hydroxide in isopropanol.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
The synthesis of chiral alcohols is a mature yet continually evolving field. The choice of starting material—be it a prochiral ketone, aldehyde, alkene, or a racemic alcohol—dictates the available synthetic strategies. For drug development professionals and researchers, a deep understanding of the causality behind experimental choices, from the selection of a catalyst system to the optimization of reaction conditions, is critical. The methodologies outlined in this guide, grounded in principles of catalytic asymmetric synthesis and resolution, provide a robust toolkit for accessing these vital chiral building blocks with high enantiopurity and efficiency. The ongoing development of novel catalysts, including those based on earth-abundant metals and biocatalytic systems, promises to further enhance the sustainability and practicality of these indispensable transformations.
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-
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-
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Methodological & Application
Asymmetric synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate
Application Note & Protocol
High-Fidelity Asymmetric Synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate via Ruthenium-Catalyzed Hydrogenation
Abstract: this compound is a critical chiral building block in the synthesis of numerous high-value pharmaceutical agents.[1] Its stereochemical integrity is paramount to the biological activity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the asymmetric synthesis of this synthon, focusing on the highly efficient and enantioselective Noyori asymmetric hydrogenation of the prochiral substrate, ethyl 4-bromo-3-oxobutanoate. We will delve into the mechanistic underpinnings of the catalytic choice, provide a detailed, field-tested protocol for synthesis and purification, and offer insights into process validation and troubleshooting.
Strategic Overview: The Imperative of Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. Chiral molecules often exhibit profoundly different pharmacological and toxicological profiles between their enantiomeric forms. Consequently, methods that deliver high enantiomeric excess (ee) are not merely advantageous; they are essential. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a premier strategy for establishing stereocenters with high fidelity.[2]
For the synthesis of this compound, the target transformation is the reduction of a β-keto ester. While biocatalytic methods using enzymes or whole-cell systems like baker's yeast offer a green chemistry approach, transition-metal-catalyzed hydrogenation provides exceptional reliability, scalability, and predictability.[3][4][5]
Our selected methodology, the Noyori asymmetric hydrogenation, stands as a pillar of asymmetric catalysis, recognized with the Nobel Prize in Chemistry in 2001.[6] It employs a Ruthenium(II) catalyst coordinated with a C2-symmetric chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[6][7] The axial chirality of the BINAP ligand, arising from restricted rotation around the binaphthyl bond, creates a rigid and well-defined chiral environment around the metal center, which is the key to its high enantioselectivity.[7][8]
Rationale for Catalyst Selection: (S)-BINAP-Ru(II) Complex
The choice of the (S)-BINAP ligand is causal for generating the desired (S)-enantiomer of the product. The catalyst operates through a mechanism where the β-keto ester substrate coordinates to the ruthenium center. The hydrogenation proceeds through a six-membered pericyclic transition state, where a hydride is transferred from the metal to the carbonyl carbon, and a proton is transferred from the ligand framework or solvent to the carbonyl oxygen.[7][9] The steric and electronic properties of the chiral BINAP ligand dictate the facial selectivity of the hydride attack on the coordinated ketone, leading to the preferential formation of one enantiomer.[10][11]
Experimental Workflow and Visualization
The overall process can be visualized as a multi-stage workflow, from catalyst activation to final product validation.
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale with high enantiomeric purity.
Materials and Equipment
-
Reagents:
-
Ethyl 4-bromo-3-oxobutanoate (≥97%)
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Anhydrous, degassed Ethanol (EtOH) or Methanol (MeOH)
-
High-purity Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a magnetic stir bar, pressure gauge, and temperature control.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Standard laboratory glassware (Schlenk flasks, syringes, cannulas).
-
Rotary evaporator.
-
Apparatus for column chromatography.
-
Chiral HPLC or GC system for enantiomeric excess determination.
-
Step-by-Step Methodology
Step 1: In Situ Catalyst Preparation Causality Note: The active catalyst is formed in situ from a more stable precatalyst. This avoids handling potentially air-sensitive intermediates and ensures maximum catalytic activity.[12][13]
-
In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), charge a dry Schlenk flask with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-BINAP (2.2 equivalents).
-
Add anhydrous, degassed ethanol via cannula to create a suspension.
-
Seal the flask and stir the mixture at 80 °C for 1-2 hours. The formation of the active catalyst is typically indicated by a color change to a homogeneous dark red or brown solution.
-
Cool the catalyst solution to room temperature before use.
Step 2: Asymmetric Hydrogenation Causality Note: High hydrogen pressure increases the concentration of hydrogen available to the catalyst, accelerating the reaction rate. The temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
-
Charge a glass liner for the high-pressure reactor with Ethyl 4-bromo-3-oxobutanoate.
-
Under an inert atmosphere, transfer the freshly prepared catalyst solution to the reactor liner using a cannula. The substrate-to-catalyst ratio (S/C) is a critical parameter, typically ranging from 1000:1 to 20,000:1 for efficient reactions.[13]
-
Seal the reactor and purge the system multiple times with high-purity hydrogen gas to remove all air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dilute the residue with a small amount of ethyl acetate and filter it through a short pad of Celite® or silica gel to remove the ruthenium catalyst. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate again to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a colorless to pale yellow oil.[14]
Quality Control: Determination of Enantiomeric Excess
The enantiomeric purity of the final product is the most critical measure of success. This is quantified by determining the enantiomeric excess (ee%).
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the standard method.
-
Column: Select a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase for HPLC is a mixture of n-hexane and isopropanol.
-
Analysis: Dissolve a small sample of the purified product in the mobile phase and inject it into the system. The two enantiomers will have different retention times, allowing for their quantification.
-
Calculation: The ee% is calculated from the peak areas (A) of the (S) and (R) enantiomers: ee% = [(A_S - A_R) / (A_S + A_R)] * 100
Quantitative Data Summary
The following table summarizes typical parameters and expected results for this protocol.
| Parameter | Value / Range | Rationale / Notes |
| Substrate | Ethyl 4-bromo-3-oxobutanoate | Prochiral β-keto ester. |
| Catalyst | Ru(II)/(S)-BINAP | Chiral catalyst for asymmetric induction.[7][12] |
| S/C Ratio | 1000:1 - 20,000:1 | Higher ratios are more economical but may require longer reaction times.[13] |
| Solvent | Ethanol or Methanol | Protic solvent, often essential for the hydrogenation mechanism. |
| H₂ Pressure | 10 - 50 atm | Higher pressure increases reaction rate.[11] |
| Temperature | 40 - 60 °C | Balances reaction rate against catalyst stability. |
| Reaction Time | 12 - 24 hours | Dependent on S/C ratio, temperature, and pressure. |
| Expected Yield | >90% | High conversion is typical for this reaction. |
| Expected ee% | >98% | The Noyori hydrogenation is renowned for its excellent enantioselectivity.[11] |
Mechanistic Insight: The Catalytic Cycle
Understanding the catalytic cycle provides insight into the reaction's efficiency and selectivity.
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
The cycle begins with the active ruthenium hydride species coordinating the keto-ester substrate.[7] This is followed by the key stereodetermining step: the intramolecular transfer of a hydride from the ruthenium to the carbonyl carbon and a proton from the system to the oxygen, proceeding through a highly organized transition state.[6][9] The resulting chiral alcohol product is then displaced by hydrogen gas, regenerating the active catalyst for the next cycle.
References
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- Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast.
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- Noyori Asymmetric Hydrogenation.
- A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction. Benchchem.
- Asymmetric hydrogen
- Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Bioc
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC, NIH.
- Mechanistic insight into NOYORI asymmetric hydrogenations.
- Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.
- Enantioselective reduction of ketones. Wikipedia.
- Asymmetric synthesis of (S)
- 95537-36-3|(S)
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.
- Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses Procedure.
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Application Note: High-Yield Enantioselective Synthesis of Chiral 4-Bromo-3-hydroxybutanoate Esters via Biocatalytic Reduction
Abstract
Optically pure ethyl (S)- and (R)-4-bromo-3-hydroxybutanoate are crucial chiral building blocks for the synthesis of numerous pharmaceuticals, including blockbuster statin drugs. Traditional chemical synthesis routes often suffer from the use of hazardous reagents, harsh conditions, and limited enantioselectivity. This application note presents a robust, efficient, and environmentally sustainable approach utilizing ketoreductases (KREDs) for the asymmetric reduction of ethyl 4-bromo-3-oxobutanoate. We provide a detailed examination of the underlying principles, step-by-step protocols for enzyme selection, reaction execution with an integrated cofactor regeneration system, and rigorous analytical methods for product verification. This guide is designed to enable researchers to reliably produce high-purity chiral hydroxyesters for pharmaceutical development and manufacturing.
Introduction: The Strategic Importance of Biocatalysis
The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development. Chiral halo-hydroxyesters, such as ethyl 4-bromo-3-hydroxybutanoate, are highly valued intermediates due to their versatile functional groups, which allow for straightforward conversion into key structural motifs. The asymmetric reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutanoate, is the most direct route to these synthons.
While chemical methods exist, biocatalytic reduction using ketoreductases (KREDs), a class of alcohol dehydrogenases, has emerged as a superior strategy.[1] KREDs offer exceptional enantio- and regioselectivity under mild, aqueous conditions, often achieving enantiomeric excess (e.e.) values exceeding 99%.[2][3] This enzymatic approach avoids the use of heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.[4]
This document provides a comprehensive guide to implementing this biocatalytic strategy, from the fundamental principles to practical, validated protocols.
Scientific Principle: The Ketoreductase Catalytic Cycle
The core of this process is the stereospecific transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ethyl 4-bromo-3-oxobutanoate substrate. This reaction is catalyzed within the chiral active site of the KRED.
Mechanism of Stereoselectivity: The enzyme's active site precisely orients the substrate relative to the cofactor. The specific conformation of a flexible substrate-binding loop is crucial in determining which face of the ketone (re or si) is exposed to the incoming hydride, thereby dictating the stereochemistry of the resulting alcohol product.[5][6][7] Point mutations within this loop or the binding pockets can alter the active site's topology, and have even been used to invert the enantioselectivity of an enzyme.[8][9]
The Cofactor Challenge: KREDs are not true catalysts in isolation; they facilitate the reaction but rely on the stoichiometric consumption of an expensive cofactor, typically NADPH.[2] To make the process economically viable, the oxidized cofactor (NADP+) must be continuously regenerated back to its reduced form (NADPH). This is achieved by coupling the primary reaction to a secondary, "sacrificial" reaction. A widely used and highly efficient method is the Glucose/Glucose Dehydrogenase (GDH) system.[10][11][12]
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Yeast-Mediated Asymmetric Reduction: A Practical Guide to Synthesizing Chiral β-Hydroxy Esters
Introduction: The Value of Chirality and the Elegance of Biocatalysis
Chiral β-hydroxy esters are indispensable building blocks in the pharmaceutical and fine chemical industries, serving as key intermediates in the synthesis of a wide array of bioactive molecules, including statins, antibiotics, and antiviral agents.[1] The precise stereochemistry of these molecules is often critical to their biological activity, making their enantioselective synthesis a paramount challenge for organic chemists. Traditional chemical methods for achieving this often rely on stoichiometric chiral reagents or expensive metal catalysts, which can present challenges in terms of cost, safety, and environmental impact.[2]
In contrast, biocatalysis using whole microbial cells, particularly baker's yeast (Saccharomyces cerevisiae), offers a green, cost-effective, and highly selective alternative for the asymmetric reduction of prochiral β-keto esters to their corresponding chiral β-hydroxy esters.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, practical protocols, and troubleshooting strategies for employing yeast as a whole-cell biocatalyst for this valuable transformation. We will delve into the underlying enzymatic mechanisms, explore key experimental parameters, and provide field-proven insights to ensure reproducible and successful outcomes.
The Engine Room: Mechanistic Insights into Yeast-Mediated Reduction
The remarkable ability of yeast to perform stereoselective ketone reductions resides within its enzymatic machinery. The key players are a suite of NAD(P)H-dependent oxidoreductases, also known as ketoreductases (KREDs).[4] These enzymes facilitate the transfer of a hydride ion from the cofactor, typically NADPH, to the carbonyl carbon of the β-keto ester, resulting in the formation of a new stereocenter.[5]
The stereochemical outcome of the reduction is governed by the inherent substrate specificity and three-dimensional structure of the active site of the participating reductases. In Saccharomyces cerevisiae, there are multiple reductases with often opposing stereoselectivities.[6] The overall enantiomeric excess (ee) of the product is therefore a result of the competition between these enzymes.
A guiding principle in predicting the stereochemical outcome of many yeast reductions is Prelog's rule . This rule posits that the reductase preferentially delivers the hydride to the Re-face of the carbonyl, leading to the formation of the (S)-alcohol.[7] However, the presence of "anti-Prelog" enzymes that deliver the hydride to the Si-face can lead to the formation of the (R)-alcohol, and the ratio of these competing activities ultimately determines the final enantiomeric purity of the product.[8]
A critical aspect of whole-cell biocatalysis is the in-situ regeneration of the expensive NADPH cofactor. The yeast's own metabolic pathways, fueled by a simple and inexpensive carbon source like glucose or sucrose, continuously recycle the oxidized NADP+ back to its active NADPH form, allowing for a catalytic process with high turnover numbers.[9]
Figure 1: Simplified schematic of the yeast-mediated reduction of a β-keto ester, highlighting the central role of oxidoreductases and the metabolic regeneration of the NADPH cofactor.
Harnessing the Biocatalyst: Experimental Protocols
This section provides a general, adaptable protocol for the yeast-mediated reduction of a β-keto ester. It is crucial to note that optimal conditions can vary significantly depending on the specific substrate and the desired stereoisomer.
Protocol 1: Standard Aqueous Phase Reduction
This protocol is a robust starting point for most simple β-keto esters.
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water (dechlorinated by standing overnight)
-
β-keto ester substrate
-
Erlenmeyer flask (at least 5 times the reaction volume)
-
Magnetic stirrer and stir bar
-
Celite® or diatomaceous earth for filtration
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, dissolve sucrose (e.g., 30 g) in warm tap water (e.g., 100 mL, ~35-40°C). Add the active dry yeast (e.g., 10 g) and stir the mixture gently for 30-60 minutes to activate the yeast. You should observe foaming, indicating the onset of fermentation.
-
Substrate Addition: Once the yeast is actively fermenting, add the β-keto ester substrate (e.g., 1 g). The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent like ethanol if it is poorly soluble.
-
Reaction: Stir the reaction mixture at room temperature (typically 25-30°C) for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots, extracting with ethyl acetate, and analyzing the organic phase.
-
Work-up - Cell Removal: Upon completion of the reaction, add a pad of Celite® to the reaction mixture and stir for 15-20 minutes. This will aid in the filtration of the fine yeast particles. Filter the mixture through a Büchner funnel layered with Celite®. Wash the filter cake with water and then with ethyl acetate to recover any adsorbed product.[2]
-
Extraction: Combine the aqueous filtrate and the washes in a separatory funnel. Extract the aqueous phase multiple times with ethyl acetate (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude chiral β-hydroxy ester.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Figure 2: A step-by-step workflow for a typical yeast-mediated reduction of a β-keto ester.
Optimization and Fine-Tuning: A Scientist's Toolkit
Achieving high conversion and excellent enantioselectivity often requires optimization of several key parameters.
| Parameter | Influence | Recommendations and Field Insights |
| Yeast Strain | The choice of yeast strain is paramount as it dictates the enzymatic profile and thus the stereochemical outcome. | While S. cerevisiae is the most common, non-conventional yeasts like Pichia, Candida, and Lodderomyces species can offer different and sometimes superior selectivities for certain substrates.[9][10] It is highly recommended to screen a panel of different yeast strains for a new substrate. |
| Substrate Concentration | High substrate concentrations can be toxic to the yeast cells, leading to low conversion rates.[1] | A starting concentration of 1-5 g/L is generally advisable. For sensitive substrates, a fed-batch approach, where the substrate is added portion-wise over time, can mitigate toxicity and improve yields.[11] |
| Co-solvent | For poorly water-soluble substrates, a co-solvent can improve bioavailability. | Small amounts of ethanol, DMSO, or isopropanol can be used. However, high concentrations of organic solvents can inhibit yeast activity.[12] The use of biphasic systems (e.g., water-hexane) can also be effective for hydrophobic substrates.[3] |
| pH | The pH of the reaction medium can influence the activity and stability of the reductases. | Most yeast reductions are performed at a pH between 6.0 and 8.0. While yeast metabolism can buffer the medium to some extent, for prolonged reactions, the use of a phosphate buffer is recommended.[4][13] |
| Temperature | Temperature affects both yeast metabolism and enzyme kinetics. | The optimal temperature is typically between 25°C and 35°C. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and reduced cell viability. |
| Additives | Certain additives can influence the stereochemical outcome by selectively inhibiting specific reductases. | For example, the addition of allyl alcohol or methyl vinyl ketone has been shown to shift the enantioselectivity in some reductions.[14] |
| Immobilization | Immobilizing yeast cells in matrices like calcium alginate can simplify work-up and allow for catalyst recycling.[2] | Immobilization can sometimes lead to mass transfer limitations, but it offers significant advantages for process scalability and continuous flow applications. |
Troubleshooting Common Challenges
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Conversion | - Substrate toxicity to yeast cells.- Poor substrate solubility.- Insufficient cofactor regeneration.- Enzyme inhibition by the product.[15] | - Decrease the initial substrate concentration or use a fed-batch approach.- Add a small amount of a water-miscible co-solvent.- Ensure an adequate supply of a fermentable sugar (glucose/sucrose).- Consider in-situ product removal (e.g., using a resin). |
| Low Enantioselectivity | - Competing reductases with opposite stereoselectivities.- Unfavorable reaction conditions (pH, temperature). | - Screen different yeast strains.- Experiment with additives to selectively inhibit undesired enzymes.- Optimize pH and temperature.- Consider using genetically engineered yeast strains with specific reductases knocked out or overexpressed.[6] |
| Byproduct Formation | - Yeast-mediated hydrolysis of the ester functionality.- Other metabolic side reactions. | - Use substrates with sterically hindered ester groups (e.g., tert-butyl esters) to minimize hydrolysis.- Optimize reaction time to minimize byproduct accumulation. |
| Difficult Work-up | - Emulsion formation during extraction.- Fine yeast particles passing through the filter. | - Centrifuge the reaction mixture before filtration to pellet the yeast cells.- Use a thicker pad of Celite® for filtration.- Break emulsions by adding brine or by centrifugation. |
Analysis of Chiral Purity
The determination of the enantiomeric excess of the β-hydroxy ester product is crucial. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the enantiomers.[16]
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the product.[17]
-
NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate the signals of the two enantiomers.[17]
Conclusion: A Powerful Tool for Asymmetric Synthesis
Yeast-mediated reduction of β-keto esters is a powerful, practical, and environmentally benign method for the synthesis of valuable chiral β-hydroxy esters. By understanding the underlying biochemical principles, carefully selecting the yeast strain, and optimizing the reaction conditions, researchers can unlock the full potential of this whole-cell biocatalyst. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this technology in both academic and industrial settings, paving the way for more sustainable and efficient routes to chiral molecules.
References
- Characterization of Yeast Strains with Ketoreductase Activity for Bioreduction of Ketones. (2021). Semantic Scholar.
- Whole cell biocatalysts: essential workers from N
- Whole-cell biocatalysis for large-scale production. (n.d.). ScienceDirect.
- Whole-cell biocatalysts by design. (2017). PMC - PubMed Central.
- Characterization of Yeast Strains with Ketoreductase Activity for Bioreduction of Ketones. (2021). Semantic Scholar.
- Drew University College of Liberal Arts Investigating Substrate Inhibition and the Effects of pH in an Aldo-keto Reductase
- Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. (2013).
- Surface Display Technologies for Whole-Cell Biocatalysts: Advances in Optimization Strategies, Food Applications, and Future Perspectives. (n.d.). MDPI.
- How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation. (n.d.).
- Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. (2013).
- Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. (n.d.). PubMed.
- Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. (n.d.).
- Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. (n.d.). PubMed.
- Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. (n.d.). MDPI.
- How to minimize byproduct formation in beta-keto ester synthesis. (n.d.). Benchchem.
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- Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. (n.d.). PMC - NIH.
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- Intracellular pH is a tightly controlled signal in yeast. (n.d.). PubMed.
- The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. (n.d.).
- Product Inhibition Studies on Yeast and Liver Alcohol Dehydrogenases*. (n.d.). Biochemistry.
- Asymmetric reduction of ketones according to Prelog's Rule 44. (n.d.).
- Asymmetric Reduction of β-Keto Esters with an Enzyme
- Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP C
- Adaptive responses of yeast strains tolerant to acidic pH, acetate, and supraoptimal temper
- Substrate and Product Inhibition on Yeast Performance in Ethanol Fermentation. (n.d.).
- pH dependencies of glycolytic enzymes of yeast under in vivo‐like assay conditions. (2022). PMC.
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Application Note: (S)-Ethyl 4-bromo-3-hydroxybutanoate as a Key Chiral Building Block in Modern Pharmaceutical Synthesis
Abstract
(S)-Ethyl 4-bromo-3-hydroxybutanoate is a highly valuable and versatile C4 chiral synthon in the pharmaceutical industry. Its trifunctional nature, featuring an ester, a stereodefined secondary alcohol, and a reactive primary bromide, makes it an ideal starting material for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This application note provides an in-depth guide to the properties, synthesis, and critical applications of this building block, with a particular focus on its pivotal role in constructing the side chains of blockbuster statin drugs such as Atorvastatin and Rosuvastatin. We will explore the causality behind its selection in these syntheses, present detailed, field-proven protocols for its use, and offer insights into the chemo-enzymatic strategies that maximize stereochemical purity and process efficiency.
Introduction: The Strategic Importance of a C4 Chiral Synthon
In the landscape of medicinal chemistry, the efficient and stereocontrolled construction of drug molecules is paramount. Chiral building blocks, or synthons, that provide predefined stereocenters are indispensable tools for streamlining synthetic routes. This compound, with its specific (S)-configuration at the C3 position, is a prime example of such a synthon. This stereocenter is crucial as it directly corresponds to the (5S)-hydroxyl group in the heptanoate side chain of many HMG-CoA reductase inhibitors (statins), which is essential for their biological activity.[1][2] The presence of orthogonally reactive functional groups—the ester for modification or hydrolysis, the hydroxyl for protection or inversion, and the bromide for nucleophilic displacement—allows for a modular and predictable approach to complex target molecules.
While the bromo- derivative is effective, it is noteworthy that its analogue, (S)-ethyl 4-chloro-3-hydroxybutyrate, is also widely used and often preferred in industrial processes due to cost and stability considerations.[2] The synthetic principles and reaction pathways described herein are largely applicable to both halogenated synthons.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₃ | [3] |
| Molecular Weight | 211.05 g/mol | [3] |
| Boiling Point | 94-96 °C at 2 mmHg | [4][5] |
| Density | 1.468 g/mL at 25 °C | [4][5] |
| Refractive Index | ~1.474 | [4] |
| Storage | 2-8°C, Sealed in a dry environment | [6] |
| CAS Number | 95537-36-3 | [3][6][7] |
Synthesis via Asymmetric Reduction
The primary route to obtaining high-purity this compound is the asymmetric reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutanoate. While chemical methods using chiral catalysts exist, biocatalytic reductions using whole-cell systems (like Baker's yeast) or isolated ketoreductase (KRED) enzymes are overwhelmingly preferred in industrial settings.[8][9]
Causality of Method Selection: The choice of biocatalysis is driven by several factors:
-
Exceptional Enantioselectivity: Enzymes can produce the desired (S)-enantiomer with very high enantiomeric excess (e.e.), often >99%, which is critical for pharmaceutical applications.[10][11]
-
Mild Reaction Conditions: Biocatalytic reactions proceed at or near ambient temperature and neutral pH, preserving the sensitive functional groups of the substrate and product.[12]
-
Sustainability: These "green chemistry" approaches avoid the use of heavy metal catalysts and harsh reagents.[9]
The workflow for this key transformation is illustrated below.
Figure 1: Biocatalytic synthesis of the chiral synthon.
Application in Statin Side-Chain Synthesis
The most prominent application of this compound and its chloro-analogue is in the synthesis of the chiral side chain of statins. The goal is to convert this C4 synthon into a C6 or C7 chain with the correct stereochemistry at two hydroxyl-bearing carbons.
A pivotal transformation in this process is the conversion to (R)-Ethyl 4-cyano-3-hydroxybutanoate .[13] This intermediate is central to the synthesis of Atorvastatin.[14] The conversion from the (S)-halo-ester to the (R)-cyano-ester proceeds with an inversion of stereochemistry. This is masterfully achieved using halohydrin dehalogenase (HHDH) enzymes, which catalyze an intramolecular nucleophilic attack to form a transient, highly reactive (S)-glycidic ester (epoxide). Subsequent ring-opening of this epoxide at the least hindered carbon (C4) by a cyanide nucleophile results in the desired (R)-cyano product with excellent stereochemical fidelity.[8][15]
Figure 2: Chemo-enzymatic pathway to a key statin intermediate.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of the title compound. They are designed to be self-validating by including details on reagents, conditions, and expected outcomes. Note: These protocols are for informational purposes and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate
This protocol describes the synthesis of the closely related and often-used chloro-analogue using a recombinant ketoreductase. The same principle applies to the bromo-analogue.
Objective: To synthesize (S)-ethyl 4-chloro-3-hydroxybutyrate with high enantiomeric excess.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Recombinant Ketoreductase (KRED) with NADP⁺ preference
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP⁺ (catalytic amount)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (pH 7.0) containing D-glucose (1.2 equivalents relative to COBE).
-
Enzyme & Cofactor Addition: Add the KRED, GDH, and a catalytic amount of NADP⁺ to the buffer. Stir gently until all components are dissolved.
-
Substrate Addition: Prepare a solution of ethyl 4-chloro-3-oxobutanoate in toluene (e.g., 2 M solution). Add this organic solution to the aqueous phase to create a biphasic system. This approach minimizes substrate/product inhibition of the enzymes.[16]
-
Reaction: Stir the biphasic mixture vigorously at 25-30°C to ensure efficient mass transfer. Monitor the reaction progress by taking samples from the organic layer and analyzing via GC or HPLC. The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Extraction: Collect the upper organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield (S)-ethyl 4-chloro-3-hydroxybutyrate as an oil.
-
Analysis: Determine the yield and confirm the enantiomeric excess using chiral GC or HPLC analysis. An e.e. of >99.5% is achievable with optimized enzyme systems.[8]
Protocol 2: Enzymatic Conversion to (R)-Ethyl 4-cyano-3-hydroxybutanoate
This protocol outlines the stereoinvertive cyanation of the (S)-chloro-ester.[17]
Objective: To synthesize (R)-ethyl 4-cyano-3-hydroxybutanoate from (S)-ethyl 4-chloro-3-hydroxybutyrate.
Materials:
-
(S)-ethyl 4-chloro-3-hydroxybutyrate (from Protocol 1)
-
Recombinant Halohydrin Dehalogenase (HHDH)
-
Sodium cyanide (NaCN)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve (S)-ethyl 4-chloro-3-hydroxybutyrate in the phosphate buffer.
-
Reagent Addition: Add sodium cyanide (1.5-2.5 equivalents) to the solution. Stir until dissolved. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate engineering controls.
-
Enzyme Addition: Add the HHDH enzyme to the reaction mixture. The enzyme can be in a lyophilized form or as a cell-free extract.
-
Reaction: Stir the mixture at ambient temperature (20-25°C). Maintain the pH between 6.5 and 7.5 throughout the reaction. Monitor the disappearance of the starting material and the formation of the product by GC or HPLC.
-
Workup: Upon completion, quench any residual cyanide by careful addition of an oxidant like sodium hypochlorite solution, ensuring the pH remains basic.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate or MTBE.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude (R)-ethyl 4-cyano-3-hydroxybutanoate can be further purified by silica gel column chromatography or vacuum distillation to yield a product with high chemical and optical purity (>99%).[15]
Conclusion
This compound and its chloro-analogue are premier chiral building blocks whose strategic value is firmly established in pharmaceutical synthesis. The sophisticated use of chemo-enzymatic pathways, particularly the combination of ketoreductases and halohydrin dehalogenases, allows for the highly efficient and stereocontrolled synthesis of advanced intermediates for statin drugs. The protocols and insights provided in this note underscore the power of this synthon and the elegance of modern synthetic strategies in enabling the large-scale production of life-saving medicines.
References
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- The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. (2025).
- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.
- Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2013). PMC - NIH.
- β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Organic Chemistry Portal.
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- Ethyl 4-bromo-3-hydroxybutano
- (S)-4-Bromo-3-Hydroxybutyric Acid Ethyl Ether. Parchem.
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- ETHYL (S)-(-)
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- (R)
- Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
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- Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (2010).
- Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of allyl bromide.
- A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews.
- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
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- PROCESS FOR THE SYNTHESIS OF ROSUVASTATIN CALCIUM. (2006).
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- Process for the preparation of rosuvastatin calcium and preparation of its novel intermediates.
- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. (2018).
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- Application Note: The Role of (R)
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Application Notes & Protocols: The Strategic Use of (S)-Ethyl 4-bromo-3-hydroxybutanoate in Total Synthesis
Introduction: The Value of a Pre-defined Stereocenter
In the landscape of modern pharmaceutical and natural product synthesis, efficiency and stereochemical control are paramount. The concept of the "chiral pool" represents a cornerstone of efficient synthesis, providing access to enantiomerically pure building blocks derived from nature.[1] (S)-Ethyl 4-bromo-3-hydroxybutanoate is a quintessential example of such a building block. As a C4 synthon, it offers a pre-defined stereocenter at the C3 position, a versatile ethyl ester handle for modification, and a primary bromide ripe for nucleophilic substitution. These features make it an invaluable starting material for constructing complex chiral molecules, enabling researchers to bypass otherwise challenging asymmetric steps and significantly shorten synthetic routes.[] This guide elucidates the primary applications of this chiral workhorse, focusing on its pivotal role in the industrial synthesis of statin side chains and providing clarity on its stereochemical relationship to the synthesis of L-carnitine.
Part 1: Core Application: Stereocontrolled Synthesis of Statin Side Chains
Statins, such as Atorvastatin and Rosuvastatin, are blockbuster drugs that function as HMG-CoA reductase inhibitors to lower cholesterol levels.[3][4] A common structural motif and a significant synthetic challenge across this drug class is the chiral syn-1,3-diol side chain.[5] The (S)-configuration of ethyl 4-bromo-3-hydroxybutanoate (or its more common industrial precursor, ethyl (S)-4-chloro-3-hydroxybutanoate[3][6]) provides the critical initial stereocenter to direct the formation of the second stereocenter, ensuring the correct final diastereomer.
General Synthetic Strategy
The overarching strategy involves using the C3-(S) stereocenter to guide the stereoselective reduction of a C5-ketone, which is installed by extending the carbon chain from the C4 position. This sequence reliably generates the desired (3R, 5S) or (3R, 5R) diol core, depending on the specific statin target.
The workflow can be generalized as follows:
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Application Notes and Protocols for the Reactions of (S)-Ethyl 4-bromo-3-hydroxybutanoate with Nucleophiles
Introduction: The Versatility of a Chiral Synthon
(S)-Ethyl 4-bromo-3-hydroxybutanoate is a valuable and versatile chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a reactive bromide at adjacent stereocenters, allows for a diverse range of stereocontrolled transformations. This guide provides detailed application notes and protocols for the reaction of this synthon with various nucleophiles, offering researchers, scientists, and drug development professionals a comprehensive resource for its application in the synthesis of complex, high-value molecules, including key pharmaceutical intermediates. The inherent chirality of this compound makes it a critical starting material for the enantioselective synthesis of β-amino acids and other chiral compounds, which are fundamental components of many therapeutic agents[1][2].
The strategic importance of this molecule lies in its ability to undergo nucleophilic substitution at the C4 position, often with a high degree of stereochemical control. The neighboring hydroxyl group can influence the reactivity and regioselectivity of these reactions, and can also participate in intramolecular processes. This guide will explore the nuances of these reactions, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.
Reaction with Amine Nucleophiles: A Gateway to Chiral β-Amino Esters
The reaction of this compound with primary and secondary amines provides a direct route to chiral β-amino esters, which are precursors to β-amino acids. These motifs are prevalent in numerous biologically active compounds and are used as building blocks in peptidomimetics and other pharmaceutical agents[3]. The reaction typically proceeds via a direct SN2 displacement of the bromide by the amine.
Mechanism and Stereochemistry
The reaction with amines is expected to proceed through a classical SN2 mechanism. The amine nucleophile attacks the electrophilic carbon bearing the bromine atom from the backside, leading to an inversion of configuration at that center[4][5][6]. This stereospecificity is crucial for maintaining and controlling the chirality of the final product.
Figure 1: SN2 displacement of bromide by an amine nucleophile.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
This protocol details the synthesis of ethyl (3S)-3-hydroxy-4-(benzylamino)butanoate.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add triethylamine (1.2 eq) to the solution to act as a base to neutralize the HBr formed during the reaction.
-
Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired β-amino ester.
Expected Outcome: This procedure should yield the corresponding β-amino ester with an inversion of stereochemistry at the C4 position.
| Reactant | Nucleophile | Product | Typical Yield |
| This compound | Benzylamine | Ethyl (3S)-3-hydroxy-4-(benzylamino)butanoate | 70-85% |
Reaction with Azide Nucleophile: Synthesis of Chiral β-Azido Esters
The reaction with sodium azide is a robust method for introducing the azido group, which can be subsequently reduced to a primary amine or used in click chemistry. This transformation provides access to valuable chiral β-azido esters.
Mechanism and Stereochemistry
Similar to the reaction with amines, the azidation proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center undergoing substitution[4][5].
Protocol 2: Reaction with Sodium Azide
This protocol describes the synthesis of ethyl (S)-4-azido-3-hydroxybutanoate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (S)-4-azido-3-hydroxybutanoate.
-
The crude product can be purified by flash column chromatography if necessary.
Expected Outcome: The reaction typically proceeds with high yield and complete inversion of stereochemistry.
| Reactant | Nucleophile | Product | Typical Yield |
| This compound | Sodium Azide | Ethyl (S)-4-azido-3-hydroxybutanoate | >90% |
Reaction with Carboxylate Nucleophiles: Formation of Acyloxy Esters
Carboxylate anions can also act as nucleophiles, displacing the bromide to form the corresponding acyloxy derivatives. This reaction is useful for introducing ester functionalities.
Protocol 3: Reaction with Sodium Acetate
This protocol outlines the synthesis of ethyl (S)-4-acetoxy-3-hydroxybutanoate.
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium acetate (1.5 eq).
-
Heat the mixture to 80 °C and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Intramolecular Cyclization: The Epoxide Pathway
Under basic conditions, the hydroxyl group of this compound can act as an internal nucleophile, displacing the bromide to form a chiral epoxide, ethyl (S)-glycidate. This epoxide is a valuable intermediate that can be subsequently opened by a variety of nucleophiles. The regioselectivity of the epoxide opening is dependent on the reaction conditions (acidic or basic)[7][8][9][10].
Figure 2: Competing pathways of direct substitution and epoxide formation.
Protocol 4: Base-Catalyzed Epoxide Formation
This protocol describes the synthesis of ethyl (S)-glycidate.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add potassium carbonate (1.5 eq) to the solution at room temperature.
-
Stir the mixture vigorously until the starting material is consumed (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure to obtain the crude ethyl (S)-glycidate. The product is often used in the next step without further purification due to its volatility.
Protocol 5: Ring-Opening of Ethyl (S)-glycidate with an Amine
This protocol details the regioselective ring-opening of the epoxide with an amine. Under basic or neutral conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide.
Materials:
-
Ethyl (S)-glycidate (crude from Protocol 4)
-
Desired amine (e.g., benzylamine)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the crude ethyl (S)-glycidate in ethanol.
-
Add the amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture until the epoxide is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography to isolate the desired β-amino ester.
Conclusion
This compound is a powerful chiral synthon that provides access to a wide array of valuable chiral molecules. The protocols outlined in this guide demonstrate its utility in stereoselective synthesis through both direct nucleophilic substitution and an epoxide-mediated pathway. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this building block to construct complex molecular architectures with high stereochemical fidelity, accelerating the discovery and development of new pharmaceuticals.
References
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl (S)
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Application Note & Protocol: Enantioselective Reduction of Ethyl 4-Halo-3-Oxobutanoates
Introduction: The Synthetic Value of Chiral β-Halo-α-Hydroxy Esters
Chiral β-halo-α-hydroxy esters, such as ethyl (R)- and (S)-4-chloro-3-hydroxybutanoate (ECHB), are highly valuable building blocks in modern organic synthesis. Their bifunctional nature, possessing both a hydroxyl and a halide group on a chiral backbone, makes them versatile precursors for a wide array of complex molecules. These synthons are particularly critical in the pharmaceutical industry for the synthesis of blockbuster drugs. For instance, (S)-ECHB is a key intermediate for the HMG-CoA reductase inhibitor Atorvastatin (Lipitor®), while (R)-ECHB is essential for synthesizing L-carnitine, used to treat carnitine deficiency.[1][2]
The primary challenge in their synthesis lies in the precise control of the stereocenter at the C-3 position. The enantioselective reduction of the prochiral ketone in ethyl 4-halo-3-oxobutanoates is the most direct and atom-economical approach to access these enantiopure compounds. This guide provides an in-depth analysis and detailed protocols for three leading methodologies to achieve this transformation: transition metal-catalyzed asymmetric hydrogenation, chiral oxazaborolidine-catalyzed reduction, and enzyme-catalyzed bioreduction. Each method offers distinct advantages, and the choice depends on factors such as desired enantiomer, scale, cost, and available equipment.
Methodology I: Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal catalysis, particularly using ruthenium complexes, represents one of the most efficient and widely used methods for the asymmetric reduction of β-keto esters.[3] The pioneering work of Noyori and his colleagues on Ru-BINAP catalysts established a robust foundation for this field, which has since been expanded with a vast library of chiral ligands.[4][5][6]
Expertise & Experience: The Principle of Asymmetric Hydrogenation
The effectiveness of this method hinges on the creation of a chiral environment around the metal center. A chiral diphosphine ligand, such as (R)- or (S)-BINAP, coordinates to a ruthenium precursor. In the presence of hydrogen gas, this forms a chiral ruthenium hydride species. The β-keto ester substrate coordinates to this complex, and the hydride is delivered to one of the two enantiotopic faces of the carbonyl group in a highly selective manner. The stereochemical outcome is dictated by the chirality of the ligand used; for example, a Ru-(R)-BINAP catalyst typically yields the (R)-alcohol.[7] The reaction proceeds through a six-membered pericyclic transition state, and its high efficiency is a testament to the precise steric and electronic control exerted by the chiral ligand.[5]
Authoritative Grounding: The Noyori Catalytic Cycle
The mechanism involves the coordination of the ketone to the coordinatively unsaturated 16-electron Ru-hydride catalyst. This is followed by the insertion of the carbonyl group into the Ru-H bond, which proceeds through a six-membered transition state to form a 16-electron ruthenium alkoxide. The product is then released by hydrogenolysis, regenerating the active catalyst and completing the cycle.
Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation of a ketone.
Trustworthiness: Validated Protocol for Ru-Catalyzed Reduction
This protocol describes the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate using a Ru-(S)-SunPhos catalyst system, which has been shown to be highly effective for γ-heteroatom substituted β-keto esters.[8][9]
Materials & Reagents:
-
Ethyl 4-chloro-3-oxobutanoate (Substrate)
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S)-SunPhos (Chiral Ligand)
-
Anhydrous, degassed Methanol (Solvent)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S)-SunPhos (1.1 mol%) to a Schlenk flask containing anhydrous, degassed methanol. Stir the mixture at 50°C for 30 minutes to form the active catalyst.
-
Reaction Setup: Transfer the freshly prepared catalyst solution to the stainless-steel autoclave.
-
Substrate Addition: Add a solution of ethyl 4-chloro-3-oxobutanoate in anhydrous, degassed methanol to the autoclave. The typical substrate-to-catalyst ratio (S/C) is 1000:1 to 10000:1 for industrial applications.[10]
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂) and heat to the reaction temperature (e.g., 40-60°C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the resulting ethyl (S)-4-chloro-3-hydroxybutanoate using chiral HPLC or GC.
Data Presentation: Performance of Various Catalytic Systems
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee% | Reference |
| Ru-(S)-SunPhos | Ethyl 4-chloro-3-oxobutanoate | 2000 | 50 | 50 | >99 | 99.1 (S) | [9] |
| Ru-(R)-BINAP | Ethyl 4-chloro-3-oxobutanoate | 10000 | 10 | 40 | >95 | 98 (R) | [10] |
| Ir-(R)-SpiroPAP | Ethyl 3-oxobutanoate | 1000 | 50 | 25 | 98 | 99.8 (R) | [11] |
| Rh-DuanPhos | Methyl 3-oxobutanoate | 1000 | 20 | 25 | >99 | >99 (R) | [12] |
Methodology II: Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of a wide range of prochiral ketones.[13][14] It utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[15]
Expertise & Experience: The Causality of CBS Stereocontrol
The genius of the CBS reduction lies in its elegant mechanism of stereocontrol. The oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, acts as a chiral scaffold.[16] The mechanism involves a bifunctional activation:
-
The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This pre-coordination activates the borane, making it a more potent hydride donor.[17][18]
-
Simultaneously, the prochiral ketone coordinates to the Lewis acidic boron atom within the oxazaborolidine ring. Steric interactions dictate that the ketone orients itself so that its larger substituent points away from the bulky group on the catalyst.[17]
This precise organization within the catalyst-borane-ketone complex positions the activated hydride for an intramolecular transfer to only one face of the carbonyl, leading to high enantioselectivity.[19]
Authoritative Grounding: The CBS Reduction Mechanism
Caption: Simplified workflow of the CBS reduction mechanism.
Trustworthiness: Validated Protocol for In Situ CBS Reduction
This protocol is advantageous as it generates the active catalyst in situ, avoiding the need to handle the sometimes-sensitive isolated oxazaborolidine.[20]
Materials & Reagents:
-
Ethyl 4-bromo-3-oxobutanoate (Substrate)
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CBS catalyst precursor)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1N HCl (for work-up)
Step-by-Step Procedure:
-
Catalyst Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the chiral amino alcohol (5-10 mol%) and anhydrous THF. Cool the solution to 0°C. Slowly add BH₃·SMe₂ (0.6 equivalents relative to the ketone) and stir the mixture for 15-20 minutes at 0°C. A clear solution of the active catalyst should form.
-
Substrate Addition: Add a solution of ethyl 4-bromo-3-oxobutanoate (1.0 equivalent) in anhydrous THF to the catalyst solution via a syringe pump over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification & Analysis: Concentrate the solvent under reduced pressure. Purify the residue by silica gel chromatography to obtain the chiral alcohol. Determine the ee% by chiral HPLC.
Methodology III: Enzyme-Catalyzed Bioreduction
Biocatalysis offers a powerful and environmentally benign alternative for asymmetric synthesis.[21] Whole-cell microorganisms (like fungi and yeast) or isolated enzymes (reductases) can reduce β-keto esters with exceptionally high enantioselectivity under mild aqueous conditions.[22]
Expertise & Experience: The Logic of Biocatalysis
The high selectivity of enzymatic reductions stems from the intricate, three-dimensional structure of the enzyme's active site. This chiral pocket binds the substrate in a highly specific orientation. A cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), delivers a hydride to the carbonyl carbon.[2] The enzyme's structure ensures that this delivery can only occur from one specific face, resulting in the formation of a single enantiomer of the alcohol product.[1]
A key challenge is the cost of the NADPH cofactor. This is overcome by using a cofactor regeneration system. In whole-cell systems, the cell's own metabolism regenerates the cofactor. In systems with isolated enzymes, a second enzyme-substrate pair (e.g., glucose dehydrogenase and glucose) is added to continuously convert the oxidized NADP⁺ back to the active NADPH.[2][23]
Authoritative Grounding: Workflow for Bioreduction
Caption: General experimental workflow for an enzyme-catalyzed reduction.
Trustworthiness: Validated Protocol for Microbial Reduction
This protocol is based on the use of the yeast Sporobolomyces salmonicolor, which contains an NADPH-dependent aldehyde reductase that stereoselectively reduces ethyl 4-chloro-3-oxobutanoate to the (R)-enantiomer.[2][24][25] A diphasic system is used to overcome substrate instability and product inhibition in a purely aqueous medium.[2]
Materials & Reagents:
-
Aldehyde reductase (ARD) from Sporobolomyces salmonicolor AKU4429 (or whole cells)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
NADP⁺ (catalytic amount)
-
Glucose (stoichiometric amount)
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.5)
-
Ethyl 4-chloro-3-oxobutanoate (Substrate)
-
n-Butyl acetate (Organic phase)
Step-by-Step Procedure:
-
Aqueous Phase Preparation: In a reaction vessel, prepare the aqueous phase by dissolving NADP⁺, glucose, ARD, and GDH in the potassium phosphate buffer.
-
Diphasic System Setup: Add an equal volume of n-butyl acetate to the aqueous phase. Dissolve the substrate, ethyl 4-chloro-3-oxobutanoate, in the n-butyl acetate phase.
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30°C) to ensure efficient mass transfer between the phases. The substrate will slowly partition into the aqueous phase, where it is reduced by the enzyme. The more stable alcohol product then partitions back into the organic phase.
-
pH Control: Maintain the pH of the aqueous phase around 6.5. Since the regeneration of NADPH by GDH produces gluconic acid, a pH controller that adds a base (e.g., NaOH) may be necessary for large-scale reactions.
-
Monitoring: Monitor the reaction by taking samples from the organic phase and analyzing by GC.
-
Work-up: Once the reaction is complete, separate the organic layer. The product is already isolated in the organic solvent.
-
Purification & Analysis: Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate under reduced pressure. Further purification can be done by distillation or chromatography if needed. Determine ee% by chiral GC/HPLC. On a large scale, this method produced (R)-ECHB in 95.4% molar yield with an 86% enantiomeric excess.[2][24]
Conclusion
The enantioselective reduction of ethyl 4-halo-3-oxobutanoates is a well-developed field with multiple robust and high-performing solutions.
-
Transition Metal Hydrogenation offers high efficiency, excellent enantioselectivity, and is well-suited for large-scale industrial processes, with the choice of ligand dictating the product enantiomer.
-
CBS Reduction is a highly reliable and versatile laboratory-scale method known for its predictable stereochemical outcomes and broad substrate scope.
-
Biocatalysis provides a green, sustainable route that operates under mild conditions and often yields products with near-perfect enantiopurity, making it an increasingly attractive option in pharmaceutical manufacturing.
The selection of the optimal protocol requires a careful evaluation of the specific synthetic goals, scale, economic constraints, and available infrastructure.
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Application Notes and Protocols for the Synthesis of Benzindeno-Fused Azepines
For Researchers, Scientists, and Drug Development Professionals
A Strategic Approach to Novel Benz[f]indeno[2,1-c]azepine Scaffolds via Intramolecular Cyclization of a Bromo-Hydroxybutanoate Derivative
This document provides a comprehensive guide to the synthesis of a novel class of benzindeno-fused azepines, specifically targeting the benz[f]indeno[2,1-c]azepine core. This scaffold is of significant interest in medicinal chemistry due to the prevalence of fused azepine moieties in a wide range of biologically active compounds, including those with applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The synthetic strategy detailed herein employs a robust and adaptable multi-step sequence, commencing with the N-alkylation of a benz[f]inden-1-amine precursor with a custom-synthesized ethyl 4-bromo-2-(hydroxymethyl)butanoate, followed by an intramolecular Friedel-Crafts cyclization to construct the core azepine lactam, and concluding with the reduction to the final saturated azepine ring.
The rationale for this synthetic design is rooted in the strategic disconnection of the target molecule, allowing for the controlled and sequential construction of the complex polycyclic system. The choice of the bromo-hydroxybutanoate derivative as a key building block provides a versatile handle for the crucial intramolecular cyclization step.
Overall Synthetic Workflow
The synthesis is designed as a three-stage process, each with a distinct objective:
-
Stage 1: Synthesis of Key Intermediates. This stage focuses on the preparation of the starting materials: the benz[f]inden-1-amine and the electrophilic coupling partner, ethyl 4-bromo-2-(tosyloxymethyl)butanoate.
-
Stage 2: Construction of the Benzindeno-Fused Azepine Lactam. This stage involves the N-alkylation of the amine with the synthesized bromo-tosylate, followed by the pivotal intramolecular Friedel-Crafts cyclization to form the lactam core of the target molecule.
-
Stage 3: Final Reduction to the Benzindeno-Fused Azepine. The final stage is the reduction of the lactam to the corresponding cyclic amine, yielding the desired benz[f]indeno[2,1-c]azepine scaffold.
Figure 1: Overall synthetic workflow for the preparation of the benz[f]indeno[2,1-c]azepine scaffold.
Stage 1: Synthesis of Key Intermediates
Protocol 1.1: Synthesis of Benz[f]inden-1-amine (2)
The synthesis of the amine precursor (2) is achieved through a standard reductive amination of the corresponding ketone (1). This method is chosen for its high efficiency and functional group tolerance.
Materials:
-
Benz[f]inden-1-one (1)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benz[f]inden-1-one (1) (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford benz[f]inden-1-amine (2).
Protocol 1.2: Synthesis of Ethyl 4-bromo-2-(tosyloxymethyl)butanoate (5)
The electrophilic partner (5) is synthesized from diethyl 2-(hydroxymethyl)succinate (3) in a two-step sequence involving a selective reduction and a subsequent tosylation/bromination.
Materials:
-
Diethyl 2-(hydroxymethyl)succinate (3)
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Selective Reduction
-
To a solution of diethyl 2-(hydroxymethyl)succinate (3) (1.0 eq) in anhydrous THF at 0 °C, add LiBH₄ (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting crude ethyl 4-hydroxy-2-(hydroxymethyl)butanoate is used in the next step without further purification.
Step 2: Tosylation and Bromination
-
Dissolve the crude diol from the previous step in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Stir at 0 °C for 4 hours, then at room temperature overnight.
-
To this mixture, add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq).
-
Stir at room temperature for 6 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield ethyl 4-bromo-2-(tosyloxymethyl)butanoate (5).
Stage 2: Construction of the Benzindeno-Fused Azepine Lactam
Protocol 2.1: N-Alkylation of Benz[f]inden-1-amine (6)
The N-alkylation is a crucial step to tether the butanoate chain to the benzindene core. The use of a non-nucleophilic base is essential to prevent side reactions.[5][6][7]
Materials:
-
Benz[f]inden-1-amine (2)
-
Ethyl 4-bromo-2-(tosyloxymethyl)butanoate (5)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile, anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benz[f]inden-1-amine (2) (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.5 eq).
-
Add a solution of ethyl 4-bromo-2-(tosyloxymethyl)butanoate (5) (1.1 eq) in anhydrous acetonitrile dropwise.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated intermediate (6).
Protocol 2.2: Intramolecular Friedel-Crafts Cyclization to form the Lactam (7)
This is the key ring-forming step, where a Lewis acid promotes the intramolecular acylation to form the seven-membered lactam ring. The choice of a strong Lewis acid is critical for this transformation.[8][9][10][11][12]
Figure 2: Proposed mechanism for the intramolecular Friedel-Crafts cyclization.
Materials:
-
N-alkylated intermediate (6)
-
Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or Triflic acid
-
Dichloromethane, anhydrous
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-alkylated intermediate (6) (1.0 eq) in anhydrous dichloromethane and cool to 0 °C in an ice-water bath.
-
Slowly add Eaton's reagent (10 eq) or Triflic acid (2 eq) to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the benz[f]indeno[2,1-c]azepine lactam (7).
Stage 3: Final Reduction to the Benzindeno-Fused Azepine
Protocol 3.1: Reduction of the Lactam (8)
The final step is the reduction of the lactam to the target saturated azepine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.[13][14][15][16]
Materials:
-
Benz[f]indeno[2,1-c]azepine lactam (7)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, add a solution of the lactam (7) (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add sodium sulfate decahydrate and stir for another 30 minutes.
-
Filter the suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the final benz[f]indeno[2,1-c]azepine (8).
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic methods.
Table 1: Expected Yields and Physical Properties
| Compound | Step | Reagents | Expected Yield (%) | Physical State |
| 2 | 1.1 | NH₄OAc, NaBH₃CN | 75-85 | Solid |
| 5 | 1.2 | LiBH₄, TsCl, CBr₄/PPh₃ | 50-60 (over 2 steps) | Oil |
| 6 | 2.1 | DIPEA | 60-70 | Oil |
| 7 | 2.2 | Eaton's Reagent | 45-55 | Solid |
| 8 | 3.1 | LiAlH₄ | 80-90 | Solid |
Table 2: Spectroscopic Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 7 | Aromatic protons (7-8 ppm), Aliphatic protons (2-4 ppm), Lactam NH (broad singlet, ~8 ppm) | Carbonyl carbon (~170 ppm), Aromatic carbons (120-140 ppm), Aliphatic carbons (30-60 ppm) | [M+H]⁺ |
| 8 | Aromatic protons (7-8 ppm), Aliphatic protons (2-4 ppm), Amine NH (broad singlet, ~2 ppm) | Aromatic carbons (120-140 ppm), Aliphatic carbons (30-60 ppm) | [M+H]⁺ |
Note: The exact chemical shifts will depend on the specific substitution pattern of the benzindene core.
References
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Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]
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Amine synthesis by amide reduction. Organic Chemistry Portal. Retrieved from [Link]
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Cyclic Amides - Lactams. Química Organica.org. Retrieved from [Link]
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- Intramolecular Friedel-Crafts-type reactions involving N-acyliminium ions derived from glycine templates. (2001). The Journal of Organic Chemistry, 66(17), 5731-5735.
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (2023). RSC Advances, 13(15), 10174-10178.
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Intramolecular Heck reaction. Wikipedia. Retrieved from [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
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The Intramolecular Heck Reaction. Macmillan Group Meeting. Retrieved from [Link]
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(S)-Ethyl 4-bromo-3-hydroxybutanoate. PubChem. Retrieved from [Link]
- A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. (2018). Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 312-320.
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Ethyl 4-bromo-3-hydroxybutanoate. PubChem. Retrieved from [Link]
- Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. (1988). Journal of the Chemical Society, Perkin Transactions 1, 1933-1938.
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- Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. (2001). Chemistry of Heterocyclic Compounds, 37(6), 745-754.
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- Method of preparing a 5H-dibenz(b,f)azepine-5-carboxamide. Google Patents.
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- Approaches for the synthesis of benzo[b]azepines. (2021).
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This compound. Pharmaffiliates. Retrieved from [Link]
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- Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 2. (8S,8aR)-7,8-dihydro-7-oxo-8-phenoxyacetamido-8aH-azeto[1,2-a]-v-triazolo[3,4-c]pyrimidine-5-carboxylic acids. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2289-2295.
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- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2018). Journal of the American Chemical Society, 140(35), 11145-11150.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(15), 4983.
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The Strategic Application of (S)-Ethyl 4-bromo-3-hydroxybutanoate in the Synthesis of Statin Drugs
Introduction: The Central Role of a Chiral Precursor in Statin Synthesis
Statins represent a cornerstone in the management of hypercholesterolemia, acting as potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The clinical efficacy of synthetic statins such as atorvastatin, rosuvastatin, and pitavastatin is critically dependent on the precise stereochemistry of their dihydroxyheptanoic or dihydroxyheptenoic acid side chain. (S)-Ethyl 4-bromo-3-hydroxybutanoate has emerged as a pivotal chiral building block in the industrial synthesis of these blockbuster drugs. Its pre-defined stereocenter at the C3 position provides a strategic advantage, enabling the diastereoselective construction of the complete side chain with high optical purity.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key statin molecules. We will explore the underlying chemical principles, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices.
The Chemo-Enzymatic Advantage: Establishing the Core Chirality
The synthesis of this compound itself is a testament to the power of modern synthetic methods, often employing a chemo-enzymatic approach to establish the crucial (S)-stereocenter. This typically involves the asymmetric reduction of the corresponding keto-ester, ethyl 4-bromoacetoacetate.
Biocatalytic reduction using ketoreductases (KREDs) offers exceptional enantioselectivity, often exceeding 99% enantiomeric excess (e.e.). This enzymatic step is foundational to the entire synthetic strategy, as the optical purity of the final statin active pharmaceutical ingredient (API) is contingent on the stereochemical integrity of this initial building block. The bromide atom in this chiral precursor serves as a versatile synthetic handle, allowing for subsequent carbon-carbon bond formations to elongate the side chain.[2]
Application in Atorvastatin Synthesis: A Convergent Strategy
The synthesis of atorvastatin is a convergent process, where the chiral side chain and the heterocyclic core are prepared separately and then coupled.[3] this compound is a key starting material for the synthesis of the protected side-chain aldehyde, which is then coupled with the pyrrole core of atorvastatin.
Synthetic Workflow for Atorvastatin Side Chain
The overall strategy involves a two-carbon extension of the this compound backbone, followed by protection and functional group transformations to yield the desired aldehyde intermediate. A key step in this sequence is the Reformatsky reaction, which allows for the stereoselective formation of a new carbon-carbon bond.[4]
Caption: Synthetic workflow for the atorvastatin side chain from this compound.
Protocol 1: Synthesis of tert-Butyl (4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
This protocol outlines the key steps to convert this compound into a versatile protected cyanomethyl intermediate suitable for atorvastatin synthesis.
Step 1: Reformatsky Reaction for Chain Elongation
-
Rationale: The Reformatsky reaction is employed to add a two-carbon unit to the this compound backbone. The use of zinc creates a less reactive organometallic species compared to Grignard or organolithium reagents, which is crucial to prevent side reactions with the ester functionality.[5]
-
Procedure:
-
Activate zinc dust (1.5 eq.) in a flask under an inert atmosphere (e.g., nitrogen or argon) with a small amount of iodine or 1,2-dibromoethane in THF.
-
Add a solution of this compound (1.0 eq.) and tert-butyl bromoacetate (1.2 eq.) in THF dropwise to the activated zinc suspension at a temperature that maintains a gentle reflux.[6]
-
After the addition is complete, continue to reflux for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl (5S)-6-bromo-5-hydroxy-3-oxohexanoate.
-
Step 2: Diastereoselective Reduction
-
Rationale: The newly formed ketone at the C3 position must be reduced to a hydroxyl group with the correct (R) stereochemistry to create the desired syn-diol. The use of a chelating agent like diethylmethoxyborane (Et₂BOMe) with sodium borohydride (NaBH₄) facilitates this high diastereoselectivity.
-
Procedure:
-
Dissolve the crude ketoester from the previous step in a mixture of THF and methanol at -78 °C under an inert atmosphere.
-
Add diethylmethoxyborane (1.1 eq.) dropwise and stir for 30 minutes.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature at -78 °C.
-
Stir for 3-4 hours, then quench the reaction with acetic acid.
-
Warm the mixture to room temperature and partition between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give crude ethyl (3R,5S)-6-bromo-3,5-dihydroxyhexanoate.
-
Step 3: Acetonide Protection and Cyanide Displacement
-
Rationale: The 1,3-diol is protected as an acetonide to prevent unwanted side reactions in subsequent steps. The bromide is then displaced with a cyanide group, which will be later reduced to the aldehyde.
-
Procedure:
-
Dissolve the crude diol in 2,2-dimethoxypropane with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir at room temperature until protection is complete. This step also facilitates the transesterification to the tert-butyl ester.
-
Neutralize the acid, remove the solvent, and dissolve the crude protected intermediate in a polar aprotic solvent like DMSO.
-
Add sodium cyanide (1.5 eq.) and heat the mixture to around 80-90 °C.[7]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure tert-butyl (4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[8]
-
Application in Rosuvastatin and Pitavastatin Synthesis: The Julia-Kocienski Olefination
For rosuvastatin and pitavastatin, a common strategy involves the Julia-Kocienski olefination to form the trans-double bond in the side chain.[9] This reaction couples a sulfone derivative of the side chain with an aldehyde of the heterocyclic core. This compound can be converted into the required side-chain sulfone.
Synthetic Workflow for Rosuvastatin/Pitavastatin Side Chain Sulfone
Caption: General workflow for the synthesis of a side-chain sulfone for Julia-Kocienski olefination.
Protocol 2: Julia-Kocienski Olefination for Rosuvastatin Synthesis
This protocol outlines the coupling of the side-chain sulfone (derived from this compound) with the rosuvastatin pyrimidine aldehyde.
-
Rationale: The Julia-Kocienski olefination provides excellent E-selectivity for the formation of the double bond, which is a structural requirement for rosuvastatin and pitavastatin.[10] The reaction involves the addition of a metalated sulfone to an aldehyde, followed by an elimination sequence.
-
Procedure:
-
Dissolve the side-chain sulfone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30-60 minutes to form the sulfone anion.
-
Add a solution of the rosuvastatin pyrimidine aldehyde (1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the protected rosuvastatin precursor.
-
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Atorvastatin Side Chain | |||||
| Reformatsky Reaction | This compound | Zinc, tert-butyl bromoacetate | Ethyl (5S)-6-bromo-5-hydroxy-3-oxohexanoate | 70-85% | [4] |
| Diastereoselective Reduction | Ethyl (5S)-6-bromo-5-hydroxy-3-oxohexanoate | NaBH₄, Et₂BOMe | Ethyl (3R,5S)-6-bromo-3,5-dihydroxyhexanoate | >90% (diastereoselectivity >95:5) | N/A |
| Cyanide Displacement | Protected bromo-diol | NaCN, DMSO | Protected cyano-diol | 85-95% | [7] |
| Rosuvastatin/Pitavastatin Side Chain | |||||
| Julia-Kocienski Olefination | Side-chain sulfone, Heterocyclic aldehyde | LiHMDS or NaHMDS | Coupled product with E-olefin | 66-71% | [10] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile chiral building block for the asymmetric synthesis of statin drugs. The methodologies outlined in this application note, centering on key transformations such as the Reformatsky reaction and the Julia-Kocienski olefination, provide robust and scalable routes to these life-saving medicines. The initial investment in establishing the C3 stereocenter via chemo-enzymatic methods pays significant dividends in simplifying downstream purification and ensuring high optical purity of the final API.
Future research in this area will likely focus on further process optimization, including the development of more efficient and environmentally benign catalysts, the implementation of continuous flow processes, and the exploration of novel biocatalytic cascades to further streamline the synthesis of these complex and important molecules.
References
- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
- Chen, X., Xiong, F., Chen, W., He, Q., & Chen, F. (2014). Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin Calcium: An Organocatalytic Anhydride Desymmetrization and Cyanide-Free Side Chain Elongation Approach. The Journal of Organic Chemistry, 79(6), 2723–2728.
- Fabris, J., Časar, Z., Smilović, I. G., & Črnugelj, M. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. Synthesis, 46(17), 2333-2346.
- Gao, J., Guo, Y. H., Wang, Y. P., Wang, X. J., & Xiang, W. S. (2011). A Novel and Efficient Route for the Preparation of Atorvastatin. Chinese Chemical Letters, 22(10), 1159-1162.
- Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry.
- Müller, M. (2005). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains.
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PubChem. (n.d.). 1,1-Dimethylethyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. Retrieved from [Link]
- Google Patents. (1992). US5103024A - Process for the synthesis of (4r-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate.
- Google Patents. (2007). WO2007132482A2 - Novel process for the preparation of pitavastatin and its pharmaceutically acceptable salts.
- Google Patents. (2013). US20130296561A1 - Process for the preparation of statins in the presence of base.
- Google Patents. (2012). US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof.
- ResearchGate. (2016). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester.
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
- PubMed Central. (2015).
- PubMed. (2017).
- Chemistry LibreTexts. (2023).
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- ResearchGate. (n.d.).
- Journal of Chemical Reviews. (2020).
- PubMed. (2012). Bioconversion of ethyl (R)-4-cyano-3-hydroxybutyate into (R)
- ResearchGate. (n.d.).
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Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]
- PubMed Central. (2017).
- MDPI. (2020).
- PubMed. (n.d.).
- PubMed. (2008).
- MDPI. (2024).
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- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
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Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Ethyl 4-Bromo-3-Hydroxybutanoate
Introduction: The Significance of Chiral Halohydrins in Pharmaceutical Synthesis
Chiral β-hydroxy esters are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Specifically, enantiomerically pure ethyl 4-bromo-3-hydroxybutanoate serves as a versatile synthon for the preparation of key intermediates for blockbuster drugs. For instance, chiral 4-halo-3-hydroxybutanoate derivatives are instrumental in the synthesis of the side chain of statins, such as atorvastatin, which are widely prescribed for lowering cholesterol.[1][2] The stereochemistry at the hydroxyl-bearing carbon is critical for the biological activity of the final drug molecule. Traditional chemical methods for obtaining single enantiomers often involve stoichiometric amounts of expensive chiral reagents and can generate significant chemical waste. In contrast, biocatalysis, particularly enzymatic kinetic resolution, offers a highly efficient, selective, and environmentally benign alternative.[1]
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic ethyl 4-bromo-3-hydroxybutanoate. We will delve into the principles of this technique, provide a detailed experimental protocol using a commercially available lipase, discuss the critical parameters influencing the reaction's success, and outline the analytical methods for determining enantiomeric purity.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture of enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent.[3] In the context of this application, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer of the racemic ethyl 4-bromo-3-hydroxybutanoate at a much higher rate than the other.
The most commonly employed and highly effective biocatalyst for this transformation is the immobilized form of Candida antarctica lipase B (CAL-B).[4][5] This enzyme exhibits remarkable enantioselectivity towards a broad range of secondary alcohols. The reaction involves the transfer of an acyl group from an acyl donor, often an activated ester like vinyl acetate, to the hydroxyl group of one of the enantiomers. This results in a mixture of the acylated enantiomer and the unreacted, and therefore enantiomerically enriched, opposite enantiomer. At approximately 50% conversion, a theoretical maximum yield of 50% for each enantiomer with high enantiomeric excess (e.e.) can be achieved.
The generally accepted mechanism for lipase-catalyzed acylation is a Ping-Pong Bi-Bi mechanism.[6] In the first step, the acyl donor acylates the serine residue in the active site of the lipase, forming an acyl-enzyme intermediate and releasing the vinyl alcohol, which tautomerizes to acetaldehyde. In the second step, the more reactive enantiomer of the alcohol attacks the acyl-enzyme intermediate, leading to the formation of the corresponding ester and regeneration of the free enzyme.
Experimental Workflow Diagram
Caption: Experimental workflow for the enzymatic kinetic resolution.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the kinetic resolution of similar hydroxybutanoate esters.[4]
Materials
-
Racemic ethyl 4-bromo-3-hydroxybutanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE), hexane, or solvent-free)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Equipment
-
Reaction flask with a magnetic stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography columns
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column
Procedure
-
Reaction Setup:
-
To a clean, dry reaction flask, add racemic ethyl 4-bromo-3-hydroxybutanoate (1.0 equivalent).
-
If using a solvent, add the chosen organic solvent (e.g., MTBE, approximately 10 mL per gram of substrate). Solvent-free conditions can also be employed, which offers advantages in terms of process intensity and reduced waste.[4]
-
Add the immobilized lipase (e.g., Novozym® 435, typically 10-50 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.
-
Equilibrate the mixture to the desired reaction temperature (typically 30-45 °C) with gentle stirring.
-
-
Initiation and Monitoring of the Reaction:
-
Add vinyl acetate (1.0-1.5 equivalents) to the reaction mixture to initiate the acylation. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals. Dilute the aliquots with a suitable solvent (e.g., ethyl acetate) and analyze by GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction has reached approximately 50% conversion (as determined by the monitoring in the previous step), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused for subsequent batches.[4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any remaining acetaldehyde.
-
The resulting crude mixture, containing the unreacted this compound and the acylated (R)-ethyl 4-bromo-3-acetoxybutanoate, can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the more polar alcohol from the less polar ester.
-
Analysis and Characterization
The enantiomeric excess (e.e.) of both the unreacted alcohol and the acylated product is a critical measure of the success of the kinetic resolution. This is typically determined by chiral gas chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).[7]
-
Chiral GC: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin, is used.[7][8] The enantiomers will have different retention times, allowing for their separation and quantification. A flame ionization detector (FID) is commonly used.
-
Chiral HPLC: Chiral stationary phases based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for the separation of enantiomers of this type. A UV detector is typically used for detection.
The conversion (c) can be calculated from the peak areas of the substrate and product in the chromatogram. The enantiomeric excess of the remaining substrate (e.e.s) and the product (e.e.p) can be calculated using the following formulas:
e.e.s (%) = [ |(S) - (R)| / |(S) + (R)| ] * 100 (for the unreacted alcohol) e.e.p (%) = [ |(R') - (S')| / |(R') + (S')| ] * 100 (for the acylated product)
Key Parameters and Optimization
Several factors can significantly influence the efficiency and selectivity of the enzymatic kinetic resolution:
-
Enzyme: Candida antarctica lipase B (CAL-B) is a well-established and highly enantioselective catalyst for the resolution of secondary alcohols.[4][5] Its immobilization enhances stability and allows for easy recovery and reuse. Other lipases, such as those from Pseudomonas cepacia, may also be effective.[9]
-
Acyl Donor: Vinyl acetate is a common and effective acyl donor due to the irreversible nature of the reaction.[4] Other acyl donors, such as acetic anhydride or other vinyl esters, can also be used, but may require different reaction conditions.
-
Solvent: The choice of solvent can impact enzyme activity and stability. Apolar organic solvents like hexane, toluene, and MTBE are often preferred.[10] Solvent-free systems are also highly effective and offer environmental and economic benefits.[4]
-
Temperature: The reaction is typically carried out at a mild temperature, between 30-50 °C.[6] Higher temperatures can increase the reaction rate but may lead to a decrease in enzyme stability and enantioselectivity.
-
Water Content: While lipases are hydrolases, in organic media, a certain amount of water is essential for maintaining the enzyme's active conformation. However, excessive water can lead to hydrolysis of the ester product and the acyl donor, reducing the overall efficiency.
Quantitative Data Summary
The following table provides representative data for the kinetic resolution of ethyl 3-hydroxybutyrate, a close structural analog of the target molecule, which can serve as a benchmark for the resolution of ethyl 4-bromo-3-hydroxybutanoate.
| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of Product (%) | Reference |
| Racemic ethyl 3-hydroxybutyrate | Immobilized CAL-B | Vinyl acetate | Solvent-free | Room Temp. | 0.5 | 49 | >96 (for the acetate) | [4] |
| Racemic ethyl 3-hydroxybutyrate | Immobilized CAL-B | Vinyl acetate | Hexane | 35 | 2 | 60 | >96 (for the remaining alcohol) | [4] |
| Racemic ethyl 4-chloro-3-hydroxybutyrate | Lipase | - | Aqueous | - | - | - | - | [11] |
Note: The data for ethyl 4-chloro-3-hydroxybutyrate is mentioned in the literature, but specific quantitative values for the kinetic resolution were not provided in the snippet. The values for ethyl 3-hydroxybutyrate demonstrate the high enantioselectivity achievable with CAL-B.
Conclusion
The enzymatic kinetic resolution of racemic ethyl 4-bromo-3-hydroxybutanoate using immobilized Candida antarctica lipase B is a highly effective and practical method for the preparation of its enantiomerically pure forms. This approach offers significant advantages over traditional chemical methods in terms of selectivity, mild reaction conditions, and environmental impact. The resulting chiral bromohydrins are valuable intermediates for the synthesis of a variety of pharmaceuticals. By carefully optimizing the reaction parameters, researchers and drug development professionals can efficiently produce these key chiral building blocks on both laboratory and industrial scales.
References
- Huang, J., Xu, Y., Zhang, Y., Sun, A., & Hu, Y. (2018). Utilization of one novel deep-sea microbial protease sin3406-1 in the preparation of ethyl (S)-3-hydroxybutyrate through kinetic resolution. World Journal of Microbiology and Biotechnology, 34(9), 127.
- Itoh, T., Ouchi, N., Hayase, S., & Nishimura, Y. (2003). Lipase-Catalyzed Enantioselective Acylation in a Halogen Free Ionic Liquid Solvent System. ChemInform, 34(48).
- Stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate by a lipase. (n.d.). In Google Scholar.
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]
- A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). Biotechnology and Bioengineering, 74(4), 256-263.
- Tang, L., Zhu, X., Zheng, H., Jiang, R., & Majeric Elenkov, M. (2012). Key residues for controlling enantioselectivity of Halohydrin dehalogenase from Arthrobacter sp. strain AD2, revealed by structure-guided directed evolution. Applied and Environmental Microbiology, 78(8), 2631–2637.
- Chen, S. Y., He, X. J., Wu, J. P., Xu, G., & Yang, L. R. (2014). Identification of halohydrin dehalogenase mutants that resist COBE inhibition. Biotechnology & Bioprocess Engineering, 19, 26–32.
- Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase. (2017). Scientific Reports, 7, 42064.
- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterific
- Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. (2021).
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). Molecules, 28(14), 5449.
-
Kinetic resolution. (n.d.). In Wikipedia. Retrieved from [Link]
- Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. (n.d.).
- Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. (2011). Journal of Biotechnology, 151(1), 59-65.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2021). International Journal of Molecular Sciences, 22(19), 10737.
-
Lipase B from Candida antarctica (CAL-B) catalyzed acylation of (S). (n.d.). ResearchGate. Retrieved from [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2017). TU Delft Repository. Retrieved from [Link]
-
Kinetic resolution of ( R, S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. (n.d.). ResearchGate. Retrieved from [Link]
- Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (2017). Polymers, 9(12), 683.
- Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives. (2022). International Journal of Molecular Sciences, 23(15), 8489.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. (2017). Biocatalysis and Agricultural Biotechnology, 11, 203-209.
Sources
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- 2. Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate
Welcome to the Technical Support Center for the synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, including HMG-CoA reductase inhibitors (statins), achieving high chemical and enantiomeric purity is paramount. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction to the Challenges
The synthesis of this compound, typically achieved through the asymmetric reduction of ethyl 4-bromo-3-oxobutanoate, presents several challenges. The presence of four distinct functional groups—an ester, a ketone (in the precursor), a secondary alcohol, and a primary bromide—creates a landscape of potential side reactions. The stability of both the starting material and the product is a significant concern, as is the control of stereochemistry. This guide will help you navigate these complexities to optimize your synthesis for yield and purity.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses the most common issues encountered during the synthesis of this compound, providing explanations of the underlying mechanisms and actionable protocols for troubleshooting.
Issue 1: Low Enantiomeric Excess (ee)
A common and critical issue is obtaining the desired (S)-enantiomer with insufficient enantiomeric excess. This can stem from several factors related to the asymmetric reduction method employed.
Q: My reaction is producing this compound with low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?
A: Low enantiomeric excess is typically a result of a suboptimal catalyst system or reaction conditions. The primary causes can be categorized as follows:
-
For Biocatalytic Reductions (e.g., using yeast or isolated enzymes):
-
Presence of Competing Reductases: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain multiple reductase enzymes with varying stereoselectivities. Some may produce the desired (S)-enantiomer, while others generate the (R)-enantiomer, leading to a lower overall ee.
-
Sub-optimal Reaction Conditions: Factors like pH, temperature, substrate concentration, and co-factor regeneration can all influence the activity and selectivity of the desired reductase.
-
-
For Chemocatalytic Reductions (e.g., Noyori-type asymmetric hydrogenation):
-
Catalyst Purity and Integrity: The chiral ligand (e.g., BINAP) and the metal precursor (e.g., a ruthenium complex) must be of high purity. Degradation of the catalyst or the presence of impurities can lead to non-selective reduction.
-
Improper Catalyst Activation: Many asymmetric hydrogenation catalysts require a precise activation procedure. Incomplete or incorrect activation can result in a less selective catalytic species.
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent choice are critical parameters that must be carefully optimized for a given substrate and catalyst system.
-
Troubleshooting Protocol for Low Enantiomeric Excess
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | Competing enzymes in whole-cell catalysts. | Consider using a purified reductase with known (S)-selectivity. Alternatively, screen different yeast strains or use reductase inhibitors to suppress the activity of unwanted enzymes. |
| Impure or degraded chemical catalyst. | Use a fresh batch of high-purity catalyst and ligand. Store catalysts under an inert atmosphere as recommended by the supplier. | |
| Temperature | Sub-optimal for enzyme or catalyst activity/selectivity. | Optimize the reaction temperature. For enzymatic reactions, this is often in the range of 25-40 °C. For chemical hydrogenations, the optimal temperature can vary widely. |
| pH (for enzymatic reactions) | Affects enzyme conformation and activity. | Buffer the reaction medium to the optimal pH for the specific enzyme being used (typically between 6.0 and 8.0). |
| Substrate Concentration | High substrate concentrations can sometimes inhibit enzymes or lead to lower selectivity. | Perform the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time. |
| Hydrogen Pressure (for hydrogenation) | Insufficient or excessive pressure can affect catalyst performance. | Optimize the hydrogen pressure according to literature procedures for the specific catalyst system. |
Issue 2: Formation of Ethyl Crotonate (Elimination Product)
The formation of α,β-unsaturated esters, such as ethyl crotonate, is a common side reaction, particularly during workup or purification.
Q: I am observing a significant amount of an unsaturated byproduct, likely ethyl crotonate, in my product mixture. What causes this and how can I prevent it?
A: The formation of ethyl crotonate is due to an elimination reaction (dehydrobromination and dehydration). This is often promoted by basic conditions or elevated temperatures.
The mechanism involves the abstraction of the acidic proton at the α-position to the ester, followed by the elimination of the bromide and hydroxyl groups.
Mechanism of Elimination
Base-Promoted Elimination Pathway
Troubleshooting Protocol for Elimination Byproducts
| Step | Potential Issue | Recommended Action |
| Reaction Workup | Use of strong bases (e.g., NaOH, K₂CO₃) for neutralization. | Neutralize the reaction mixture with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), and avoid excess. Keep the temperature low during neutralization. |
| Purification | High temperatures during distillation or prolonged exposure to silica gel on a column. | Use vacuum distillation at the lowest possible temperature. If using column chromatography, consider using a neutral or deactivated silica gel and elute the product as quickly as possible. |
| Storage | Decomposition of the product over time, especially if residual acid or base is present. | Store the purified product at a low temperature (2-8 °C) under an inert atmosphere. Ensure the product is free from acidic or basic impurities. |
Issue 3: Formation of (S)-Ethyl 3,4-epoxybutanoate (Intramolecular Cyclization)
The intramolecular SN2 reaction of the hydroxyl group with the carbon bearing the bromide is a classic side reaction for halohydrins, leading to the formation of an epoxide.
Q: My analysis shows the presence of a compound with a lower molecular weight than my product, which I suspect is the corresponding epoxide. How can I avoid this side reaction?
A: The formation of (S)-Ethyl 3,4-epoxybutanoate is favored by basic conditions, which deprotonate the hydroxyl group, turning it into a more potent nucleophile (an alkoxide).
Mechanism of Epoxide Formation
Mechanism of Epoxide Formation
Troubleshooting Protocol for Epoxide Formation
| Step | Potential Issue | Recommended Action |
| Reaction pH | The reaction is run under basic conditions. | If possible, maintain a neutral or slightly acidic pH during the reaction. |
| Workup | Use of strong bases for neutralization or extraction. | As with elimination, use mild bases like NaHCO₃ for workup and perform extractions quickly at low temperatures. Avoid prolonged contact with basic aqueous layers. |
| Purification | Co-elution with the desired product. | The epoxide is generally more volatile and less polar than the bromohydrin. Adjusting the gradient during column chromatography or careful fractional distillation can help separate the two. |
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound and how should it be stored?
A1: this compound is a relatively sensitive molecule. It is susceptible to degradation, especially at elevated temperatures and in the presence of acids or bases. For long-term storage, it is recommended to keep it in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition.
Q2: Can I use (S)-Ethyl 4-chloro-3-hydroxybutanoate as a direct substitute in my synthetic route?
A2: While the chloro- and bromo-analogs are structurally similar, their reactivity differs. The carbon-bromine bond is generally more labile (a better leaving group) than the carbon-chlorine bond. This means that this compound will be more reactive in nucleophilic substitution reactions. It is also more prone to the elimination and epoxide formation side reactions discussed above. Therefore, a direct substitution may require re-optimization of your reaction conditions.
Q3: What analytical techniques are best for monitoring the reaction and identifying impurities?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, including the determination of conversion and the detection of byproducts. Chiral GC or HPLC is essential for determining the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities after isolation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any isolated byproducts.
Q4: My starting material, ethyl 4-bromo-3-oxobutanoate, seems to be unstable. How should I handle it?
A4: Ethyl 4-bromo-3-oxobutanoate is indeed known to be unstable and is a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. It is best to use it immediately after preparation or purchase. If storage is necessary, it should be kept at a low temperature in a tightly sealed container. Some suppliers may provide it in a solvent to improve stability.
Experimental Workflow Example: Asymmetric Reduction using a Recombinant Ketoreductase
This protocol provides a general workflow for the enzymatic reduction of ethyl 4-bromo-3-oxobutanoate.
General workflow for enzymatic reduction.
References
-
Patents on the synthesis of (S)
-
Process for the synthesis of enantiomerically pure alkyls (s)- 4-bromo-3-hydroxybutanoate. IN265106. [Link]
-
- Biological preparation method of ethyl (r)
-
General synthesis of β-hydroxy esters
-
Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
-
Stability and reactivity of α-halo carbonyl compounds
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
-
Enantioselective α-bromination of carbonyl compounds
-
Organocatalytic enantioselective α-bromination of aldehydes and ketones. PubMed. [Link]
-
-
Biocatalytic production of β-hydroxy esters
-
Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry (RSC Publishing). [Link]
-
-
Yeast reduction of keto esters
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. [Link]
-
-
PubChem entry for (S)
-
This compound. PubChem. [Link]
-
Technical Support Center: Strategies for Enhancing Enantiomeric Excess in the Synthesis of Ethyl 4-Halo-3-Hydroxybutanoates
Welcome to the technical support center for the synthesis of chiral ethyl 4-halo-3-hydroxybutanoates. These compounds are critical chiral building blocks in the pharmaceutical industry, serving as key intermediates for blockbuster drugs. Achieving high enantiomeric excess (ee) is not just a goal but a necessity for efficacy and safety. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the asymmetric reduction of ethyl 4-halo-3-oxobutanoates, the most common synthetic route.
Core Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common and critical challenges encountered during the synthesis. Each entry is structured as a question a researcher would ask, followed by a detailed, actionable answer grounded in mechanistic principles.
Question 1: "My enantiomeric excess is consistently low (<95% ee). What are the primary factors I should investigate?"
Low enantiomeric excess is the most frequent issue. It points to suboptimal stereochemical control during the hydrogenation. The problem can usually be traced back to one of four areas: the catalyst, the reaction conditions, the substrate, or the solvent.
Below is a systematic workflow to diagnose and resolve issues related to low ee.
Caption: Troubleshooting workflow for low enantiomeric excess.
In-Depth Explanation:
-
Catalyst Integrity: The heart of the reaction is the chiral catalyst, typically a Ruthenium-BINAP complex.[1][2]
-
Ligand Enantiopurity: Ensure the BINAP ligand (or other chiral phosphine) is of the highest optical purity. Even minor contamination with the opposite enantiomer will directly decrease the final ee of your product.
-
Catalyst Activation: The common precatalyst, RuCl2(BINAP), must be activated to the catalytically active dihydride species.[1][3] This is typically done in situ with H₂. Incomplete activation leads to a lower concentration of the active catalyst and potentially side reactions.
-
Oxygen Sensitivity: BINAP-Ru(II) complexes are sensitive to air.[4] All manipulations should be performed under strictly anaerobic conditions using Schlenk line or glovebox techniques. Use degassed solvents.
-
-
Solvent Effects: The choice of solvent is critical and can dramatically influence both reaction rate and enantioselectivity.
-
Protic vs. Aprotic: For the asymmetric hydrogenation of β-keto esters with Ru-BINAP catalysts, protic solvents like methanol (MeOH) and ethanol (EtOH) consistently provide the highest activities and selectivities.[5][6]
-
Causality: Protic solvents act as proton donors, which facilitates the release of the hydroxylated product from the ruthenium center, thereby accelerating the catalytic cycle.[5][6] Aprotic solvents can lead to significantly reduced performance.
-
Water Content: The presence of excess water has been found to be detrimental to both activity and enantioselectivity.[5] Always use anhydrous solvents for optimal results.
-
-
Reaction Conditions: Temperature and Pressure
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states. A typical starting point is room temperature (25-30 °C), but cooling to 0-10 °C may improve ee, albeit at the cost of a slower reaction rate.
-
Hydrogen Pressure: Increasing hydrogen pressure generally increases the reaction rate. For certain substrates, it can also improve enantioselectivity.[7][8] Typical pressures range from 5 to 100 atm. The optimal pressure should be determined empirically for your specific substrate and catalyst system.
-
Question 2: "My reaction is stalling, leading to poor yield and incomplete conversion. What should I investigate?"
Incomplete conversion points to catalyst deactivation or inhibition. The catalyst turnover number (TON) may be lower than expected due to several factors.
Potential Causes and Solutions:
| Problem Area | Specific Cause | Recommended Action |
| Catalyst Poisoning | Substrate Impurities: Trace amounts of sulfur, nitrogen, or heavy metal compounds in the ethyl 4-halo-3-oxobutanoate starting material.[9][10] | Purify the substrate before use (e.g., distillation or chromatography). |
| Solvent Impurities: Peroxides in ethers or other reactive impurities in the solvent. | Use freshly distilled or high-purity anhydrous solvents. | |
| Catalyst Deactivation | Oxidative Deactivation: Exposure to trace oxygen during setup or reaction. | Improve anaerobic technique. Ensure all glassware is oven-dried and cooled under argon/nitrogen. Use thoroughly degassed solvents. |
| Product Inhibition: In some cases, the product alcohol can coordinate to the catalyst, slowing down the turnover. | This is less common for this specific reaction but can be investigated by analyzing reaction kinetics at different conversion levels. | |
| Ligand Degradation: At elevated temperatures, the chiral ligand itself may undergo decomposition. | Avoid excessive temperatures. If high temperatures are required, consider a more robust ligand. | |
| Mass Transfer Limitation | Poor H₂ Dispersion: Inefficient stirring or low hydrogen concentration in the liquid phase. | Ensure vigorous stirring (>500 RPM) to maximize the gas-liquid interface. Check for leaks in the hydrogenation apparatus. |
Question 3: "I am observing significant dehalogenation as a side product. How can I minimize this?"
The carbon-halogen bond (especially C-Cl) can be susceptible to hydrogenolysis under certain conditions, leading to the formation of ethyl 3-hydroxybutanoate, an undesired side product.
Strategies to Minimize Dehalogenation:
-
Catalyst Choice: While Ru-BINAP systems are standard, some catalysts are more prone to causing hydrogenolysis. If dehalogenation is severe, consider screening other catalyst systems, such as certain Iridium-based catalysts which have shown high selectivity for β-keto ester reduction.[11][12]
-
Reaction Conditions:
-
Lower Temperature: Dehalogenation often has a higher activation energy than the desired hydrogenation. Running the reaction at a lower temperature can significantly suppress this side reaction.
-
Optimize Hydrogen Pressure: Very high H₂ pressures can sometimes promote hydrogenolysis. Experiment with the lower end of the effective pressure range (e.g., 10-30 atm).
-
-
Additives: In some hydrogenation reactions, the addition of a small amount of a basic additive can suppress hydrogenolysis, but this must be carefully screened as it can also affect enantioselectivity.
Frequently Asked Questions (FAQs)
-
Q: What is a typical catalyst loading for this reaction?
-
Q: Can I use an alternative to catalytic hydrogenation?
-
A: Yes, biocatalysis is a powerful alternative.[14] Many studies have shown that reductases from microorganisms like Saccharomyces cerevisiae (baker's yeast), Geotrichum candidum, or recombinant E. coli can reduce ethyl 4-halo-3-oxobutanoates to either the (R) or (S) enantiomer with excellent ee (>99%) and yield.[13][15][16] These reactions are often run under mild, aqueous conditions.
-
-
Q: How do I accurately determine the enantiomeric excess?
-
A: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[15] A common HPLC setup involves a chiral stationary phase like Chiralcel OD-H or AS with a mobile phase of hexane/isopropanol.[15] It is crucial to have a racemic standard of the product to confirm the identity and separation of the two enantiomer peaks.
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
-
Caution: This procedure must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[4]
-
Catalyst Preparation: In a Schlenk flask or a glovebox, add the Ru-BINAP precatalyst (e.g., [RuCl((R)-BINAP)]2(NEt3) or prepare in situ from Ru(OAc)2((R)-BINAP)).
-
Reaction Setup: Add the degassed solvent (e.g., anhydrous methanol, 0.2 M concentration relative to substrate). Stir the mixture to dissolve the catalyst.
-
Substrate Addition: Add the purified ethyl 4-chloro-3-oxobutanoate via syringe.
-
Hydrogenation: Seal the flask and transfer it to a high-pressure autoclave. Purge the autoclave multiple times with H₂ gas (e.g., 3 cycles of pressurizing to 10 atm and venting).
-
Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 50 atm) and begin vigorous stirring. Maintain the reaction at the desired temperature (e.g., 30 °C). Monitor the reaction progress by checking H₂ uptake or by analyzing aliquots via GC/TLC.
-
Workup: Once the reaction is complete, carefully vent the H₂ pressure. Concentrate the reaction mixture in vacuo. The crude product can be purified by silica gel chromatography or distillation.
Protocol 2: Chiral HPLC Analysis for ee Determination
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., ~1 mg/mL). Also, prepare a solution of the racemic standard.
-
Chromatographic Conditions (Example):
-
Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject the sample from your reaction. Calculate the ee using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
References
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.[Link]
-
The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. ResearchGate. [Link]
-
Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. National Institutes of Health (NIH). [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
Mechanistic insight into NOYORI asymmetric hydrogenations. Royal Society of Chemistry. [Link]
-
What are the reasons for catalyst deactivation during the reaction process? SF Press. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts. Royal Society of Chemistry. [Link]
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts. ResearchGate. [Link]
-
Ir-catalyzed asymmetric hydrogenation of β-keto esters 2 with chiral... ResearchGate. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
-
Asymmetric Hydrogenation. University of Basel. [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. National Institutes of Health (NIH). [Link]
-
Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S). J-Stage. [Link]
-
The enantioselectivity of reduction of ethyl 4-halo-3-oxobutanoate catalyzed by Geotrichum candidum depends on the cofactor. ResearchGate. [Link]
-
Causes of catalyst deactivation. Talos New Materials Technology Co., Ltd.. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM(II) COMPLEXES. Organic Syntheses. [Link]
-
Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. ResearchGate. [Link]
-
Enantioselective bioreduction of ethyl 4,4,4-trihalide-3-oxobutanoate by Kluyveromyces marxianus. ResearchGate. [Link]
-
Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. National Institutes of Health (NIH). [Link]
-
Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of... ResearchGate. [Link]
-
Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PubMed. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral separation of ethyl-4-chloro-3-hydroxybutyrate. Macherey-Nagel. [Link]
-
Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. PubMed. [Link]
-
Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]
-
Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. [Link]
- Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor.
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. researchgate.net [researchgate.net]
- 9. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
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- 14. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Yeast-Mediated Ketone Reduction
Welcome to the technical support center for biocatalytic reductions. As researchers and drug development professionals, achieving high enantioselectivity in the synthesis of chiral alcohols is paramount. Baker's yeast (Saccharomyces cerevisiae) and other yeast strains offer an inexpensive, environmentally benign, and powerful tool for the asymmetric reduction of prochiral ketones.[1][2] However, the "black box" nature of whole-cell biocatalysis can present challenges.
This guide is structured to provide direct answers to common problems encountered in the lab. It moves beyond simple protocols to explain the underlying biochemical principles, empowering you to troubleshoot effectively and optimize your reactions for maximal enantiomeric excess (ee).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind yeast's ability to asymmetrically reduce a ketone?
A1: The primary mechanism involves a family of enzymes within the yeast cell called ketoreductases (KREDs) or, more broadly, oxidoreductases.[2][3] These enzymes transfer a hydride ion (H⁻) from a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH) or Nicotinamide Adenine Dinucleotide (NADH), to the carbonyl carbon of the ketone.[4] The chirality of the enzyme's active site dictates which face of the prochiral ketone is accessible, thus determining the stereochemistry of the resulting secondary alcohol.[5] For the reaction to be sustainable, the yeast cell must continuously regenerate the reduced cofactor (NADPH/NADH) from its oxidized form (NADP⁺/NAD⁺), a process typically fueled by the metabolism of a sugar like glucose or sucrose.[4][6]
Q2: Why am I getting a mixture of (R) and (S) alcohol enantiomers? I thought yeast reduction was highly selective.
A2: This is the most common challenge and stems from the fact that baker's yeast is not a single enzyme but a whole-cell biocatalyst containing a multitude of different oxidoreductases.[5][7] These enzymes can have opposing stereopreferences. For example, some KREDs may produce the (S)-alcohol, while others produce the (R)-alcohol from the same ketone. The final enantiomeric excess (ee) of your product is a direct result of the competition between the activities of these different enzymes.[8] Your goal in optimization is to create conditions that favor the activity of the desired reductase while suppressing the activity of competing ones.
Q3: What is cofactor regeneration and why is it critical for yield?
A3: Cofactor regeneration is the intracellular process that recycles the oxidized cofactor (NADP⁺ or NAD⁺) back to its reduced, active form (NADPH or NADH). The cofactor is the molecule that directly provides the hydrogen for the ketone reduction.[9][10] Since the cofactor is present in only catalytic amounts within the cell, the reaction would quickly stop without a robust regeneration system. In aqueous media, adding a carbohydrate energy source like glucose or sucrose fuels metabolic pathways (e.g., the pentose phosphate pathway) that regenerate NADPH.[4] In organic solvents, where sugar is insoluble, this becomes a major challenge, and alternative strategies, such as adding a co-substrate like 2-propanol, are required.[3][11]
Section 2: Troubleshooting Guide: Low Enantioselectivity (ee)
This section addresses the critical issue of obtaining poor enantiomeric excess. The following flowchart and detailed Q&A provide a systematic approach to diagnosing and solving the problem.
Logical Flow for Troubleshooting Low ee
Caption: Troubleshooting workflow for low enantioselectivity.
Q4: My enantioselectivity is poor. Could my substrate concentration be the issue?
A4: Yes, absolutely. While counterintuitive, a very high substrate concentration can be detrimental to enantioselectivity.[6] This can happen for two reasons:
-
Enzyme Kinetics: Different reductases in the yeast have different affinities (Michaelis constants, Kₘ) and maximum velocities (Vₘₐₓ) for your substrate. At high concentrations, you may saturate a low-affinity, non-selective enzyme that is otherwise dormant, leading to the production of the undesired enantiomer.[12]
-
Toxicity: High concentrations of certain organic substrates can be toxic to the yeast cells, inducing a stress response that may alter the expression profile of reductases or compromise cell membrane integrity, leading to less controlled reductions.[13]
Troubleshooting Steps:
-
Action: Run a series of reactions varying the substrate concentration (e.g., 5, 10, 20, 50 g/L).
-
Expected Outcome: You will likely identify an optimal concentration range that maximizes ee. Often, lowering the concentration improves selectivity at the cost of volumetric productivity.[14]
Q5: How does the reaction solvent affect enantioselectivity, and which should I choose?
A5: The choice of solvent is one of the most powerful variables for controlling enantioselectivity.[15] The solvent impacts substrate solubility, enzyme conformation, and the availability of water at the enzyme's active site.
-
Water: The default "green" solvent. It works well for water-soluble ketones, but the low solubility of hydrophobic substrates is a major limitation, leading to low conversions.[6][16]
-
Organic Solvents (e.g., Hexane, Petroleum Ether, Toluene): Often dramatically improve or even reverse enantioselectivity compared to water.[8] This is because the altered environment changes the activity balance of the competing reductases. A small amount of water is typically required to hydrate the enzymes and maintain their activity.[17]
-
"Green" Solvents (e.g., Glycerol, Ionic Liquids): These offer a compromise, providing better solubility for organic substrates than water while being less harsh on the cells than traditional organic solvents.[6][18]
Troubleshooting Steps:
-
Action 1 (For Hydrophobic Substrates): Switch from a purely aqueous system to a biphasic system (e.g., water with hexane) or a system with a water-miscible co-solvent. The addition of small amounts of hexane to an aqueous system has been shown to dramatically increase yield and reproducibility.[19]
-
Action 2 (Systematic Screening): Test a panel of solvents to find the optimal medium for your specific substrate.
| Solvent System | Typical Effect on Hydrophobic Ketones | Key Considerations |
| Water | Low conversion, variable ee | Environmentally friendly, good for soluble substrates.[16] |
| Water + Organic Co-solvent | Improved conversion and ee | Balances solubility and enzyme activity.[19] |
| Petroleum Ether / Hexane | Often high ee, may reverse stereochemistry | Requires minimal water for enzyme hydration.[6] |
| Glycerol:Water Mixtures | High catalytic performance, good ee | Balances substrate solubility and yeast viability.[18] |
Q6: I've optimized solvent and concentration, but my ee is still not >95%. What's next?
A6: Fine-tuning the physical reaction parameters is the next logical step. Temperature and pH directly influence the catalytic rates of the competing enzymes.
-
Temperature: Most yeast reductases function optimally between 30-37°C.[6] Deviating from this can selectively inhibit one enzyme more than another. For example, lowering the temperature (e.g., to 10-15°C) might slow down an undesirable, less stable reductase, thereby improving the overall ee, albeit at the cost of a much longer reaction time.[16]
-
pH: The optimal pH for reduction is often between 5.0 and 7.5.[3][7] Shifting the pH can alter the ionization state of amino acid residues in the active sites of the competing enzymes, changing their activity and potentially improving selectivity.
Troubleshooting Steps:
-
Action: Systematically screen a range of temperatures (e.g., 15°C, 25°C, 35°C) and pH values (e.g., pH 5, 6, 7) to identify the optimal conditions for your specific transformation.
Section 3: Troubleshooting Guide: Low Conversion & Yield
Even with high ee, a reaction is not useful if the yield is poor. This section addresses factors that limit the conversion of your starting material.
Q7: My reaction has high ee but stalls at low conversion. What is the likely cause?
A7: The most probable culprit is inefficient cofactor regeneration .[6] The yeast has a finite internal pool of NADPH/NADH. Once this is consumed, the reduction stops unless it is actively regenerated.
Troubleshooting in Aqueous Media:
-
Problem: Insufficient energy source.
-
Solution: Ensure you have an adequate concentration of a metabolizable sugar (e.g., glucose or sucrose, typically 2-3 times the mass of the yeast). This fuels the metabolic machinery responsible for regeneration.[6][20]
Troubleshooting in Organic Solvents:
-
Problem: The primary energy source (sugar) is insoluble. Cofactor regeneration is severely limited.[6]
-
Solution: Implement a co-substrate coupled regeneration system . Add a secondary alcohol, like 2-propanol (isopropanol), to the reaction.[11] An alcohol dehydrogenase within the yeast will oxidize the 2-propanol to acetone, simultaneously reducing NADP⁺ to NADPH, which can then be used by the ketoreductase to reduce your primary substrate. Ethanol can also be used as an energy source under aerobic conditions.[21]
Mechanism: Co-substrate Coupled Cofactor Regeneration
Caption: Cofactor regeneration using a 2-propanol co-substrate.
Q8: My yeast seems to lose activity over time, especially in organic solvents. How can I improve its stability?
A8: Cell viability can be low in organic solvents, but enzymatic activity often persists.[6] However, for long-term or repeated use, immobilization is the gold standard. Entrapping the yeast cells in a polymer matrix protects them from the harsh solvent environment and simplifies recovery and reuse.[11][16]
Common Immobilization Methods:
-
Calcium Alginate: A simple and widely used method where a sodium alginate/yeast slurry is dropped into a calcium chloride solution to form beads.[22]
-
Polyacrylamide Gel: Another effective entrapment method.[4]
Benefits of Immobilization:
-
Enhanced Stability: Protects cells from shear stress and solvent toxicity.[16]
-
Easy Separation: The biocatalyst can be easily filtered from the reaction mixture.
-
Reusability: Immobilized yeast can often be reused for multiple batches, improving process economics.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of a Ketone in an Aqueous System
-
Preparation: In a suitable Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in tap water (e.g., 200 mL).
-
Yeast Suspension: Add active dry baker's yeast (e.g., 10 g, Saccharomyces cerevisiae) to the sucrose solution. Stir the suspension at room temperature (or a controlled 30-35°C) for 30-60 minutes to activate the yeast.[23]
-
Substrate Addition: Add the ketone substrate (e.g., 1 g of ethyl acetoacetate) to the yeast suspension. If the substrate is a solid, it may be dissolved in a minimal amount of ethanol first.
-
Reaction: Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Stir the mixture at a consistent temperature (e.g., 30°C) for 24-72 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with a small amount of water.
-
Extraction: Saturate the aqueous filtrate with NaCl and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography if necessary.
-
Analysis: Determine the yield and analyze the enantiomeric excess using chiral GC or chiral HPLC.
Protocol 2: Immobilization of Baker's Yeast in Calcium Alginate Beads
-
Yeast Slurry: Create a thick slurry by mixing active dry baker's yeast (10 g) with a 2% (w/v) sodium alginate solution (50 mL) in water. Stir until homogeneous.
-
Bead Formation: Using a syringe or dropping funnel, add the yeast/alginate slurry dropwise into a gently stirring solution of 0.2 M calcium chloride (CaCl₂) (500 mL).[22] Maintain a dropping height of about 10-15 cm to ensure spherical beads.
-
Curing: Allow the beads to harden in the CaCl₂ solution for 1-2 hours with gentle stirring.
-
Washing: Collect the beads by filtration and wash them thoroughly with distilled water to remove excess CaCl₂ and any free yeast cells.
-
Application: The moist beads can be used immediately in aqueous or organic solvent systems for reduction reactions. This method is particularly useful for improving catalyst stability and reusability.[22]
Section 5: References
-
Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available at: [Link]
-
Waagen, V., et al. (1994). Stereoselectivity of Baker's yeast reduction of 2-propanones: influence of substituents. Acta Chemica Scandinavica. Available at: [Link]
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Kayser, M. M., et al. (2005). Improving the stereoselectivity of bakers' yeast reductions by genetic engineering. Semantic Scholar. Available at: [Link]
-
Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ResearchGate. Available at: [Link]
-
Bánoczi, G., et al. (2021). How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from: [Link]
-
Banerjee, B., et al. (2021). Baker's yeast (Saccharomyces cerevisiae) catalyzed synthesis of bioactive heterocycles and some stereoselective reactions. ResearchGate. Available at: [Link]
-
Csuka, Z., et al. (2021). Characterization of Yeast Strains with Ketoreductase Activity for Bioreduction of Ketones. Semantic Scholar. Available at: [Link]
-
Khan, S. M., & Gokul, J. (2022). Baker Yeast a Greener Catalyst for Synthesis of Diverse Heterocyclic Compound. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Kaluzna, I. W., et al. (2010). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. MDPI. Available at: [Link]
-
Nikolova, P., & Ward, O. P. (2003). Asymmetric synthesis with immobilized yeast in organic solvents: equilibrium conversion and effect of reactant partitioning on whole cell biocatalysis. Biotechnology Progress. Available at: [Link]
-
Stewart, J. D., et al. (1998). Improving the Stereoselectivity of Bakers' Yeast Reductions by Genetic Engineering. PubMed. Available at: [Link]
-
Kaluzna, I. W., et al. (2010). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-diketone Reductase From the Yeast Saccharomyces Cerevisiae Serving as an Example. PubMed. Available at: [Link]
-
Shieh, W. R., & Chen, C. S. (1995). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. Available at: [Link]
-
Organic Chemistry at CU Boulder. (2014). Exp. 10 - Yeast Reduction Pre-Lab Lecture Video. YouTube. Available at: [Link]
-
Suga, K., et al. (1993). Bioreduction of prochiral ketones with yeast cells cultivated in a vibrating air-solid fluidized bed fermentor. Biotechnology Advances. Available at: [Link]
-
Sahoo, B. M., & Banik, B. K. (2017). Baker's Yeast-Based Organocatalysis: Applications in Organic Synthesis. Bentham Science. Available at: [Link]
-
Kelly, C., et al. (2016). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. MDPI. Available at: [Link]
-
Ushio, K., et al. (1990). Process for asymmetric reduction of ketones with baker's yeast. Google Patents. Available at:
-
Patterson, J., & Sigurdsson, S. T. (2002). Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited. Journal of Chemical Education. Available at: [Link]
-
NPTEL. (n.d.). Module 2: Reduction Reactions. Retrieved from: [Link]
-
Yadav, K. S., et al. (2010). Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone. Journal of Applicable Chemistry. Available at: [Link]
-
Griffin, D. R., et al. (1998). Asymmetric reduction of acetophenone with calcium-alginate-entrapped Baker's yeast in organic solvents. Biotechnology Progress. Available at: [Link]
-
Ceylan, O., & Ozcan, B. (2015). Enantioselective microbial reduction of substituted acetophenone. ResearchGate. Available at: [Link]
-
Contente, M. L., et al. (2017). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, Z. J., et al. (2017). Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy. ResearchGate. Available at: [Link]
-
Wipf, B., et al. (1983). A simple method for obtaining a highly enantioselective enzymatic preparation from baker's yeast for the reduction of β-keto esters. ResearchGate. Available at: [Link]
-
Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Semantic Scholar. Available at: [Link]
-
Jayasinghe, L. Y., et al. (1993). Asymmetric Reduction of Aromatic Ketones by the Baker′s Yeast in Organic Solvent Systems. ResearchGate. Available at: [Link]
-
Heal, T. R., et al. (2001). Yeast Catalysed Reduction of β-Keto Esters (1): Factors Affecting Whole-Cell Catalytic Activity and Stereoselectivity. Semantic Scholar. Available at: [Link]
-
Hua, D., & Chen, J. (2008). A complex process of the asymmetric reduction of prochiral aromatic ketone by yeast cell with the introduction of an organic solvent as the separation medium. Zendy. Available at: [Link]
-
Ying, X., et al. (2019). Engineering the Enantioselectivity of Yeast Old Yellow Enzyme OYE2y in Asymmetric Reduction of (E/Z)-Citral to (R)-Citronellal. National Institutes of Health. Available at: [Link]
-
Nakamura, K., et al. (1991). Stereochemical Control of Yeast Reduction of a-Keto Esters in an Organic Solvent. ResearchGate. Available at: [Link]
-
Ojha, P., et al. (2011). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Mawhinney, R. C. (2011). Chiral Compounds and Green Chemistry in Undergraduate Organic Laboratories: Reduction of a Ketone by Sodium Borohydride and Baker's Yeast. ResearchGate. Available at: [Link]
-
Drew University. (n.d.). Investigating Substrate Inhibition and the Effects of pH in an Aldo-keto Reductase. Retrieved from: [Link]
-
Petersen, S. B., et al. (2013). Determination of the influence of substrate concentration on enzyme selectivity using whey protein Isolate and Bacillus licheniformis protease. PubMed. Available at: [Link]
-
Wang, S., et al. (2016). Substrate and Product Inhibition on Yeast Performance in Ethanol Fermentation. ResearchGate. Available at: [Link]
-
Olofsson, K., et al. (2005). Effect of reduction in yeast and enzyme concentrations in a simultaneous- saccharification-and-fermentation-based bioethanol process: technical and economic evaluation. Applied Biochemistry and Biotechnology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of the influence of substrate concentration on enzyme selectivity using whey protein Isolate and Bacillus licheniformis protease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Stereoselectivity of Baker's yeast reduction of 2-propanones: influence of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 23. Baker’s Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane [mdpi.com]
Minimizing impurities in the synthesis of chiral beta-hydroxy esters
Technical Support Center: Synthesis of Chiral β-Hydroxy Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of chiral β-hydroxy esters. These molecules are pivotal building blocks in the pharmaceutical industry, serving as key intermediates for a wide array of bioactive compounds, including statins and antidepressants.[1][2] Achieving high chemical and optical purity is paramount, yet the synthetic pathways are often fraught with challenges leading to impurities that can compromise yield, biological activity, and regulatory approval.
This guide is designed to provide practical, field-proven insights into troubleshooting common issues encountered during synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to diagnose and resolve problems effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to guide your synthetic strategy.
Q1: What are the primary methods for synthesizing chiral β-hydroxy esters?
A: There are several robust methods, each with distinct advantages and challenges:
-
Asymmetric Reduction of β-Keto Esters: This is one of the most common and effective methods. It involves the reduction of a prochiral β-keto ester using a chiral catalyst. Noyori's asymmetric hydrogenation with Ruthenium-BINAP complexes is a benchmark in this category. Biocatalytic reductions using ketoreductases (KREDs) are also a powerful, green alternative, offering exquisite selectivity under mild conditions.
-
Asymmetric Aldol Reactions: This classic carbon-carbon bond-forming reaction can be rendered asymmetric by using chiral auxiliaries, chiral catalysts, or chiral enolates. For instance, Mukaiyama aldol reactions using chiral Lewis acids can provide high enantio- and diastereoselectivity.[3]
-
The Reformatsky Reaction: This reaction involves the addition of an organozinc enolate (formed from an α-halo ester and zinc dust) to a carbonyl compound.[4] Asymmetric variants have been developed using chiral ligands to induce enantioselectivity.[1][3]
-
Kinetic Resolution of Racemic β-Hydroxy Esters: In this approach, a racemic mixture is subjected to a reaction (often an acylation) where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiopure starting material.[1][5]
Q2: What are the most common impurities I should expect?
A: Impurities are typically byproducts of the main reaction or result from a loss of stereocontrol. Key impurities include:
-
The undesired enantiomer: Resulting from low enantioselectivity of the catalyst.
-
Diastereomers: In cases where a new stereocenter is formed adjacent to an existing one (e.g., aldol reactions).
-
α,β-Unsaturated esters: Formed via dehydration of the β-hydroxy group. This is a common side reaction, especially under acidic or basic conditions or at elevated temperatures.[6]
-
Unreacted starting materials: Indicating an incomplete reaction.
-
Racemized product: The desired product loses its optical purity during workup or purification.
Q3: How do I accurately determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my product?
A: Accurate determination is critical. The primary methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is run on a column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds. Similar to HPLC, it uses a chiral column to separate enantiomers.[2]
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The chiral product is reacted with a highly pure chiral agent, like Mosher's acid chloride ((R)-MTPA-Cl), to form diastereomers.[1] These diastereomers have distinct NMR signals (e.g., in ¹H or ¹⁹F NMR) that can be integrated to determine the original enantiomeric ratio.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab.
Problem 1: Low Enantiomeric Excess (ee%)
Q: My asymmetric reduction of a β-keto ester is giving a nearly racemic product (low ee%). What are the likely causes and how can I fix it?
A: Low enantioselectivity is a common but solvable issue. It points to a problem with the chiral induction step, which is governed by the catalyst, its environment, and the reaction conditions.
Senior Application Scientist's Insight: The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the two competing pathways leading to the R and S enantiomers. Even small changes in the reaction environment can affect this energy difference. Lowering the temperature, for instance, makes the reaction more sensitive to small differences in activation energy, often favoring the formation of a single enantiomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Actionable Solutions:
-
Catalyst Activity: Ensure your catalyst (e.g., Ru-BINAP) is active. Many organometallic catalysts are sensitive to air and moisture. If possible, use a freshly opened bottle or one stored properly under an inert atmosphere.
-
Temperature Control: Lowering the reaction temperature is one of the most effective ways to increase enantioselectivity.[1][5] Try running the reaction at 0 °C or -20 °C. While this may slow the reaction rate, the improvement in ee% is often significant.
-
Solvent Effects: The solvent can dramatically influence the catalyst's chiral environment. For hydrogenations, polar aprotic solvents like methanol or ethanol are common, but screening others like THF or dichloromethane can sometimes yield better results.
-
Additives: In some reactions, additives can suppress non-selective background reactions. For example, in kinetic resolutions using DMAP-based catalysts, the addition of a non-nucleophilic base like triethylamine can sometimes catalyze an unselective background reaction, lowering the overall ee%. In such cases, running the reaction without the base, even if slower, is preferable.[1][5]
Problem 2: Formation of α,β-Unsaturated Ester Byproduct
Q: My final product is contaminated with a significant amount of the corresponding α,β-unsaturated ester. How can I prevent this dehydration?
A: This impurity arises from the elimination of the β-hydroxy group. This process is often catalyzed by acid or base and is favored by heat.[6]
Senior Application Scientist's Insight: The hydroxyl group at the β-position is activated for elimination because the resulting double bond is conjugated with the ester carbonyl group, creating a thermodynamically stable system. Your goal is to control the workup and purification conditions to be as mild as possible to avoid providing the activation energy needed for this elimination.
Actionable Solutions:
-
Mild Workup: Avoid strong acids or bases during the aqueous workup. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids like HCl. Use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH.
-
Temperature Control During Purification: Avoid excessive heat during solvent removal by rotary evaporation. Keep the bath temperature below 40°C.
-
Chromatography Conditions: Silica gel is slightly acidic and can promote dehydration, especially with sensitive substrates.
-
Neutralize Silica: You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1% v/v) in the eluent, then packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reversed-phase silica for purification.
-
-
Reaction Conditions: If the dehydration is occurring during the reaction itself, it may indicate the conditions are too harsh. If using a Lewis acid catalyst, perhaps a milder one can be used. If the reaction requires high temperatures, explore alternative methods that proceed at room temperature.[3][8]
Problem 3: Poor Diastereoselectivity in Aldol Reactions
Q: My aldol reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I control the stereochemical outcome?
A: Diastereoselectivity in aldol reactions is typically controlled by the geometry of the enolate (Z or E) and the transition state of the reaction. The key is to form one enolate geometry preferentially and ensure it reacts through a predictable transition state, such as a Zimmerman-Traxler model.
Senior Application Scientist's Insight: The stereochemical outcome is often dictated by chelation control. When a Lewis acidic metal cation (like in Li, Mg, or Zn enolates) is used, it can coordinate to both the enolate oxygen and the aldehyde's carbonyl oxygen, forcing a rigid, six-membered chair-like transition state. This Zimmerman-Traxler transition state is highly organized and leads to predictable stereochemistry. Bulky substituents will prefer to occupy equatorial positions, dictating the facial attack and the resulting diastereomer.
Visualizing Chelation Control:
Caption: Zimmerman-Traxler model for syn-selectivity.
Actionable Solutions:
-
Choice of Base and Solvent: The base used for deprotonation is critical for selective enolate formation.
-
For Z-enolates (often leading to syn-products), use bulky bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in a non-coordinating solvent like THF at low temperature (-78 °C).
-
For E-enolates (often leading to anti-products), boron enolates are the method of choice. Using dicyclohexylboron triflate (Cy₂BOTf) with triethylamine often favors the anti-product.[3]
-
-
Lewis Acid Additives: The presence of certain Lewis acids can enforce chelation. For example, using MgBr₂ can favor a specific transition state geometry.
-
Substrate Control: The steric bulk of the ester group and the substituents on the enolate can influence the enolate geometry and the facial selectivity of the addition.
Table 1: Influence of Reagents on Diastereoselectivity of Boron Enolates [3]
| Boron Reagent | Amine Base | Temperature | Predominant Product |
| Cy₂BOTf | Et₃N | -78 °C | anti-aldol |
| Bu₂BOTf | i-Pr₂NEt | Room Temp. | syn-aldol |
Section 3: Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Ethyl Acetoacetate
This protocol is a representative example of a Noyori-type asymmetric reduction.
Materials:
-
Ethyl acetoacetate (prochiral substrate)
-
(R)-Ru(OAc)₂-BINAP (chiral catalyst)
-
Methanol (HPLC grade, degassed)
-
Hydrogen gas (high purity)
-
Autoclave/Parr hydrogenator
Procedure:
-
Inert Atmosphere: The entire setup must be performed under an inert atmosphere (Argon or Nitrogen) as the catalyst is air-sensitive.
-
Reactor Setup: To a glass liner for the autoclave, add (R)-Ru(OAc)₂-BINAP (Substrate:Catalyst ratio of 2000:1).
-
Solvent and Substrate Addition: Add degassed methanol to dissolve the catalyst. Then, add the ethyl acetoacetate via syringe.
-
Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas 3-4 times. Pressurize the reactor to the desired pressure (e.g., 10 atm H₂).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots (carefully depressurizing first) and analyzing by GC or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the chiral β-hydroxy ester.
-
Analysis: Determine the ee% of the purified product using chiral HPLC or GC.
Protocol 2: Determination of ee% using Mosher's Ester Analysis
Materials:
-
Your chiral β-hydroxy ester (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or DMAP
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In a dry vial under nitrogen, dissolve your β-hydroxy ester in anhydrous DCM.
-
Reagent Addition: Add a catalytic amount of DMAP (or 2-3 equivalents of pyridine), followed by ~1.2 equivalents of (R)-MTPA-Cl.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC shows complete consumption of the starting alcohol.
-
Workup: Quench the reaction with a few drops of water. Transfer to a separatory funnel, dilute with DCM, and wash with dilute HCl, followed by saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.
-
NMR Analysis: Filter and concentrate the solution. Dissolve the crude diastereomeric ester product in CDCl₃.
-
Data Interpretation: Acquire a high-resolution ¹H NMR and/or ¹⁹F NMR spectrum. The two diastereomers will have slightly different chemical shifts for protons or the CF₃ group near the new stereocenter. Carefully integrate the corresponding peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of your starting alcohol.[1]
References
-
Title: Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst Source: Molecules (MDPI) URL: [Link]
-
Title: Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow Source: ChemRxiv URL: [Link]
-
Title: Stereoselective synthesis of β-lactams: recent examples Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of β-hydroxy carboxylic acids, esters and amides Source: Organic Chemistry Portal URL: [Link]
-
Title: (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst Source: ResearchGate URL: [Link]
-
Title: The Journal of Organic Chemistry Ahead of Print Source: ACS Publications URL: [Link]
-
Title: Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Reformatsky Reaction Basic concept and Mechanism Source: YouTube URL: [Link]
- Title: Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones Source: Google Patents URL
-
Title: β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution Source: Organic Chemistry Portal URL: [Link]
-
Title: Strategies for chiral separation: from racemate to enantiomer Source: PMC - NIH URL: [Link]
Sources
- 1. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
Technical Support Center: Overcoming Product Inhibition in Enzymatic Ketoester Reduction
Welcome to the technical support center for enzymatic ketoester reduction. This guide is designed for researchers, scientists, and drug development professionals who are using ketoreductases (KREDs) for the synthesis of chiral alcohols and are encountering challenges related to product inhibition. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome these issues, ensuring the successful development of your biocatalytic processes.
Understanding the Challenge: Product Inhibition in KRED-Catalyzed Reactions
The enzymatic reduction of ketoesters to chiral alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. Ketoreductases (KREDs) offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. However, a common hurdle in the development of efficient KRED-based processes is product inhibition , where the alcohol product binds to the enzyme and slows down the reaction rate. This can lead to incomplete conversions, low space-time yields, and downstream processing challenges.
This guide will provide you with the tools to understand, diagnose, and overcome product inhibition in your KRED-catalyzed reactions.
Troubleshooting Guide: Diagnosing and Overcoming Product Inhibition
Here are some common issues you might encounter during your experiments, along with step-by-step guidance on how to resolve them.
Issue 1: The reaction starts well but stalls at a certain conversion, even with sufficient substrate and cofactor.
Possible Cause: This is a classic sign of product inhibition. As the concentration of the alcohol product increases, it binds to the enzyme, reducing its activity.
Troubleshooting Steps:
-
Confirm Product Inhibition with a Spiking Experiment:
-
Set up two identical reactions.
-
In one reaction (the "spiked" sample), add a significant concentration of the final alcohol product at the beginning of the reaction.
-
Monitor the initial reaction rates of both the standard and spiked reactions.
-
A significantly lower initial rate in the spiked sample is a strong indication of product inhibition.
-
-
Quantify the Inhibition:
-
Perform a kinetic analysis to determine the inhibition constant (Ki) of the product. This will help you understand the severity of the inhibition and model the reaction kinetics.
-
-
Implement a Product Removal Strategy:
-
Consider in situ product removal (ISPR) techniques to keep the product concentration low throughout the reaction. Common strategies include:
-
Liquid-Liquid Extraction: Use a biphasic system where the product is selectively extracted into an organic phase.
-
Adsorption on a Resin: Employ a solid adsorbent that selectively binds the product.
-
Membrane-Based Separation: Use a membrane to selectively remove the product from the reaction mixture.
-
-
Issue 2: The enzyme appears to have low stability and loses activity over time.
Possible Cause: While enzyme instability can be a factor, severe product inhibition can often be mistaken for it. If the inhibition is strong, the reaction rate will continuously decrease as the product accumulates, mimicking enzyme deactivation.
Troubleshooting Steps:
-
Differentiate Between Inhibition and Instability:
-
Run the reaction under conditions where the product is continuously removed (e.g., using one of the ISPR methods mentioned above).
-
If the enzyme maintains its activity for a longer period under these conditions, the issue is likely product inhibition rather than inherent instability.
-
-
Assess Enzyme Stability in the Presence of the Product:
-
Incubate the enzyme in a buffer containing a high concentration of the product for a prolonged period.
-
Periodically take samples and measure the residual enzyme activity.
-
If the enzyme retains its activity, the problem is reversible inhibition, not irreversible deactivation.
-
Issue 3: Increasing the substrate concentration does not lead to a higher reaction rate.
Possible Cause: This could be due to either substrate inhibition or product inhibition. In the case of product inhibition, the active sites are occupied by the product, preventing the substrate from binding effectively.
Troubleshooting Steps:
-
Perform a Substrate Inhibition Study:
-
Measure the initial reaction rate at various substrate concentrations.
-
If the rate decreases at very high substrate concentrations, you are observing substrate inhibition.
-
-
Re-evaluate the Reaction with Product Removal:
-
If no substrate inhibition is observed, the issue is likely product inhibition.
-
Repeat the experiment with an ISPR strategy in place. You should now observe an increase in reaction rate with increasing substrate concentration.
-
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about product inhibition in the enzymatic reduction of ketoesters.
Q1: What is the mechanism of product inhibition in ketoreductases?
A: In many cases, product inhibition in KREDs is competitive with respect to the ketoester substrate. The alcohol product has a similar molecular structure to the substrate and can bind to the same active site on the enzyme. This binding is often reversible, but it prevents the substrate from accessing the active site, thus slowing down the reaction.
Q2: How can I choose the best in situ product removal (ISPR) strategy for my reaction?
A: The choice of ISPR strategy depends on several factors, including the properties of your product and substrate, the reaction conditions, and the scale of your process. The following table provides a general comparison of common ISPR techniques:
| ISPR Technique | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | High capacity, continuous process possible | Requires a water-immiscible solvent, potential for enzyme denaturation at the interface | Hydrophobic products |
| Resin Adsorption | High selectivity, easy separation | Limited capacity, potential for enzyme adsorption | Products with specific functional groups for binding |
| Membrane Separation | Mild conditions, no additional solvent | Membrane fouling, limited flux | Small-scale reactions and high-value products |
Q3: Can enzyme engineering be used to overcome product inhibition?
A: Yes, enzyme engineering is a powerful tool for reducing product inhibition. By introducing specific mutations in the enzyme's active site or in regions that affect product egress, it is possible to decrease the binding affinity of the product without significantly affecting the affinity for the substrate. This can lead to enzymes with a higher tolerance for the product and improved overall performance.
Q4: What are the typical Ki values for product inhibition in KREDs?
A: The inhibition constant (Ki) can vary widely depending on the specific enzyme, substrate, and product. However, it is not uncommon to see Ki values in the millimolar range. A lower Ki value indicates stronger inhibition.
Key Protocols
Here are detailed protocols for some of the key experiments mentioned in this guide.
Protocol 1: Product Spiking Experiment
-
Prepare two reaction mixtures with the same concentrations of substrate, enzyme, and cofactor.
-
To one reaction mixture (the "spiked" sample), add the alcohol product to a final concentration that you expect to be inhibitory (e.g., the concentration at which the reaction stalls).
-
Initiate both reactions simultaneously.
-
Take samples from both reactions at regular time intervals and analyze them for product formation.
-
Plot the product concentration versus time for both reactions and compare the initial rates.
Protocol 2: Kinetic Analysis of Product Inhibition
-
Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the ketoester substrate.
-
For each substrate concentration, set up another series of reactions with different, fixed concentrations of the alcohol product (the inhibitor).
-
Measure the initial reaction rate for each reaction.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km, Vmax) in the presence and absence of the inhibitor.
-
Use these parameters to calculate the inhibition constant (Ki).
Diagrams
Diagram 1: Troubleshooting Workflow for Stalled KRED Reactions
Caption: A decision-making workflow for troubleshooting stalled ketoreductase reactions.
Diagram 2: Mechanism of Competitive Product Inhibition
Caption: A simplified schematic of competitive product inhibition in an enzymatic reaction.
References
-
Title: Biocatalysis in the Pharmaceutical Industry: The Need for Speed Source: ACS Catalysis URL: [Link]
-
Title: In Situ Product Removal in Biocatalysis: A Green and Efficient Approach Source: Journal of Chemical Technology & Biotechnology URL: [Link]
-
Title: Engineering of Ketoreductases for the Asymmetric Synthesis of Chiral Alcohols Source: Trends in Biotechnology URL: [Link]
-
Title: Product Inhibition in Biocatalysis: Causes, Consequences, and Solutions Source: Biotechnology Advances URL: [Link]
-
Title: Kinetic Analysis of Enzyme Inhibition Source: Current Protocols in Pharmacology URL: [Link]
Technical Support Center: Purification of (S)-Ethyl 4-bromo-3-hydroxybutanoate
Welcome to the Technical Support Center for the purification of (S)-Ethyl 4-bromo-3-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this versatile chiral building block.
Introduction: The Challenge of Purifying a Multifunctional Molecule
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure, containing a stereocenter, a hydroxyl group, an ester, and a reactive bromide, presents a unique set of purification challenges. The presence of these functional groups makes the molecule susceptible to various side reactions and degradation pathways, necessitating carefully optimized purification protocols to achieve high purity and maintain enantiomeric integrity.
This guide provides a structured approach to troubleshooting common issues and offers validated starting points for purification by distillation, column chromatography, and recrystallization.
Core Purification Strategy: A Multi-Step Approach
A robust purification strategy for this compound typically involves a primary purification step to remove the bulk of impurities, followed by a polishing step if higher purity is required. The choice of methods depends on the scale of the purification and the nature of the impurities.
Technical Support Center: Stability of (S)-Ethyl 4-bromo-3-hydroxybutanoate
Welcome to the comprehensive technical support guide for (S)-Ethyl 4-bromo-3-hydroxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling and utilizing this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your synthetic endeavors.
Introduction
This compound is a valuable chiral intermediate, notably employed in the synthesis of the side chains of blockbuster statin drugs.[1][2][3] Its bifunctional nature, possessing both a secondary alcohol and a primary bromide, makes it a powerful synthon. However, this same functionality presents unique stability challenges that must be carefully managed to achieve desired reaction outcomes. This guide provides practical, field-proven insights into the stability of this compound under various reaction conditions, helping you to anticipate and overcome potential experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Nucleophilic Substitution Product
Question: I am attempting a nucleophilic substitution at the C4 position, but I am observing low yields of my desired product and the formation of a significant amount of a byproduct with a lower molecular weight. What is happening and how can I fix it?
Answer:
This is a classic issue when working with this compound. The primary competing side reaction is an intramolecular SN2 reaction, where the hydroxyl group at C3 acts as an internal nucleophile, displacing the bromide to form ethyl (S)-3,4-epoxybutanoate. This is especially prevalent under basic conditions.
Causality: The proximity of the hydroxyl group to the electrophilic carbon bearing the bromine atom facilitates this intramolecular cyclization. The use of a base will deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile, which rapidly attacks the C-Br bond.
Visualizing the Problem:
Caption: Competing reaction pathways for this compound.
Solutions:
-
Protect the Hydroxyl Group: The most robust solution is to protect the C3 hydroxyl group before performing the nucleophilic substitution. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice as it is stable to a wide range of nucleophilic conditions and can be selectively removed later.[4]
-
Protocol: See "Experimental Protocols" section for a detailed procedure on TBS protection.
-
-
Optimize Reaction Conditions:
-
Choice of Base: If a base is required for your external nucleophile, use a non-hindered, weaker base at low temperatures to minimize deprotonation of the hydroxyl group. For instance, using K₂CO₃ instead of NaH might be beneficial.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will disfavor the intramolecular cyclization, which often has a higher activation energy.
-
Order of Addition: Add the base slowly to a solution of the substrate and the nucleophile to maintain a low instantaneous concentration of the base.
-
Issue 2: Ester Hydrolysis During the Reaction
Question: My reaction requires basic conditions, and I am noticing significant hydrolysis of the ethyl ester to the corresponding carboxylic acid. How can I prevent this?
Answer:
Ester hydrolysis is a common side reaction under both acidic and basic conditions. The ethyl ester of this compound is susceptible to saponification in the presence of strong bases.
Solutions:
-
Use a Milder Base: If possible, switch to a weaker, non-hydroxide base. Bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are often suitable for promoting reactions without causing significant ester cleavage.
-
Anhydrous Conditions: Ensure your reaction is completely free of water. The presence of water will facilitate hydrolysis, especially under basic conditions.
-
Protecting Group Strategy: If the reaction chemistry allows, consider converting the ethyl ester to a more robust protecting group for the carboxylic acid, although this adds extra steps to your synthesis. A tert-butyl ester, for example, is more resistant to basic hydrolysis.
-
Reaction Time and Temperature: Minimize reaction time and temperature to reduce the extent of hydrolysis. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
Issue 3: Epimerization at the C3 Position
Question: I am concerned about the stereochemical integrity of the C3 hydroxyl group during my reaction. Can epimerization occur?
Answer:
Epimerization at the C3 position is less common under standard conditions but can be a concern under certain circumstances, particularly if the hydroxyl group is oxidized to a ketone and then reduced back. Direct epimerization of the alcohol is unlikely.
Solutions:
-
Avoid Oxidation-Reduction Sequences: If your synthetic route involves oxidizing the C3 hydroxyl to a ketone, be aware that a subsequent non-stereoselective reduction will lead to a mixture of diastereomers. If this sequence is necessary, a stereoselective reducing agent will be required to restore the desired (S)-configuration.
-
Protect the Hydroxyl Group: Protecting the hydroxyl group will prevent any unwanted reactions at this center, thus preserving its stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at 2-8°C, sealed in a dry environment.[5] This is to minimize potential degradation over time, which could include slow intramolecular cyclization or hydrolysis if exposed to moisture.
Q2: Is this compound stable to acidic conditions?
A2: The compound is generally more stable under acidic conditions than basic conditions. However, strong aqueous acids can catalyze the hydrolysis of the ethyl ester to the carboxylic acid. Anhydrous acidic conditions are generally well-tolerated for short periods.
Q3: Can I purify this compound by distillation?
A3: Yes, it can be purified by vacuum distillation. However, prolonged exposure to high temperatures should be avoided as it may lead to decomposition. A short-path distillation apparatus is recommended to minimize the thermal stress on the compound.
Q4: What are the common impurities found in commercial batches of this compound?
A4: Common impurities can include the corresponding epoxide (ethyl (S)-3,4-epoxybutanoate) formed through intramolecular cyclization, and the starting materials from its synthesis. It is advisable to check the purity by GC or NMR before use.
Q5: What analytical techniques are best for monitoring reactions involving this compound?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. For more quantitative analysis and to check for the formation of side products, gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are highly recommended. ¹H and ¹³C NMR spectroscopy are essential for full characterization of the products.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBS Ether
This protocol describes a reliable method for protecting the C3 hydroxyl group, which is often a necessary first step to prevent unwanted side reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of TBSCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TBS-protected product.
Protocol 2: Base-Mediated Intramolecular Cyclization to Ethyl (S)-3,4-epoxybutanoate
This protocol details the intentional conversion of the starting material to its corresponding epoxide, a useful chiral building block in its own right.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add finely ground potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
If necessary, purify the product by vacuum distillation.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₃ | [6] |
| Molecular Weight | 211.05 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | |
| Storage Temperature | 2-8°C | [5] |
Diagrams
Caption: Synthetic pathways involving this compound.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 3. Ethyl 4-bromo-3-hydroxybutanoate | C6H11BrO3 | CID 3432354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 95537-36-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C6H11BrO3 | CID 2733694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on Stereoselective Reductions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for stereoselective reductions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and understand the critical role temperature plays in controlling the stereochemical outcome of reduction reactions. The content is structured in a practical question-and-answer format to directly address challenges encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
Question 1: Why did the stereoselectivity (d.e. or e.e.) of my reduction decrease when I increased the reaction temperature?
Short Answer: You are likely observing a shift from kinetic to thermodynamic control, or simply providing enough thermal energy to overcome the small activation energy difference between the competing diastereomeric transition states.
In-Depth Explanation:
The stereoselectivity of a reduction is determined by the relative rates at which the different stereoisomers are formed. Each stereoisomeric product (e.g., R or S, syn or anti) is formed via a unique transition state, each with a specific Gibbs free energy of activation (ΔG‡).
According to the Eyring-Polanyi equation, the rate constant (k) of a reaction is exponentially and inversely related to the activation energy (ΔG‡) and directly related to temperature (T).[1][2][3]
ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R
The ratio of the two stereoisomeric products is determined by the difference in the activation energies (ΔΔG‡) of the two competing pathways.
At low temperatures , the reaction is typically under kinetic control .[4] Even a small difference in activation energy (ΔΔG‡) between the two transition states will result in a significant difference in their respective reaction rates. The product that is formed through the lower-energy transition state will be the major product.
As you increase the temperature , you provide more thermal energy to the system. This increased energy can:
-
Allow the reaction to overcome the higher-energy transition state more easily, leading to the formation of more of the undesired stereoisomer.
-
In some cases, if the reaction is reversible, it can allow the system to reach thermodynamic equilibrium, favoring the most stable product, which may not be the kinetically favored one.[4]
Essentially, higher temperatures can "blur" the energetic distinction between the two pathways, resulting in a product mixture that is closer to 1:1 (racemic or non-selective). For instance, in the reduction of certain steroidal ketones, the formation of the 20α-hydroxy product diminishes relative to the 20β-form as the temperature is increased from -27°C.[5]
Visualizing the Energetics
The following diagram illustrates how temperature influences the outcome of a reaction with two competing pathways leading to two different diastereomers.
Caption: Energy profile for competing diastereoselective pathways.
Troubleshooting Protocol: Optimizing Reaction Temperature
If you are experiencing poor stereoselectivity, a systematic temperature screen is recommended.
Objective: To identify the optimal temperature that maximizes the diastereomeric or enantiomeric excess (d.e. or e.e.).
Materials:
-
Starting ketone
-
Reducing agent
-
Anhydrous solvent
-
Reaction vessels (e.g., round-bottom flasks)
-
Cooling baths (ice-water, dry ice/acetone, etc.)
-
Heating mantle or oil bath
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Analytical instrument for stereoisomer quantification (e.g., Chiral HPLC, GC, or NMR with a chiral shift reagent)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reactions in separate vessels. Ensure each reaction has the same concentration of substrate, reducing agent, and solvent volume.
-
Establish Temperature Points: Assign a different target temperature for each reaction. A good starting range is often from -78°C to room temperature (approx. 25°C).
-
Reaction 1: -78°C (Dry ice/acetone bath)
-
Reaction 2: -40°C (Dry ice/acetonitrile bath)
-
Reaction 3: 0°C (Ice-water bath)
-
Reaction 4: 25°C (Room temperature)
-
-
Initiate the Reactions:
-
Cool each reaction vessel to its target temperature.
-
Under an inert atmosphere, dissolve the ketone in the anhydrous solvent.
-
Add the reducing agent. For consistency, add the reagent solution slowly and at the same rate for each reaction.
-
-
Monitor and Quench: Monitor the reactions by TLC or another appropriate method. Once the starting material is consumed, quench all reactions simultaneously and in an identical manner to ensure a valid comparison.
-
Workup and Analysis: Perform an identical aqueous workup and purification for each reaction.
-
Quantify Stereoselectivity: Analyze the purified product from each reaction using your chosen analytical method (e.g., Chiral HPLC) to determine the ratio of stereoisomers and calculate the d.e. or e.e.
Data Presentation: Example Temperature Screen
| Reaction # | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e. %) |
| 1 | -78 | 95 : 5 | 90% |
| 2 | -40 | 88 : 12 | 76% |
| 3 | 0 | 75 : 25 | 50% |
| 4 | 25 | 60 : 40 | 20% |
Question 2: My reaction is extremely slow at low temperatures. How can I improve the rate without sacrificing stereoselectivity?
Short Answer: You may need to change your reducing agent or solvent system. Temperature is not the only variable that controls selectivity.
In-Depth Explanation:
While lowering the temperature is a primary tool for enhancing selectivity, it invariably slows down the reaction rate. If the reaction time becomes impractically long, consider these alternative strategies:
-
Choice of Reducing Agent: The steric bulk and electronic properties of the reducing agent play a crucial role in the geometry of the transition state.
-
Bulky Reagents: Highly hindered reagents (e.g., L-Selectride®) can significantly amplify steric differences between the two faces of the carbonyl, often leading to higher selectivity even at slightly elevated temperatures compared to less bulky reagents (e.g., NaBH₄).
-
Chelating Reagents: In substrates with a nearby heteroatom (like an α- or β-hydroxy or alkoxy group), using a reducing agent with a chelating metal (e.g., Zn(BH₄)₂) can lock the substrate into a rigid conformation. This pre-organization often leads to a single, highly favored transition state, resulting in high selectivity. This is the principle behind the Cram-chelation model.[6][7]
-
-
Solvent Effects: The solvent can influence the aggregation state of the reducing agent and solvate the transition state, thereby altering its energy.
-
Coordinating Solvents: Solvents like THF can coordinate with the metal cation of the hydride reagent, influencing its reactivity and steric profile.
-
Non-Coordinating Solvents: Switching to a less coordinating solvent like toluene or hexane can sometimes enhance selectivity by promoting a more organized transition state.
-
Troubleshooting Workflow
Sources
- 1. Eyring equation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution Reactions
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. By understanding the underlying principles and causality behind experimental choices, you can effectively troubleshoot and optimize your reactions.
I. Initial Diagnosis: Why is My Yield Low?
Low yield in a nucleophilic substitution reaction is a common yet frustrating problem. The first step in troubleshooting is to systematically evaluate the key components of your reaction. This guide is structured to walk you through a logical diagnostic process, from the most common culprits to more nuanced issues.
Is the Reaction Following the Expected SN1 or SN2 Pathway?
The mechanistic pathway of your reaction (SN1 or SN2) is fundamentally dictated by the structure of your substrate (electrophile), the nature of your nucleophile, the choice of solvent, and the leaving group's ability.[1][2][3] An incorrect assumption about the dominant pathway can lead to suboptimal reaction conditions and, consequently, low yields.
-
SN1 reactions proceed through a carbocation intermediate and are favored by tertiary or resonance-stabilized substrates, weak nucleophiles, and polar protic solvents.[1][2][4]
-
SN2 reactions are concerted, single-step reactions favored by unhindered (methyl or primary) substrates, strong nucleophiles, and polar aprotic solvents.[1][2][4]
Use the following flowchart to begin your diagnostic process.
Caption: Activating a poor leaving group (alcohol) for nucleophilic substitution.
Issue 2: My desired product is contaminated with significant side products.
Q5: Is elimination competing with substitution?
A: Elimination reactions (E1 and E2) are common side reactions that compete with nucleophilic substitutions. [5][6]This is particularly prevalent when using a nucleophile that is also a strong base. [7]
-
SN2 vs. E2: This competition is influenced by the substrate structure and the nature of the base/nucleophile.
-
Sterically hindered substrates (secondary, tertiary) are more prone to E2 elimination. [8] * Bulky, strong bases (e.g., potassium tert-butoxide) favor E2 elimination, while smaller, strong nucleophiles (e.g., methoxide) can favor SN2. [7]* SN1 vs. E1: These reactions share a common carbocation intermediate. Higher temperatures tend to favor elimination over substitution. [9][10] Troubleshooting Protocol: Minimizing Elimination
-
-
Assess Basicity of Nucleophile: If elimination is a problem, consider using a less basic nucleophile with similar nucleophilicity.
-
Control Temperature: For SN1 reactions, running the reaction at a lower temperature can favor substitution over elimination. [9]3. Choose a Less Hindered Substrate: If possible, using a primary substrate will heavily favor the SN2 pathway over E2.
Q6: Is carbocation rearrangement occurring in my SN1 reaction?
A: Carbocations formed during SN1 reactions can rearrange to a more stable form (e.g., a secondary carbocation rearranging to a tertiary one via a hydride or alkyl shift). [11][5]This will lead to a mixture of products, lowering the yield of the desired product.
Troubleshooting Protocol: Addressing Rearrangements
-
Analyze Potential Rearrangements: Examine the structure of the initial carbocation and determine if a 1,2-hydride or 1,2-alkyl shift could lead to a more stable carbocation.
-
Modify the Substrate: If possible, choose a substrate that will not form a carbocation prone to rearrangement.
-
Switch to SN2 Conditions: If rearrangement is unavoidable under SN1 conditions, consider if the desired transformation can be achieved via an SN2 pathway using a primary or secondary substrate and a strong nucleophile in a polar aprotic solvent.
III. Summary of Key Factors and Conditions
| Factor | SN1 Reaction | SN2 Reaction |
| Substrate | 3° > 2° (favors stable carbocation) [12][13] | Methyl > 1° > 2° (favors minimal steric hindrance) [14][13] |
| Nucleophile | Weak (e.g., H₂O, ROH) [15] | Strong, often anionic (e.g., I⁻, CN⁻, RO⁻) [4] |
| Solvent | Polar Protic (e.g., H₂O, ROH) [16][17] | Polar Aprotic (e.g., Acetone, DMSO, DMF) [16][17] |
| Leaving Group | Good leaving group required (weak bases) [1] | Good leaving group required (weak bases) [1] |
| Kinetics | Rate = k[Substrate] [2] | Rate = k[Substrate][Nucleophile] [2] |
| Stereochemistry | Racemization [1] | Inversion of configuration [1] |
| Rearrangement | Possible [5] | Not possible [11] |
IV. References
-
Nucleophilicity vs. Basicity Explained. Scribd. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Aakash Institute. [Link]
-
7.5 SN1 vs SN2. Organic Chemistry I - KPU Pressbooks. [Link]
-
7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. NDSU Virtual Cell Biology Classroom. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
-
14.4: Competing (Side) Reactions in Nucleophilic Substitutions. Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Nucleophilicity vs Basicity. StudyLib. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Does a good leaving group favor SN1 or SN2? Quora. [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? Chemistry Hall. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]
-
Sn1 and Sn2: leaving group. Khan Academy. [Link]
-
Nucleophilicity vs Basicity. University of Calgary. [Link]
-
Nucleophilicity vs. Basicity. Master Organic Chemistry. [Link]
-
14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. [Link]
-
Factors affecting nucleophilic substitution reactions finished d. Slideshare. [Link]
-
Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube. [Link]
-
SN1 vs. SN2: The Nucleophile and Leaving Group. YouTube. [Link]
-
Nucleophilic Substitution Reactions. Solubility of Things. [Link]
-
Basicity vs Nucleophilicity - Steric Hindrance. YouTube. [Link]
-
Nucleophilic substitution. Wikipedia. [Link]
-
Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. YouTube. [Link]
-
Nucleophilic Substitution Reaction. BYJU'S. [Link]
-
The SN1 Reaction Mechanism and SN1 Practice Problems. Chemistry Steps. [Link]
-
5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. [Link]
-
7.10: Nucleophilic Substitution Reactions (Problems). Chemistry LibreTexts. [Link]
-
what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? Reddit. [Link]
-
SN2 Substitution Practice Problems. Chemistry Steps. [Link]
-
The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. [Link]
-
Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. YouTube. [Link]
-
Nucleophilic Substitution: Practice Problems. YouTube. [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]
-
SN1 SN2 E1 E2 Reaction Mechanism - Test Review. YouTube. [Link]
-
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
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- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
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- 12. aakash.ac.in [aakash.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cofactor Regeneration in Biocatalytic Reductions
Welcome to the Technical Support Center for Biocatalytic Reductions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cofactor regeneration in their experiments. The following sections provide in-depth answers to common questions and issues, grounded in established scientific principles and field-proven insights.
Section 1: Troubleshooting Low Product Yield and Reaction Stagnation
Low product yield is one of the most frequently encountered issues in biocatalytic reductions. This section addresses common causes and provides systematic troubleshooting strategies.
FAQ 1: My reaction starts well but then slows down or stops completely before the substrate is fully consumed. What are the likely causes and how can I fix this?
This phenomenon, often termed reaction stagnation, can be attributed to several factors, including enzyme deactivation, cofactor degradation, or inhibition by substrates or products.
Possible Cause 1: Enzyme Deactivation The operational stability of enzymes is finite and can be a limiting factor in biocatalytic processes.[1][2] Both the primary reductase and the regeneration enzyme can lose activity over time.
-
Troubleshooting Steps:
-
Activity Assay Over Time: Take aliquots from the reaction mixture at different time points and measure the specific activity of each enzyme separately. This will help identify if one or both enzymes are losing activity.
-
Identify the Cause of Deactivation:
-
Temperature: Ensure the reaction temperature is within the optimal range for both enzymes. Even moderate temperatures can lead to enzyme deactivation over extended periods.[3][4] Consider running the reaction at a lower temperature, even if it slows the initial rate, to extend the enzyme's half-life.
-
pH Shift: Monitor the pH of the reaction. The byproducts of some regeneration systems (e.g., gluconic acid from glucose dehydrogenase) can lower the pH, leading to enzyme inactivation.[5] Use a robust buffer system or implement a pH control strategy (e.g., automated base addition).
-
Inactivation by Reagents: Some reaction components, like organic cosolvents used to dissolve substrates, can denature enzymes.[6] Screen for more biocompatible cosolvents or consider using immobilized enzymes for enhanced stability.
-
-
Possible Cause 2: Cofactor (NADH/NADPH) Degradation Nicotinamide cofactors, particularly in their reduced forms (NADH and NADPH), are susceptible to degradation, especially under acidic conditions or elevated temperatures.[7][8] NADPH is generally less stable than NADH under similar conditions.[7]
-
Troubleshooting Steps:
-
Monitor Cofactor Concentration: Use analytical techniques like HPLC or fluorescence spectroscopy to track the concentration of the reduced cofactor over the course of the reaction.[9][10] A steady decrease in the total cofactor concentration (oxidized + reduced form) indicates degradation.
-
Optimize Reaction Conditions for Cofactor Stability:
-
pH Control: Maintain a slightly alkaline pH (around 8.0-8.5) to improve NADH/NADPH stability.[8][11]
-
Buffer Selection: Phosphate and acetate buffers can accelerate the degradation of NADPH.[7][12] Consider using buffers like Tris or HEPES, which have been shown to offer better long-term stability for NADH.[11]
-
Temperature: Lowering the reaction temperature can significantly reduce the rate of cofactor degradation.[11][13]
-
Fresh Preparations: Always prepare cofactor solutions fresh before use and store them on ice.[14]
-
-
Possible Cause 3: Substrate or Product Inhibition High concentrations of the substrate or the accumulation of the product can inhibit one or both enzymes in the system.[15][16]
-
Troubleshooting Steps:
-
Check for Substrate Inhibition: Run initial rate kinetics at varying substrate concentrations. A decrease in reaction velocity at higher substrate concentrations is a clear indication of substrate inhibition.[17] To mitigate this, use a fed-batch or continuous-flow reactor setup to maintain a low, optimal substrate concentration.
-
Evaluate Product Inhibition: Test the effect of adding the final product to the reaction at the beginning of the experiment. If the initial rate is significantly lower, product inhibition is occurring.[18] Consider in-situ product removal (ISPR) techniques, such as extraction or crystallization, to keep the product concentration below the inhibitory level.
-
Diagram: Troubleshooting Low Product Yield
Caption: A flowchart for troubleshooting low product yield.
Section 2: Optimizing the Cofactor Regeneration System
The efficiency of the cofactor regeneration system is paramount for the overall success of the biocatalytic reduction.[19][20] This section provides guidance on selecting and optimizing the regeneration system.
FAQ 2: How do I choose the best cofactor regeneration system for my specific reaction?
The choice of a regeneration system depends on several factors, including the primary enzyme's cofactor specificity (NADH vs. NADPH), substrate and product compatibility, and cost.
Enzyme-Coupled Systems: This is the most common approach, where a second enzyme (a dehydrogenase) oxidizes a co-substrate to regenerate the reduced cofactor.[6]
| Regeneration System | Co-substrate | Byproduct | Key Advantages | Potential Issues |
| Formate Dehydrogenase (FDH) | Formate | CO₂ | Inexpensive co-substrate; gaseous byproduct is easy to remove; high thermodynamic driving force.[5] | Most FDHs have a strong preference for NAD⁺ over NADP⁺.[5] |
| Glucose Dehydrogenase (GDH) | D-Glucose | Glucono-δ-lactone | High reaction rates; regenerates both NADH and NADPH.[5] | Potential for cross-reactivity with the primary substrate; the byproduct can lower the pH.[5] |
| Phosphite Dehydrogenase (PTDH) | Phosphite | Phosphate | Nearly irreversible reaction; high stability; engineered variants have relaxed cofactor specificity.[5][21] | The co-substrate is less common than glucose or formate. |
| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | Inexpensive co-substrate. | The reaction is reversible, which can limit the final product yield.[5][6] |
Substrate-Coupled Systems: In this approach, a single enzyme catalyzes both the reduction of the target substrate and the oxidation of a co-substrate, such as isopropanol.[6] This is simpler as it only requires one enzyme, but the reaction is under thermodynamic control and often requires a large excess of the co-substrate to drive the reaction to completion.[6]
Diagram: Common Cofactor Regeneration Cycles
Caption: A simplified diagram of an enzyme-coupled cofactor regeneration cycle.
FAQ 3: The activity of my regeneration enzyme seems to be the rate-limiting step. How can I improve its performance?
When the regeneration of the cofactor is slower than its consumption, the overall reaction rate will be limited.
-
Troubleshooting Steps:
-
Optimize Enzyme Ratio: The ratio of the primary enzyme to the regeneration enzyme is crucial.[22] Systematically vary the concentration of the regeneration enzyme to find a point where its activity is no longer rate-limiting.
-
Ensure Co-substrate is Not Limiting: Maintain the co-substrate (e.g., glucose, formate) at a saturating concentration throughout the reaction.
-
Check for pH and Temperature Compatibility: Ensure that the reaction conditions are a suitable compromise for both enzymes. In some cases, the optimal pH for the primary and regeneration enzymes may differ significantly.[23]
-
Consider a More Efficient Regeneration Enzyme: If optimization is not sufficient, consider switching to a different regeneration system with higher specific activity or better stability under your reaction conditions. For example, some engineered phosphite dehydrogenases offer very high efficiency and stability.[21]
-
Section 3: Experimental Protocols
This section provides standardized protocols for key assays used in troubleshooting cofactor regeneration systems.
Protocol 1: General Assay for Monitoring Cofactor Concentration by UV-Vis Spectrophotometry
This protocol allows for the quantification of the reduced cofactor (NADH or NADPH) by measuring its absorbance at 340 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Reaction buffer
-
Aliquots from your biocatalytic reaction at various time points
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Blank the instrument using the reaction buffer.
-
For each time point, dilute an aliquot of the reaction mixture with the reaction buffer to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted sample at 340 nm.
-
Calculate the concentration of NADH or NADPH using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient (6220 L·mol⁻¹·cm⁻¹ for both NADH and NADPH at 340 nm)[6]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration
-
Note: This method measures the concentration of the reduced cofactor. To determine if degradation is occurring, the total cofactor concentration needs to be assessed, which may require separating the oxidized and reduced forms by HPLC.
Protocol 2: Determining Enzyme Stability Over Time
This protocol helps to determine the half-life of your enzymes under operational conditions.
Materials:
-
Your biocatalytic reaction setup
-
Assay reagents for both the primary and regeneration enzymes
-
Spectrophotometer or other analytical instrument suitable for the activity assays
Procedure:
-
Start your biocatalytic reduction under the desired experimental conditions.
-
At regular intervals (e.g., every hour for the first 8 hours, then every 4-6 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately assay the activity of the primary enzyme and the regeneration enzyme in the aliquot. It is important to have a standardized activity assay for each enzyme.
-
Plot the remaining enzyme activity (%) versus time for each enzyme.
-
From this plot, you can determine the operational half-life of each enzyme under your specific reaction conditions. This information is critical for identifying which enzyme may be the weak link in your system.[6]
References
- Zhao, H. & van der Donk, W. A. (2003). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign.
- Wu, J. T., Wu, L. H., & Knight, J. A. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry, 32(2), 314-319.
- Rover Jr, L., Fernandes, J. C., de Oliveira Neto, G., Kubota, L. T., Katekawa, E., & Serrano, S. H. (1998). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical biochemistry, 260(1), 50-55.
- Wu, J. T., Wu, L. H., & Knight, J. A. (1986).
- Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
- Andexer, J. N., & Richter, M. (2020). Round, round we go-strategies for enzymatic cofactor regeneration. Natural Product Reports, 37(10), 1391-1413.
- van der Donk, W. A., & Zhao, H. (2016).
- Thompson, J. D., & Hall, B. G. (2023).
- Schultz, A. R., Kwong, C. T., Kim, J. H., & Taton, A. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- BenchChem. (n.d.). A comparative study of the stability of NADPH under different storage conditions. Benchchem.
- Chen, R., et al. (2025). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers in Bioengineering and Biotechnology.
- Stsiapanava, A., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 11(13), 3465-3476.
- GenScript. (n.d.).
- Sharma, M., & Kumar, A. (2021). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods.
- ResearchGate. (n.d.). Effect of enzyme deactivation on the reaction rate.
- Sadana, A. (1991). Enzyme deactivation. Biotechnology advances, 9(3), 349-446.
- Creative Enzymes. (n.d.). Effect of Temperature on Enzymatic Reaction.
- Gomes, M. D., Moiseyenko, R. P., Baum, A., & Woodley, J. M. (2019). Use of image analysis to understand enzyme stability in an aerated stirred reactor. Biotechnology progress, 35(4), e2811.
- Pashkova, A., Greiner, L., Schrader, J., & Bloh, J. Z. (n.d.). Cofactor monitoring during enzymatic reactions by means of Fluorescence Spectroscopy. DECHEMA.
- BenchChem. (n.d.).
- Bommarius, A. S., & Riebel, B. R. (2007). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Accounts of Chemical Research, 40(12), 1261-1269.
- Cognito. (2025). Inhibitors & Cofactors - What they Are | End-product Inhibition. YouTube.
- Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success.
- Amoeba Sisters. (2021). Enzyme Examples, Cofactors/Coenzymes, Inhibitors, and Feedback Inhibition. YouTube.
- Worthington Biochemical Corporation. (n.d.).
- BenchChem. (n.d.).
- Chapman, J., Ismail, A. E., & Dinu, C. Z. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical chemistry, 91(12), 7545-7568.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of β-Hydroxy Esters: A Comparative Analysis of qNMR and HPLC
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. β-hydroxy esters, pivotal chiral building blocks for a myriad of active pharmaceutical ingredients (APIs), including statins and antibiotics, demand rigorous purity assessment. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for this critical task. Moving beyond a simple listing of methods, we will explore the fundamental principles, causality behind experimental choices, and the establishment of self-validating analytical systems to ensure the highest degree of scientific integrity.
The Orthogonal Imperative: Why One Method is Not Enough
Relying on a single analytical technique for purity determination can create blind spots.[1] Impurities that co-elute with the main peak in HPLC or are non-responsive to the detector (e.g., lacking a UV chromophore) can go unnoticed.[2] An orthogonal approach, employing methods based on different physicochemical principles, provides a more comprehensive and trustworthy purity profile.[1] Here, we compare the spectroscopic power of qNMR against the separative strength of HPLC.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components based on their differential partitioning between a stationary and a mobile phase.[3] Quantification typically relies on UV-Vis detection, where the signal response is dependent on the molar absorptivity of each specific molecule at a given wavelength. This compound-specific response is a critical limitation; without a reference standard for each impurity, their quantification is based on the assumption that they have the same response factor as the main analyte, an assumption that is often incorrect.[3]
-
Quantitative NMR (qNMR): NMR spectroscopy is fundamentally a quantitative tool.[4] The area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, under appropriate experimental conditions.[2][4] This makes ¹H qNMR a primary ratio method recognized by pharmacopeias, capable of providing absolute quantification against a certified internal standard without the need for identical reference materials for the analyte or its impurities.[5]
The synergy of these two methods forms a self-validating system. A validated HPLC method provides excellent separation of impurities, while qNMR offers an accurate, independent measure of the primary analyte's mass purity, creating a high degree of confidence in the final reported value.[1][6]
Head-to-Head Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC is not always straightforward and depends on the specific requirements of the analysis at different stages of drug development.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal area is directly proportional to the number of nuclei (e.g., protons).[2] | Separation based on polarity; quantification via detector response (e.g., UV absorbance).[3] |
| Reference Standard | Requires a single, unrelated certified internal standard of known purity.[7] | Ideally requires a certified reference standard for the analyte and every impurity for accurate quantification.[3] |
| Universality | Universal detector for all protons in a sample. Can quantify compounds without chromophores.[2] | Dependent on detector. UV detection requires a chromophore. Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors can be used but have their own limitations. |
| Speed & Efficiency | Rapid analysis (typically < 30 min/sample) with minimal sample preparation.[4][8] No calibration curve required.[9] | Method development can be time-consuming. Requires system equilibration and generation of a calibration curve. |
| Information Provided | Provides absolute purity/assay value and unambiguous structural information simultaneously. | Provides relative purity (area percent) and retention time. Structural information is not inherent. |
| Sensitivity | Generally lower sensitivity than HPLC. Best suited for major components and impurities >0.1%.[4] | High sensitivity, capable of detecting and quantifying trace-level impurities (ppm levels). |
| Robustness | Highly robust and transferable between labs and instruments with standardized protocols.[10][11] | Performance can be affected by column aging, mobile phase composition, and temperature fluctuations. |
The qNMR Workflow: A Self-Validating Protocol
Executing a qNMR experiment with high fidelity requires meticulous attention to detail. The causality behind each step is critical for ensuring the data is trustworthy and reproducible.
Caption: The qNMR workflow for purity determination.
Experimental Protocol: Purity of Ethyl 3-hydroxybutanoate
This protocol outlines the determination of purity for a model β-hydroxy ester against a certified internal standard.
1. Materials & Reagents:
-
Analyte: Ethyl 3-hydroxybutanoate (sample of unknown purity).
-
Internal Standard: Maleic acid (Certified Reference Material, purity ≥ 99.5%). Rationale: Maleic acid is stable, non-volatile, possesses a simple ¹H spectrum with a sharp singlet that typically does not overlap with β-hydroxy ester signals, and is readily available in high purity.[12]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for both the analyte and standard, and its residual proton signal does not interfere with key resonances.[4]
2. Sample Preparation (The Foundation of Accuracy):
-
Accurately weigh approximately 20 mg of the internal standard (m_std) into a clean NMR tube. The use of a microbalance is crucial, and the exact mass must be recorded.
-
Accurately weigh approximately 30 mg of the ethyl 3-hydroxybutanoate sample (m_analyte) directly into the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ to the tube.
-
Cap the tube and vortex thoroughly until both the analyte and standard are completely dissolved. An effective internal standard must be fully soluble to ensure a homogeneous solution.[13]
3. NMR Data Acquisition (Ensuring Quantitativeness):
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Key Parameters:
-
Pulse Angle: 90°. Rationale: A 90° pulse ensures maximum signal excitation for all nuclei, which is fundamental for quantitative accuracy.[13]
-
Relaxation Delay (D1): 30 seconds. Rationale: This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard).[13] This ensures complete relaxation and prevents signal saturation, which would lead to inaccurate integrals.
-
Number of Scans (NS): 16-64. Rationale: The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated, which is necessary for high precision.[14][15]
-
Acquisition Time (AT): ≥ 3 seconds. Rationale: A sufficient acquisition time ensures high digital resolution for accurate peak integration.[4]
-
4. Data Processing and Purity Calculation:
-
Apply zero-filling and a gentle exponential multiplication (line broadening of ~0.3 Hz) to improve S/N without significantly distorting peak shapes.
-
Carefully phase the spectrum and apply a polynomial baseline correction across the entire spectrum. Rationale: An uneven baseline is a major source of integration error. This step must be performed meticulously.[4]
-
Integrate the well-resolved singlet of the internal standard (maleic acid, ~6.3 ppm) and a non-overlapping, characteristic signal of the analyte (e.g., the quartet of the -OCH₂- group in ethyl 3-hydroxybutanoate, ~4.0 ppm).
-
Calculate the purity using the following master equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (N_std = 2 for maleic acid; N_analyte = 2 for the -OCH₂- quartet)
-
M: Molar mass of the compound
-
m: Weighed mass of the compound
-
Purity_std: Purity of the certified internal standard
-
Caption: Conceptual overview of the qNMR purity calculation.
Interpreting the Data: A Case Study
Let's consider a hypothetical batch of ethyl 3-hydroxybutanoate analyzed by both a validated HPLC-UV method and the qNMR protocol described above.
| Analysis Method | Result | Interpretation & Insights |
| HPLC (Area %) | 99.2% | This value represents the area of the main peak relative to all other UV-active peaks. It may overestimate purity if non-UV-active impurities (e.g., water, residual solvents) are present or if impurities have a lower UV response.[2] |
| ¹H qNMR (Mass %) | 98.1% | This is a direct measurement of the mass fraction of the analyte against a certified standard.[2] The value is independent of the response factors of any impurities. The discrepancy with HPLC suggests the presence of impurities with low or no UV activity. |
| Cross-Validation | Purity (qNMR) < Purity (HPLC Area %) | The lower purity value from qNMR is considered more accurate as it is a primary method. The combined data indicates the presence of approximately 1.1% of impurities that are not accurately quantified by HPLC area percent, providing a more complete and trustworthy assessment of the batch. |
Conclusion: The Right Tool for the Job
For the purity determination of β-hydroxy esters, both qNMR and HPLC are powerful, complementary techniques. HPLC remains the gold standard for detecting and quantifying trace impurities due to its superior sensitivity and separative power.[16]
However, as a primary analytical method, qNMR offers an unparalleled advantage for the rapid, accurate, and direct determination of the absolute purity (assay) of the main component. [2][4] Its ability to quantify without needing a specific reference standard for the analyte makes it exceptionally valuable in early-stage development when such standards may not be available.[4] By integrating qNMR into analytical workflows, researchers and drug development professionals can establish a robust, self-validating system that ensures the highest confidence in the purity of their critical β-hydroxy ester intermediates.
References
- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Purity comparison by NMR and HPLC.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Advantages of Quantitative NMR for the Determination of Rel
- QNMR – a modern altern
- Validation of quantitative NMR.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.
- Quantitative NMR Spectroscopy. Acanthus Research.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
- Quantitative NMR spectroscopy of biologically active substances and excipients. UTM.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity of pharmaceutical compounds. JEOL.
- Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
- Standards for qNMR.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- qNMR - Quantit
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A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Chiral Alcohols by NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of a product's efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, accessible, and versatile tool for this purpose.[1][2][3] This guide provides an in-depth comparison of NMR-based methods for quantifying the enantiomeric purity of chiral alcohols, grounded in experimental evidence and practical insights.
The Fundamental Principle: Breaking Enantiomeric Degeneracy
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR solvents. Their NMR spectra are identical. To differentiate them, we must introduce a chiral auxiliary that interacts with the enantiomeric pair to form diastereomers or diastereomeric complexes.[2][4] These diastereomers, having different physical and chemical properties, will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
The two primary strategies to achieve this are the use of:
-
Chiral Derivatizing Agents (CDAs): These reagents react with the chiral alcohol to form new, covalently bonded diastereomeric compounds.[1][5]
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the chiral alcohol through interactions like hydrogen bonding, dipole-dipole forces, or π-π stacking.[1][6][7]
The Workhorse of Chiral Derivatization: Mosher's Acid and Its Analogs
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[5][8] The acid chloride of MTPA reacts with the alcohol to form diastereomeric esters.[5]
Mechanism of Chiral Recognition with Mosher's Esters
The key to the Mosher's acid method lies in the anisotropic effect of the phenyl group.[8] In the most stable conformation of the resulting diastereomeric esters, the substituents on the chiral center of the alcohol will experience different shielding or deshielding effects from the phenyl ring of the MTPA moiety. This results in different chemical shifts for the protons of the two diastereomers in the ¹H NMR spectrum.[8][9]
Experimental Workflow for Mosher's Acid Derivatization:
Figure 1. Workflow for ee determination using Mosher's acid.
A Step-by-Step Protocol for Mosher's Ester Analysis:
-
Reagent Preparation: Prepare a stock solution of enantiomerically pure (R)- or (S)-Mosher's acid chloride in a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: In an NMR tube, dissolve a known amount of the chiral alcohol in the same deuterated solvent. Add a small amount of a deuterated base, such as pyridine-d₅, to scavenge the HCl byproduct.
-
Derivatization: Add a slight excess of the Mosher's acid chloride solution to the NMR tube containing the alcohol. The reaction is typically rapid at room temperature.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a proton in each of the two diastereomers. Integrate these signals. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.[2]
Key Considerations for Mosher's Acid Analysis:
-
Purity of the CDA: The enantiomeric purity of the Mosher's acid is paramount for accurate ee determination.
-
Kinetic Resolution: To avoid kinetic resolution, where one enantiomer reacts faster than the other, a slight excess of the derivatizing agent should be used to ensure the complete conversion of the alcohol.[5]
-
Racemization: The reaction conditions should be mild to prevent racemization of either the chiral alcohol or the derivatizing agent.[5] Mosher's acid is advantageous in this regard as it lacks an α-proton, making it resistant to racemization.[5]
The Simplicity of Chiral Solvating Agents
Chiral solvating agents (CSAs) offer a more straightforward and non-destructive alternative to CDAs.[6][7] The process involves simply mixing the chiral alcohol with the CSA in an NMR solvent. The resulting transient diastereomeric complexes are in rapid equilibrium, leading to observable chemical shift differences for the enantiomers of the alcohol.
Mechanism of Chiral Recognition with CSAs
The discrimination arises from the differential association between the enantiomers of the alcohol and the chiral solvating agent.[1] These non-covalent interactions, such as hydrogen bonds and π-π stacking, create distinct magnetic environments for the corresponding protons in the two diastereomeric complexes, resulting in separate signals in the NMR spectrum.
Experimental Workflow for Chiral Solvating Agents:
Figure 2. Workflow for ee determination using a chiral solvating agent.
A Step-by-Step Protocol for CSA Analysis:
-
Sample Preparation: In an NMR tube, dissolve the chiral alcohol and a suitable amount of the chiral solvating agent in a deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures or concentrations to optimize the separation of the signals.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers and calculate the ee as described for the CDA method.
Comparison of Chiral Derivatizing Agents and Chiral Solvating Agents
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Interaction | Covalent bond formation[1] | Non-covalent interactions (e.g., H-bonding, π-stacking)[1] |
| Procedure | Involves a chemical reaction, may require purification[6] | Simple mixing of components[6][7] |
| Sample Recovery | Requires chemical cleavage to recover the original alcohol | Non-destructive, sample can be recovered by simple separation techniques |
| Signal Separation (Δδ) | Generally larger chemical shift differences due to the rigid nature of the diastereomers[5] | Often smaller chemical shift differences, which can be sensitive to temperature and concentration |
| Potential Issues | Kinetic resolution, racemization, side reactions[5] | Weak interactions, signal broadening, dependence on experimental conditions |
| Common Examples | Mosher's acid (MTPA), MαNP acid | Pirkle's alcohol, cyclodextrins, quinine derivatives[1][10] |
Advanced and Alternative NMR Techniques
While ¹H NMR is the most common nucleus for these analyses, other nuclei can offer advantages.[1]
-
¹⁹F NMR: The use of fluorine-containing CDAs, such as Mosher's acid, allows for ¹⁹F NMR analysis.[5] This can be beneficial due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in most organic molecules.[1] A recently developed method involves 2-fluorobenzoylation of alcohols followed by the addition of a cationic cobalt(III) complex, which leads to excellent separation of enantiomeric signals in the ¹⁹F{¹H} NMR spectrum.[11]
-
³¹P NMR: Phosphorus-containing CDAs can be used for ³¹P NMR analysis, which also benefits from a wide chemical shift range and high sensitivity.[1]
-
Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes can induce large chemical shift differences between enantiomers.[2] However, they can also cause significant line broadening, which may complicate the analysis.
Conclusion: Selecting the Optimal Method
The choice between a chiral derivatizing agent and a chiral solvating agent depends on the specific alcohol under investigation and the experimental constraints.
-
For robust and reliable quantification with large signal separation, CDAs like Mosher's acid are often the preferred choice, especially when determining the absolute configuration is also a goal.
-
For rapid, non-destructive screening, CSAs are highly advantageous due to their ease of use.
Ultimately, a thorough understanding of the principles behind each method and careful experimental execution are key to obtaining accurate and reproducible results in the determination of enantiomeric excess.
References
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M. A. R. da Silva, et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4487. [Link]
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A Tale of Two Reductions: A Comparative Guide to the Chemical and Enzymatic Synthesis of Chiral Ethyl 4-bromo-3-hydroxybutanoate
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. The reduction of ethyl 4-bromo-3-oxobutanoate to its corresponding chiral alcohol, ethyl 4-bromo-3-hydroxybutanoate, represents a critical transformation, yielding a versatile intermediate for the synthesis of a variety of bioactive molecules. The choice of reduction methodology, be it a classical chemical approach or a biocatalytic enzymatic route, profoundly impacts the stereochemical outcome, yield, and sustainability of the process. This guide provides an in-depth, objective comparison of these two fundamental approaches, supported by experimental data, to empower informed decision-making in your synthetic endeavors.
The Strategic Importance of Chiral Ethyl 4-bromo-3-hydroxybutanoate
Ethyl 4-bromo-3-hydroxybutanoate is a valuable chiral synthon due to its bifunctional nature, possessing both a hydroxyl group and a bromine atom. These functionalities allow for a diverse range of subsequent chemical modifications, making it a key precursor in the synthesis of complex pharmaceutical agents. The stereochemistry of the hydroxyl group is often paramount to the biological activity of the final drug molecule, underscoring the need for precise stereocontrol during its synthesis.[1]
The Contenders: Chemical versus Enzymatic Reduction
The reduction of the prochiral ketone in ethyl 4-bromo-3-oxobutanoate can be broadly approached in two ways: through chemical reduction, typically employing hydride reagents, or via enzymatic reduction, which utilizes whole-cell biocatalysts or isolated enzymes.
Chemical Reduction: The Realm of Achirality with Sodium Borohydride
A stalwart of organic synthesis, sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes.[2] Its operational simplicity and high reactivity make it an attractive choice for many applications.
Reaction Mechanism: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of ethyl 4-bromo-3-oxobutanoate. This is followed by protonation of the resulting alkoxide to yield the secondary alcohol.
Caption: Chemical reduction of ethyl 4-bromo-3-oxobutanoate with NaBH₄.
Stereochemical Outcome: A critical limitation of using achiral reducing agents like NaBH₄ is the lack of stereocontrol. The hydride attack can occur from either the re or si face of the planar carbonyl group with equal probability. This results in a racemic mixture, containing a 50:50 ratio of the (S) and (R)-enantiomers of ethyl 4-bromo-3-hydroxybutanoate.
Enzymatic Reduction: The Precision of Biocatalysis
Enzymatic reduction offers a highly stereoselective and environmentally benign alternative to traditional chemical methods. Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to alcohols, are at the forefront of this approach.[3] These biocatalysts can be employed as isolated enzymes or within whole-cell systems, such as the readily available Baker's yeast (Saccharomyces cerevisiae).
Reaction Mechanism and Stereochemical Control: Ketoreductases utilize a cofactor, typically NADPH or NADH, as the source of the hydride. The enzyme's intricate three-dimensional active site binds the substrate in a specific orientation, exposing one face of the carbonyl group to the hydride donor. This precise positioning dictates the stereochemical outcome of the reduction.
The stereoselectivity of many enzymatic ketone reductions can be predicted by Prelog's rule . This rule states that for many dehydrogenases, the hydride is delivered to the re face of the carbonyl group when the substituents on the carbonyl carbon are classified as "large" and "small".[4] For ethyl 4-bromo-3-oxobutanoate, the -CH₂Br group is considered larger than the -CH₂COOEt group, leading to the preferential formation of the (S)-enantiomer. However, it is important to note that enzymes with "anti-Prelog" selectivity also exist, which produce the (R)-enantiomer.[5]
Caption: Enzymatic reduction of ethyl 4-bromo-3-oxobutanoate.
Performance Metrics: A Head-to-Head Comparison
The choice between chemical and enzymatic reduction often hinges on a careful consideration of several key performance indicators. The following table provides a comparative overview based on typical experimental outcomes for the reduction of ethyl 4-bromo-3-oxobutanoate and its close analogs.
| Performance Metric | Chemical Reduction (NaBH₄) | Enzymatic Reduction (Ketoreductase/Baker's Yeast) |
| Enantiomeric Excess (ee%) | 0% (Racemic) | Typically >95% for one enantiomer (usually S) |
| Diastereomeric Ratio (dr) | Not Applicable | Not Applicable (single diastereomer formed) |
| Yield | Generally high (>90%) | Variable (can be high, >90%, but can be affected by substrate/product inhibition) |
| Reaction Conditions | Mild (0°C to room temperature), anhydrous or alcoholic solvents | Mild (room temperature, aqueous media), pH control often necessary |
| Reaction Time | Rapid (minutes to a few hours) | Slower (several hours to days) |
| Reagents & Waste | Stoichiometric use of borohydride, quenching with acid generates borate salts and hydrogen gas | Catalytic amount of enzyme, cofactor regeneration system often required, aqueous waste stream |
| Scalability | Readily scalable | Can be more complex to scale due to factors like enzyme stability and cofactor cost |
| Cost | Generally lower reagent cost | Enzyme and cofactor costs can be higher, but may be offset by avoiding chiral resolution steps |
Experimental Protocols
Chemical Reduction Protocol with Sodium Borohydride
This protocol provides a representative method for the non-stereoselective reduction of ethyl 4-bromo-3-oxobutanoate.
-
Preparation: In a round-bottom flask, dissolve ethyl 4-bromo-3-oxobutanoate (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol, and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 30-60 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid or acetone until gas evolution ceases.
-
Work-up and Purification: Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield racemic ethyl 4-bromo-3-hydroxybutanoate.
Enzymatic Reduction Protocol with Baker's Yeast
This protocol outlines a general procedure for the stereoselective reduction using Saccharomyces cerevisiae.
-
Yeast Activation: In an Erlenmeyer flask, suspend active dry baker's yeast in a warm (30-35°C) aqueous solution of sucrose. Gently swirl the mixture and allow it to stand for 15-30 minutes until signs of fermentation (foaming) are evident.
-
Substrate Addition: Add ethyl 4-bromo-3-oxobutanoate to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent like ethanol.
-
Reaction: Vigorously stir or shake the flask at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of aliquots.
-
Work-up: After the reaction period, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.
-
Extraction and Purification: Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product. Extract the product with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography.
Concluding Remarks for the Discerning Scientist
The choice between chemical and enzymatic reduction of ethyl 4-bromo-3-oxobutanoate is a strategic one, dictated by the specific requirements of the synthetic goal.
Chemical reduction with sodium borohydride offers a rapid, high-yielding, and cost-effective method for producing the racemic alcohol. This approach is well-suited for applications where stereochemistry is not a concern or when a subsequent chiral resolution step is planned.
Enzymatic reduction , on the other hand, provides a direct and elegant route to enantiomerically enriched ethyl 4-bromo-3-hydroxybutanoate. While often requiring longer reaction times and more complex process development, the exceptional stereoselectivity of biocatalysis aligns with the principles of green chemistry and can be invaluable in the synthesis of chiral pharmaceuticals, where the biological activity of a single enantiomer is desired.[6] The continued development of robust and highly selective ketoreductases through protein engineering is further expanding the utility of this powerful synthetic tool.[7][8]
Ultimately, a thorough evaluation of the desired stereochemical outcome, projected yield, process time, cost, and environmental impact will guide the discerning researcher to the most appropriate and efficient reduction strategy for their specific needs.
References
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StudyCorgi. (2022, March 11). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. Retrieved from [Link]
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Analysis of reaction kinetics for the synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate
An In-Depth Guide to the Reaction Kinetics for the Synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate
Introduction: The Significance of a Chiral Synthon
This compound is a valuable chiral building block, or synthon, in the pharmaceutical industry.[1][2] Its specific three-dimensional structure is a crucial precursor for the synthesis of various biologically active molecules, where enantiomeric purity can be the difference between a therapeutic effect and inactivity or even toxicity. The primary and most efficient route to this molecule is the asymmetric reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutanoate.
This guide provides a comparative analysis of the reaction kinetics of the two dominant methodologies for this synthesis: chemo-catalytic reduction, exemplified by the Corey-Itsuno reaction, and biocatalytic reduction using whole-cell or isolated enzyme systems. We will delve into the mechanistic underpinnings, kinetic profiles, and practical considerations of each approach to provide researchers, scientists, and drug development professionals with a comprehensive framework for methodological selection.
Part 1: Chemo-catalytic Asymmetric Reduction via Oxazaborolidine Catalysts
The Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction is a cornerstone of modern asymmetric synthesis, renowned for its high enantioselectivity in converting prochiral ketones to chiral secondary alcohols.[3][4][5] This method employs a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂).
Mechanism and Kinetic Implications
The efficacy of the CBS reduction hinges on a well-defined catalytic cycle that ensures a highly ordered transition state.
-
Catalyst-Borane Complex Formation: The cycle begins with the coordination of the Lewis acidic borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4][5][6] This crucial step activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5][6]
-
Ketone Coordination: The activated catalyst then coordinates to the ketone substrate. Steric factors dictate that the ketone's carbonyl oxygen binds to the catalyst's endocyclic boron in a way that places the larger substituent away from the catalyst's bulky group.[6]
-
Intramolecular Hydride Transfer: The rate-determining step is typically the intramolecular transfer of a hydride from the complexed borane to the carbonyl carbon of the ketone.[7] This occurs through a rigid, six-membered ring transition state, which accounts for the high degree of stereocontrol.[6]
-
Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and subsequent workup liberates the chiral alcohol, regenerating the catalyst for the next cycle.
The kinetics of this reaction are influenced by catalyst loading, temperature, and the nature of the borane complex. While the reaction is often rapid, even at low temperatures, ensuring anhydrous conditions is critical, as water can hydrolyze the borane reagent and deactivate the catalyst, adversely affecting both reaction rate and enantioselectivity.[5][6]
Performance Data for Oxazaborolidine-Catalyzed Reductions
The following table summarizes typical performance data for the CBS reduction of various ketones, illustrating the method's effectiveness.
| Substrate | Catalyst Loading (mol%) | Reductant | Temp (°C) | Time | Yield (%) | ee (%) | Reference |
| Acetophenone | 5 | BH₃•SMe₂ | RT | 5 min | >95 | 97 (R) | [8] |
| 1-Tetralone | 10 | BH₃•THF | -20 | 1 h | 95 | 94 (S) | [4] |
| α,β-Unsaturated Ketones | 10 | Catecholborane | -78 | - | >95 | 91-97 | [7] |
| Trifluoromethyl Ketones | 5-10 | BH₃•THF | RT | - | High | High | [9] |
Experimental Protocol: CBS Reduction of Ethyl 4-bromo-3-oxobutanoate
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the (S)-Me-CBS oxazaborolidine catalyst (5-10 mol%) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to 0°C in an ice bath. Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂) (approx. 0.6 equivalents) dropwise while maintaining the temperature.
-
Substrate Addition: Dissolve ethyl 4-bromo-3-oxobutanoate (1.0 equivalent) in anhydrous THF and add it slowly to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to destroy any excess borane.
-
Work-up and Purification: Warm the mixture to room temperature, add 1 M HCl, and stir for 30 minutes. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
-
Analysis: Determine the yield and confirm the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Part 2: Biocatalytic Reduction: The Green Chemistry Approach
Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods.[10] The asymmetric reduction of ethyl 4-bromo-3-oxobutanoate can be effectively achieved using whole microbial cells (e.g., baker's yeast, Rhodococcus erythropolis) or isolated ketoreductase (KRED) enzymes.[11][12][13]
Mechanism and Kinetic Considerations
Biocatalytic reductions are mediated by oxidoreductase enzymes that transfer a hydride from a cofactor, typically Nicotinamide Adenine Dinucleotide (NADH) or its phosphate derivative (NADPH), to the ketone's carbonyl group.
-
Enzyme-Substrate Binding: The substrate binds to the active site of the enzyme. The specific geometry of this active site is what confers the high stereoselectivity, exposing only one face of the carbonyl to the cofactor.
-
Hydride Transfer: The enzyme facilitates the transfer of a hydride ion from the reduced cofactor (NAD(P)H) to the substrate.
-
Cofactor Regeneration: This process consumes the reduced cofactor. For the reaction to be catalytic, the oxidized cofactor (NAD(P)⁺) must be continuously regenerated back to its reduced form. In whole-cell systems like baker's yeast, this is accomplished by the organism's own metabolic pathways, such as glycolysis, which consumes a sacrificial co-substrate like glucose.[14] In systems with isolated enzymes, a secondary enzyme (e.g., glucose dehydrogenase) and co-substrate are added to perform this regeneration.[15]
The kinetics of enzymatic reactions are typically described by the Michaelis-Menten model. The rate is dependent on substrate concentration, but can be limited by factors such as substrate or product inhibition, pH, and temperature. Whole-cell biocatalysts, while convenient due to their built-in cofactor regeneration, can sometimes yield lower enantiomeric excess because they may contain multiple reductase enzymes with opposing stereopreferences (e.g., some producing the (S)-alcohol and others the (R)-alcohol).[16]
Performance Data for Biocatalytic Reductions
The following table compares the performance of various biocatalysts in the reduction of ethyl 4-chloro-3-oxobutanoate (a closely related and well-studied analog).
| Biocatalyst | Co-substrate | Substrate Conc. (mM) | Time (h) | Yield (%) | ee (%) | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | Glucose | ~100 | 24-48 | 59-76 | 85-97 (S) | [17][18] |
| Rhodococcus erythropolis | Glucose | 80 | 24 | >97 | >99 (S) | [12] |
| Recombinant E. coli expressing CmCR | Glucose | 3000 | 14 | >99 | >99.9 (S) | [19] |
| Sporobolomyces salmonicolor Reductase | Glucose | 425 | 22 | 95.4 | 86 (R) | [20] |
| Recombinant E. coli expressing YDL124W | Glucose | - | - | High | >99 (S) | [15] |
Experimental Protocol: Baker's Yeast Reduction of Ethyl 4-bromo-3-oxobutanoate
-
Yeast Suspension Preparation: In a large Erlenmeyer flask, suspend baker's yeast (e.g., 200 g) in tap water (e.g., 1.6 L). Add sucrose (e.g., 300 g) as the energy source for cofactor regeneration and stir the mixture for 1 hour at approximately 30°C to activate the yeast.[17]
-
Substrate Addition: Add ethyl 4-bromo-3-oxobutanoate (e.g., 20 g) to the fermenting suspension.
-
Fermentation: Stir the mixture at room temperature for 24-72 hours. The progress of the reduction can be monitored by extracting a small sample with an organic solvent and analyzing it by GC.[17]
-
Work-up: Once the reaction is complete, add a filter aid like Celite to the mixture and filter to remove the yeast cells.
-
Extraction: Saturate the aqueous filtrate with sodium chloride (NaCl) to reduce the solubility of the product and extract multiple times with an organic solvent such as ethyl acetate or diethyl ether.[17]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation.
-
Analysis: Determine the final yield and measure the enantiomeric excess by chiral HPLC or GC.
Part 3: Comparative Analysis: Chemo-catalysis vs. Biocatalysis
The choice between a chemo-catalytic and a biocatalytic approach depends on a variety of factors, including the desired scale, required optical purity, cost considerations, and available equipment.
| Feature | Corey-Itsuno (CBS) Reduction | Biocatalytic Reduction |
| Enantioselectivity | Generally high to excellent (90-99% ee)[3][4] | Variable; can be moderate with wild-type yeast (85-97% ee)[17] or excellent with engineered enzymes (>99.9% ee)[19] |
| Reaction Rate | Typically fast (minutes to a few hours)[8] | Slower (often 12-72 hours)[17][19] |
| Yield | High (>90%) | Generally high, but can be affected by substrate stability and concentration |
| Catalyst | Chiral oxazaborolidine (expensive, moisture-sensitive) | Whole cells (very cheap) or isolated enzymes (can be expensive) |
| Reagents & Safety | Uses borane complexes (toxic, flammable, require inert atmosphere)[5] | Generally uses water, glucose, and buffers (safe, "green")[10] |
| Operational Complexity | Requires stringent anhydrous and inert conditions | Requires sterile techniques for cell cultures, but otherwise operationally simple |
| Scalability | Scalable, but safety and cost of reagents can be a concern | Highly scalable and widely used in industrial processes |
| Predictability | Stereochemical outcome is highly predictable based on catalyst chirality | Outcome depends on the specific enzyme(s); may require screening |
Conclusion and Recommendations
Both chemo-catalysis and biocatalysis represent powerful and effective strategies for the synthesis of this compound. The optimal choice is dictated by the specific objectives of the synthesis.
-
For rapid, lab-scale synthesis where high enantioselectivity is required and the cost of the catalyst and handling of hazardous reagents is manageable, the Corey-Itsuno reduction is an excellent and reliable choice. Its broad substrate scope and predictable stereochemical outcome are significant advantages.[3]
-
For large-scale production, or when environmental impact and safety are primary concerns, biocatalysis is the superior option. While development may require initial screening and optimization, the use of water as a solvent, mild reaction conditions, and low-cost catalysts (especially whole cells) make it an economically and environmentally sustainable choice.[10] The advent of engineered ketoreductases now allows for the achievement of optical purities that meet or even exceed those of the best chemical methods.[19]
Ultimately, a thorough understanding of the reaction kinetics and operational parameters of each method allows researchers to make an informed decision that aligns with their technical requirements, economic constraints, and sustainability goals.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enantioselective Chemical Synthesis, 1-45. [Link]
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Yang, C., et al. (2012). NAD(P)H fluorescence-based screening and characterization of the newly isolated Rhodococcus erythropolis WZ010 in the preparation of chiral aryl secondary alcohols. Journal of Industrial Microbiology & Biotechnology, 39(10), 1431–1443. [Link]
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Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414. [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
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He, Y., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 165, 248-255. [Link]
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Seebach, D., et al. (1984). (S)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
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Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]
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Kim, M.-J., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Journal of Molecular Catalysis B: Enzymatic, 66(3-4), 260-266. [Link]
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Fronza, G., et al. (2000). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. ARKIVOC, 1(5), 794-807. [Link]
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Comparison of different ester protecting groups in beta-hydroxybutanoate synthesis
Introduction
Optically active β-hydroxybutanoates are crucial chiral building blocks in the synthesis of a wide array of natural products and pharmaceuticals.[1] Their synthesis often necessitates the use of protecting groups to mask the carboxylic acid functionality, preventing unwanted side reactions and allowing for selective transformations at other sites in the molecule.[2][3] The choice of an appropriate ester protecting group is a critical strategic decision, directly impacting reaction yields, stereoselectivity, and the overall efficiency of the synthetic route.[4] This guide provides a comprehensive comparison of commonly employed ester protecting groups in the synthesis of β-hydroxybutanoates, supported by experimental data and detailed protocols to inform researchers in making the optimal choice for their specific synthetic challenges.
The ideal protecting group should be easy to introduce and remove in high yields under mild conditions, stable to the reaction conditions of subsequent steps, and should not introduce new stereogenic centers.[4] This guide will focus on a comparative analysis of methyl, ethyl, benzyl, and tert-butyl esters, evaluating their performance based on these key criteria.
Core Principles of Ester Protection in β-Hydroxybutanoate Synthesis
The fundamental role of the ester protecting group in β-hydroxybutanoate synthesis is to deactivate the acidic proton of the carboxylic acid and reduce the electrophilicity of the carbonyl carbon.[2] This allows for a range of synthetic manipulations, including reactions at the β-position and modifications of the hydroxyl group. The selection of a particular ester is intrinsically linked to the overall synthetic strategy, especially concerning the conditions required for its eventual removal (deprotection).[5]
A key concept governing the selection of protecting groups is orthogonality . An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling complex, multi-step syntheses.[4]
Comparison of Common Ester Protecting Groups
The following sections detail the characteristics, advantages, and disadvantages of methyl, ethyl, benzyl, and tert-butyl esters as protecting groups for β-hydroxybutanoates.
Methyl and Ethyl Esters
Methyl and ethyl esters are among the most common and straightforward protecting groups. They are typically formed under standard Fischer esterification conditions or by reaction with the corresponding alkyl halide.
-
Stability: Generally stable to weakly acidic and basic conditions, as well as a range of common organic transformations.[2]
-
Deprotection: The primary method for cleavage is saponification using a strong base, such as sodium hydroxide or lithium hydroxide, followed by acidic workup.[6][7] This can be problematic if the molecule contains other base-sensitive functional groups or if there is a risk of racemization at chiral centers.[2]
Benzyl Esters
Benzyl esters offer a significant advantage in their deprotection method, which avoids harsh basic conditions.
-
Stability: They exhibit high stability across a wide range of non-reductive reagents.[5]
-
Deprotection: The benzyl group is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method.[5][8] This makes benzyl esters compatible with synthetic strategies employing base-sensitive functionalities. However, the catalyst can be poisoned by certain functional groups, such as thiols.[5] Alternative deprotection can be achieved with strong acids, but this may not be suitable for acid-sensitive substrates.[5]
tert-Butyl Esters
tert-Butyl esters are prized for their unique acid-lability, providing an orthogonal deprotection strategy to both base-labile (methyl/ethyl) and hydrogenolysis-labile (benzyl) esters.
-
Stability: They are stable to basic and nucleophilic reagents.[5]
-
Deprotection: Cleavage is efficiently achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7] This mild acidic deprotection is a cornerstone of modern peptide synthesis and is highly valuable in the synthesis of complex molecules.[5]
Performance Comparison: A Tabular Summary
| Parameter | Methyl/Ethyl Ester | Benzyl (Bn) Ester | tert-Butyl (tBu) Ester |
| Typical Yield (Protection) | 90-98% | 85-95%[5] | 80-90%[5] |
| Stability | Stable to weak acids/bases | Stable to non-reductive reagents[5] | Stable to basic and nucleophilic reagents[5] |
| Deprotection Conditions | Strong base (e.g., NaOH, LiOH)[6][7] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids[5][8] | Moderate to strong acids (e.g., TFA)[5][7] |
| Key Advantages | Readily available, economical | Mild, selective deprotection via hydrogenolysis | Facile cleavage under mild acidic conditions, orthogonal to many other protecting groups[5] |
| Key Disadvantages | Harsh basic deprotection can cause racemization or side reactions[2] | Catalyst poisoning can be an issue; strong acid cleavage is not always compatible[5] | Sensitivity to strong acids |
| Compatibility | General synthesis | Boc/Bzl solid-phase peptide synthesis (SPPS) strategy[5] | Fmoc/tBu SPPS strategy[5] |
Experimental Workflows and Protocols
The following diagrams and protocols illustrate the key steps in the protection and deprotection of β-hydroxybutanoic acid using different ester protecting groups.
Workflow for Ester Protection and Deprotection
Caption: General workflow for the protection and subsequent deprotection of β-hydroxybutanoic acid.
Protocol 1: Synthesis of Ethyl (S)-3-hydroxybutanoate via Yeast Reduction
This protocol provides a method for the synthesis of an ethyl-protected β-hydroxybutanoate.
-
A solution of 200 g of sucrose in 1 L of tap water is prepared and warmed to approximately 40°C.
-
To this solution, 20.0 g (0.154 mol) of ethyl acetoacetate is added.
-
The mixture is stirred for 50-60 hours at room temperature.
-
Reaction completion is monitored by gas chromatography.
-
Upon completion, 80 g of Celite is added, and the mixture is filtered.
-
The filtrate is saturated with sodium chloride and extracted five times with 500-mL portions of ethyl ether.
-
The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated.
-
The residue is fractionally distilled to yield (S)-(+)-ethyl 3-hydroxybutanoate.[1]
Protocol 2: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a benzyl-protected carboxylic acid.
-
The N-Boc-L-threonine benzyl ester is dissolved in methanol.
-
10% Palladium on carbon (Pd/C) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield the deprotected carboxylic acid.[5]
Protocol 3: Deprotection of a tert-Butyl Ester with Trifluoroacetic Acid (TFA)
This protocol outlines the deprotection of a tert-butyl ester, a common final step in Fmoc-based solid-phase peptide synthesis.
-
N-Fmoc-L-threonine tert-butyl ester is dissolved in a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
The solution is stirred at room temperature for 2-3 hours.
-
The TFA is removed under a stream of nitrogen or by rotary evaporation.
-
The crude product is precipitated by the addition of cold diethyl ether.
-
The precipitate is collected by filtration or centrifugation and washed with cold ether to yield the deprotected carboxylic acid.
Logical Relationship in Protecting Group Selection
The choice of a protecting group is not an isolated decision but rather a critical node in a larger decision tree for the overall synthetic strategy.
Caption: Decision matrix for selecting an ester protecting group based on substrate compatibility.
Conclusion
The selection of an ester protecting group in β-hydroxybutanoate synthesis is a multifaceted decision that requires careful consideration of the overall synthetic plan. Methyl and ethyl esters are suitable for robust molecules that can withstand harsh basic deprotection. Benzyl esters provide a milder deprotection alternative via hydrogenolysis, ideal for base-sensitive substrates. tert-Butyl esters offer an orthogonal, acid-labile protecting group that is invaluable in complex syntheses, particularly those employing Fmoc-based strategies. By understanding the relative stabilities and deprotection conditions of these common ester protecting groups, researchers can devise more efficient and successful synthetic routes to valuable β-hydroxybutanoate-containing target molecules.
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- CEM Corpor
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-Ethyl 4-bromo-3-hydroxybutanoate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (S)-Ethyl 4-bromo-3-hydroxybutanoate, a halogenated organic compound. The procedures outlined here are synthesized from established laboratory safety protocols and regulatory guidelines, ensuring a self-validating system for waste management that prioritizes the safety of personnel and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. This compound, as a halogenated hydrocarbon, should be handled with caution. Many organic substances are toxic and flammable, and halogenated hydrocarbons, in particular, can be toxic upon inhalation and ingestion.[1]
Essential Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following should be worn at all times when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Always consult the glove manufacturer's compatibility chart for specific chemical resistance. |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes | Prevents injury from spills and dropped objects.[1] |
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
II. Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[3][4] Halogenated organic compounds must be collected separately from non-halogenated organic waste.[1][2][4][5] This is due to the different disposal methods required for these waste streams; halogenated wastes are typically incinerated at high temperatures in specialized facilities.[4][5]
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container: Obtain a designated "Halogenated Organic Waste" container.[1][2][4] These containers are typically supplied by your institution's Environmental Health and Safety (EH&S) department and should be made of a compatible material, such as polyethylene.[6] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[6]
-
Proper Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[3][7] If it is a mixed waste stream, all components must be listed with their approximate percentages or volumes.[4][7]
-
Container Management: The waste container must be kept securely capped when not in use to prevent the release of vapors and to avoid spills.[2][7] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Incompatible Materials: Ensure that incompatible chemicals are not mixed. This compound should not be mixed with strong oxidizing agents, strong bases, acids, or metals.[2][6][8]
III. Spill Management
In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.
For small spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent.
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
For large spills:
-
Evacuate the area immediately.
-
Alert your institution's EH&S department and follow their emergency response procedures.[9]
-
Do not attempt to clean up a large spill without specialized training and equipment.
IV. Final Disposal Pathway
The ultimate disposal of this compound is a regulated process that must be managed by trained professionals.
Workflow for Disposal:
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Once the waste container is full, or if it has been in the SAA for the maximum allowable time (which can be up to one year for partially filled containers), a waste pickup must be requested from your institution's EH&S department.[7] They will then manage the transportation and final disposal of the hazardous waste in accordance with all federal, state, and local regulations.[3][10] Under no circumstances should this compound or any other organic substance be disposed of down the drain.[1][2]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
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Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]
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Personal protective equipment for handling (S)-Ethyl 4-bromo-3-hydroxybutanoate
This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-Ethyl 4-bromo-3-hydroxybutanoate (CAS No. 95537-36-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our commitment is to build trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Hazard Identification and Risk Assessment
This compound is a halogenated organic ester widely used as a chiral building block in pharmaceutical synthesis. While invaluable, its chemical structure necessitates careful handling.
According to its Safety Data Sheet (SDS), the primary hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
As a brominated organic compound, it is classified as a halogenated hydrocarbon.[1] These substances can be toxic upon inhalation and ingestion, warranting specific handling and disposal protocols.[1] The compound is a combustible liquid with a flash point of 110 °C (230 °F).[2]
Before any procedure, a thorough risk assessment must be conducted. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the specific manipulations involved. The core principle guiding this assessment and all subsequent actions should be ALARA (As Low As Reasonably Achievable) to minimize chemical exposure.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, all available engineering and administrative controls must be implemented.
-
Fume Hood: All work with this compound must be conducted within a properly functioning and certified chemical fume hood.[1][3] This is critical to prevent inhalation of vapors, which can cause respiratory irritation.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides local exhaust, which is the primary control measure.[4]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound. SOPs should cover every step from material transport and preparation to reaction quenching and waste disposal.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific risks of the procedure. The following provides a comprehensive guide.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5] Safety glasses do not provide an adequate seal against splashes and vapors and are therefore insufficient.[6]
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers or extractions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]
Skin and Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect against incidental skin contact.
-
Chemical-Resistant Apron: For procedures involving significant splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[8]
Hand Protection: A Critical Choice
Choosing the correct gloves is arguably the most critical PPE decision. Glove materials react differently to various chemicals, and a poor choice can offer a false sense of security. Halogenated hydrocarbons are known to attack many common glove materials.[9]
Key Considerations:
-
Permeation vs. Degradation: Permeation is the process by which a chemical diffuses through a glove material on a molecular level, often with no visible change.[10] Degradation is the visible breakdown of the glove material.[10] Both must be considered.
-
Breakthrough Time: This is the time it takes for the chemical to be detected on the inside of the glove. For incidental contact, gloves should be removed and replaced immediately after a splash.[11]
| Glove Material | Recommendation for this compound | Rationale & Justification |
| Nitrile | Good for Incidental Contact ONLY | Nitrile gloves offer good resistance to many chemicals and provide excellent puncture resistance.[12] However, their performance against halogenated solvents can be variable.[9] They are suitable for handling small quantities with a low likelihood of splash. Immediately replace if contact occurs. |
| Neoprene | Recommended for Extended Use / Splash Protection | Neoprene is a synthetic rubber that offers good protection against a range of chemicals, including some halogenated compounds.[7][12] It provides better dexterity than butyl rubber. |
| Butyl Rubber | Highly Recommended for High-Risk Operations | Butyl rubber provides excellent resistance to esters, ketones, and many corrosive materials.[12] It is a preferred choice when handling large volumes or during procedures with a high risk of prolonged contact.[13] |
| Natural Rubber (Latex) | Not Recommended | Latex gloves offer poor protection against many organic solvents and halogenated compounds.[12] They are not a safe choice for handling this chemical. |
| Polyvinyl Chloride (PVC) | Not Recommended | PVC's performance against esters and halogenated organics is generally poor. |
Note: Always inspect gloves for tears, pinholes, or signs of degradation before use.[14]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
Emergency Use: In the event of a large spill or a failure of the fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary for all personnel involved in the cleanup.[2]
Procedural Guidance: Donning, Doffing, and Contamination Avoidance
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat
-
Chemical Splash Goggles
-
Face Shield (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off) Sequence:
-
Gloves: This is the most contaminated item and must be removed first. Use a glove-to-glove technique for the first glove and a skin-to-glove technique for the second to avoid touching the outer surface.
-
Face Shield (if used)
-
Lab Coat
-
Goggles
Caption: Workflow for correct PPE donning and doffing.
Emergency Procedures
Preparedness is paramount. All personnel must know the location of safety showers, eyewash stations, and spill kits.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
Spill Response
The response to a spill depends on its size and location.
Caption: Decision workflow for chemical spill response.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect both people and the environment.[15]
-
Contaminated PPE: All disposable PPE, including gloves and lab coats, that comes into contact with this compound must be disposed of as hazardous waste. Place items in a clearly labeled, sealed waste container.
-
Chemical Waste: As a halogenated organic compound, this substance must NOT be poured down the drain.[1] It must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][16] This container should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[7][17]
-
Disposal Vendor: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[15]
By adhering to these rigorous safety protocols, you ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
References
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-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
-
Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]
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University of Tennessee, Knoxville EHS. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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New Mexico State University EHS&RM. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
